molecular formula C9H16 B14016971 Methylenecyclooctane CAS No. 3618-18-6

Methylenecyclooctane

Cat. No.: B14016971
CAS No.: 3618-18-6
M. Wt: 124.22 g/mol
InChI Key: GQRWNDZUODCEAJ-UHFFFAOYSA-N
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Description

Methylenecyclooctane is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methylidenecyclooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWNDZUODCEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189749
Record name Methylenecyclooctane
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Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3618-18-6
Record name Methylenecyclooctane
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Record name Methylenecyclooctane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylenecyclooctane
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Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclooctane (C₉H₁₆) is an unsaturated hydrocarbon featuring an eight-membered carbocyclic ring with an exocyclic double bond. This guide provides a comprehensive overview of its core physical and chemical properties, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in various chemical syntheses. These properties are summarized in the tables below.

General and Thermodynamic Properties
PropertyValueUnitSource
Molecular Formula C₉H₁₆-[1]
Molecular Weight 124.22 g/mol [1][2]
Normal Boiling Point 428.00 ± 1.00K[3]
Normal Melting Point 209.45K[3]
Enthalpy of Vaporization (ΔvapH°) 36.87kJ/mol[3]
Enthalpy of Fusion (ΔfusH°) 4.47kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°) 85.94kJ/mol[3]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -82.51kJ/mol[3]
Critical Temperature (Tc) 655.42K[3]
Critical Pressure (Pc) 3173.97kPa[3]
Ionization Energy (IE) 8.79eV[3]
Physicochemical Properties
PropertyValueUnitSource
Octanol/Water Partition Coefficient (logPoct/wat) 3.287-[3]
Log10 of Water Solubility (log10WS) -3.34-[3]
McGowan's Characteristic Volume (McVol) 122.510ml/mol[3]

Chemical Properties

This compound, as an alkene, undergoes reactions typical of this class of compounds, primarily centered around the reactivity of the carbon-carbon double bond.

Reactivity

The exocyclic double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Common reactions include:

  • Electrophilic Addition: Reacts with electrophiles such as hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. The reaction proceeds via a carbocation intermediate, with the electrophile adding to the methylene (B1212753) carbon and the nucleophile adding to the more substituted ring carbon, following Markovnikov's rule.

  • Reduction (Hydrogenation): The double bond can be reduced to a single bond to form methylcyclooctane (B75215) in the presence of a catalyst such as palladium, platinum, or nickel and hydrogen gas.

  • Oxidation: Can be oxidized by various agents. For example, with ozone (O₃) followed by a reducing agent, it will undergo ozonolysis to yield cyclooctanone (B32682) and formaldehyde. Reaction with peroxy acids yields an epoxide.

  • Polymerization: Under appropriate conditions, the double bond can participate in polymerization reactions.

Specific Reactions

A documented reaction of this compound is its reaction with sulfur trioxide (SO₃). Like other branched alkenes, it reacts quantitatively to yield the corresponding β-alkenesulfonic acid.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and spectral properties of organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.[4]

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[5]

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

  • Filling the Pycnometer: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Mass of Filled Pycnometer: The mass of the pycnometer filled with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[6]

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading the Value: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.[7][8]

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used as they are "invisible" in ¹H NMR spectra.[8]

  • NMR Tube: The solution is transferred to a thin-walled glass tube (NMR tube).

  • Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is set up to acquire the desired spectrum (e.g., ¹H NMR, ¹³C NMR).

  • Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.

  • Data Processing: The raw data is processed using Fourier transformation to generate the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9][10]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized. A common method for organic molecules is electron ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12]

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.

  • Spectrum Generation: The data is plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups.

Visualizations

Experimental Workflows

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Fusion Tube B Inverted Capillary Tube A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Thiele Tube D->E Begin Heating F Observe Steady Stream of Bubbles E->F G Remove Heat and Cool F->G H Record Temperature at Liquid Entry G->H I Boiling Point H->I Result Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy NMR_Prep Dissolve Sample in Deuterated Solvent NMR_Acq Acquire Spectrum NMR_Prep->NMR_Acq NMR_Proc Process Data (FT) NMR_Acq->NMR_Proc End Structural Information NMR_Proc->End MS_Intro Introduce Sample MS_Ionize Ionize and Fragment MS_Intro->MS_Ionize MS_Analyze Separate Ions by m/z MS_Ionize->MS_Analyze MS_Analyze->End IR_Prep Prepare Thin Film on Salt Plate IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Interpret Identify Functional Groups IR_Acq->IR_Interpret IR_Interpret->End Start This compound Sample Start->NMR_Prep Start->MS_Intro Start->IR_Prep Electrophilic_Addition Reactant This compound C₉H₁₆ Intermediate Carbocation Intermediate Reactant->Intermediate Electrophilic Attack by H⁺ Reagent Hydrogen Bromide HBr Product 1-bromo-1-methylcyclooctane Intermediate->Product Nucleophilic Attack by Br⁻

References

An In-Depth Technical Guide to Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Methylenecyclooctane, a notable exocyclic alkene, is a valuable building block in organic synthesis. Its unique structural features and reactivity make it a compound of interest in the development of novel chemical entities.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name methylidenecyclooctane[1][2]
CAS Number 3618-18-6[1][2]
Molecular Formula C₉H₁₆[1]
Molecular Weight 124.22 g/mol [1]
Canonical SMILES C=C1CCCCCCC1
InChI Key GQRWNDZUODCEAJ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key data points.

Table 2: Physicochemical and Spectroscopic Properties

PropertyValueUnitSource
Boiling Point428.00 ± 1.00KNIST
Ionization Energy8.79eVNIST
Enthalpy of Formation (gas, standard conditions)-82.51kJ/molJoback Calculated
Enthalpy of Vaporization (standard conditions)36.87kJ/molJoback Calculated
Octanol/Water Partition Coefficient (logP)3.287Crippen Calculated
Water Solubility (log₁₀WS)-3.34mol/lCrippen Calculated

Note: Some data is based on computational models and should be considered as estimated values.

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is available through public databases such as PubChem, which includes links to 13C NMR and GC-MS data.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Wittig reaction, utilizing cyclooctanone (B32682) as the starting material. This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon double bonds.

General Protocol for the Synthesis of this compound via Wittig Reaction

This protocol provides a general methodology for the synthesis of this compound from cyclooctanone using a Wittig reagent.

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Cyclooctanone

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent like magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

  • Allow the mixture to stir at 0 °C for a specified time, then warm to room temperature to ensure complete ylide formation.

  • Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve cyclooctanone in the anhydrous solvent.

  • Cool the cyclooctanone solution to 0 °C.

  • Slowly transfer the prepared ylide solution to the cyclooctanone solution via a cannula or syringe.

  • Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Diagram 1: Wittig Reaction for this compound Synthesis

Wittig_Reaction start Start ylide_prep Ylide Preparation start->ylide_prep Methyltriphenylphosphonium bromide, Strong Base, Anhydrous Solvent wittig_reaction Wittig Reaction ylide_prep->wittig_reaction Phosphonium Ylide workup Workup & Purification wittig_reaction->workup Reaction Mixture product This compound workup->product Purified Product

Caption: A simplified workflow for the synthesis of this compound.

Reactivity and Potential Signaling Pathways

As an alkene, this compound is susceptible to a variety of electrophilic addition reactions. These reactions can be exploited to introduce diverse functionalities, making it a versatile intermediate in the synthesis of more complex molecules.

Key Reactions of this compound
  • Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding (cyclooctyl)methanol. This provides a route to primary alcohols from an exocyclic alkene.

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form a spiro-epoxide, 1-oxaspiro[2.7]decane. Epoxides are highly valuable synthetic intermediates due to their reactivity towards nucleophiles.

  • Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, will yield cyclooctanone and formaldehyde (B43269) or formic acid, respectively.

Diagram 2: Key Reactions of this compound

Reactions start This compound hydroboration Hydroboration-Oxidation start->hydroboration 1. BH₃·THF 2. H₂O₂, NaOH epoxidation Epoxidation start->epoxidation m-CPBA ozonolysis Ozonolysis start->ozonolysis 1. O₃ 2. Workup alcohol (Cyclooctyl)methanol hydroboration->alcohol epoxide 1-Oxaspiro[2.7]decane epoxidation->epoxide ketone Cyclooctanone ozonolysis->ketone

Caption: Potential synthetic transformations of this compound.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available data on the specific biological activity of this compound. While structurally related natural products and synthetic compounds containing cycloalkane moieties have demonstrated a wide range of biological activities, dedicated screening of this compound has not been extensively reported.

The methylene (B1212753) group, however, is a known pharmacophore in some contexts and can be involved in Michael additions with biological nucleophiles. This suggests that this compound and its derivatives could be starting points for the design of novel therapeutic agents.

Given the audience of drug development professionals, a logical next step would be to subject this compound to a battery of in vitro biological screens to assess its potential.

Proposed Biological Screening Workflow

A general workflow for the initial biological evaluation of this compound is proposed below.

Diagram 3: Biological Screening Workflow

Screening_Workflow compound This compound primary_screening Primary Screening compound->primary_screening cytotoxicity Cytotoxicity Assays (e.g., MTT) primary_screening->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) primary_screening->antimicrobial enzyme_inhibition Enzyme Inhibition Assays primary_screening->enzyme_inhibition hit_identification Hit Identification cytotoxicity->hit_identification antimicrobial->hit_identification enzyme_inhibition->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization Active Compound

Caption: A proposed workflow for the initial biological evaluation.

Conclusion

This compound is a readily accessible exocyclic alkene with significant potential as a versatile building block in synthetic and medicinal chemistry. While its own biological profile is yet to be thoroughly investigated, its reactivity allows for the straightforward synthesis of a variety of derivatives. The protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the utility of this compound in their respective fields. Further screening and derivatization are warranted to fully elucidate its potential as a lead structure in drug discovery.

References

Spectroscopic Profile of Methylenecyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methylenecyclooctane (C₉H₁₆), a valuable building block in organic synthesis. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols, and includes a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that while mass spectrometry data is readily available, detailed, publicly accessible, and fully assigned NMR and IR data is limited. The information provided is collated from various chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Specific, publicly available ¹H NMR data with peak assignments for this compound is currently limited. However, based on the structure, the following proton environments are expected:

  • Vinylic protons (=CH₂): Two protons on the exocyclic double bond.

  • Allylic protons (-C-CH₂-C=): Four protons on the carbons adjacent to the double bond.

  • Aliphatic protons (-CH₂-): Ten protons on the remaining five methylene (B1212753) groups of the cyclooctane (B165968) ring.

¹³C NMR (Carbon-13 NMR) Data

Public databases indicate the availability of ¹³C NMR data for this compound.[1] The expected chemical shifts are in the regions typical for sp² and sp³ hybridized carbons.

Carbon AssignmentExpected Chemical Shift (ppm)
Quaternary Alkene Carbon (=C<)140-150
Methylene Alkene Carbon (=CH₂)105-115
Allylic Carbons (-C H₂-C=)30-40
Aliphatic Carbons (-CH₂-)25-35
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for its alkene and alkane moieties.

Functional GroupCharacteristic Absorption (cm⁻¹)
=C-H Stretch (vinylic)3080-3010
C-H Stretch (aliphatic)2960-2850
C=C Stretch (alkene)1650-1630
C-H Bend (vinylic)910-890
C-H Bend (aliphatic)1465-1450
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.[2]

m/zRelative Abundance (%)Proposed Fragment
124~25[M]⁺ (Molecular Ion)
109~30[M - CH₃]⁺
95~60[M - C₂H₅]⁺
81~100[C₆H₉]⁺ (Base Peak)
67~85[C₅H₇]⁺
54~50[C₄H₆]⁺
41~75[C₃H₅]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following provides a general methodology for the analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Ion, Fragmentation) MS->ProcessMS Interpret Integrate & Interpret Data ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structure Elucidation & Characterization Interpret->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Thermodynamic Landscape of Methylenecyclooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of methylenecyclooctane, a key structural motif in various natural products and synthetic intermediates. Understanding the energetic properties of this exocyclic alkene is crucial for predicting reaction outcomes, designing efficient synthetic routes, and comprehending the conformational behavior of eight-membered ring systems. This document presents a compilation of experimental and computational data, detailed experimental protocols, and a visual representation of the thermodynamic relationships between this compound and its isomers.

Core Concepts: Strain and Isomeric Stability

The thermodynamic stability of cyclic compounds is intrinsically linked to the concept of ring strain, which arises from several factors including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). In the context of this compound, the stability is best understood by comparing it to its endocyclic isomer, 1-methylcyclooctene (B1609318), as well as the geometric isomers of cyclooctene.

Generally, for medium-sized rings like cyclooctane, endocyclic double bonds are thermodynamically more stable than exocyclic double bonds. This is attributed to a combination of factors including the relief of torsional strain and more favorable substitution patterns on the double bond.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for this compound and its relevant isomers. These values provide a quantitative basis for comparing their relative stabilities.

CompoundIsomer TypeEnthalpy of Formation (ΔHf°) (gas, 298.15 K)Enthalpy of Hydrogenation (ΔHhyd) (298.15 K)Strain EnergyReference
This compound Exocyclic Alkene-82.51 kJ/mol (calculated)Not Experimentally DeterminedHigher than 1-methylcyclooctene[1]
1-Methylcyclooctene Endocyclic Alkene-120.44 kJ/mol (calculated)Not Experimentally DeterminedLower than this compound[2]
(Z)-Cyclooctene (cis) Endocyclic Alkene-5.4 kcal/mol (~ -22.6 kJ/mol)-22.98 ± 0.10 kcal/mol (~ -96.1 kJ/mol)7.4 kcal/mol[3][4]
(E)-Cyclooctene (trans) Endocyclic Alkene+4.8 kcal/mol (~ +20.1 kJ/mol)-32.24 ± 0.21 kcal/mol (~ -134.9 kJ/mol)16.7 kcal/mol[3][4][5]

Note: Calculated values are from computational studies and may differ from experimental values. The strain energy of (E)-cyclooctene is significantly higher due to the geometric constraints of the trans double bond within the eight-membered ring.

Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental techniques. The following sections outline the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of a compound.

Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Detailed Protocol:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of high-purity this compound is placed in a crucible inside the combustion bomb. A fuse wire is attached to ignite the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is subsequently derived using Hess's Law.

Hydrogenation Calorimetry for Enthalpy of Hydrogenation

The enthalpy of hydrogenation, the heat released upon the addition of hydrogen across the double bond, is a direct measure of the stability of the alkene.

Principle: The alkene is catalytically hydrogenated in a solution within a calorimeter, and the heat evolved is measured.

Detailed Protocol:

  • Catalyst Preparation: A catalyst, typically platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is placed in the reaction vessel of the calorimeter.

  • Solvent and Reactant Introduction: A suitable solvent (e.g., acetic acid or ethanol) is added to the vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. A known amount of this compound is then introduced.

  • Hydrogenation: The reaction vessel is flushed with hydrogen gas, and the system is stirred vigorously to ensure efficient reaction. The hydrogenation is an exothermic process, leading to a temperature increase.

  • Data Acquisition: The temperature is monitored until it reaches a stable maximum value.

  • Calibration and Calculation: The calorimeter is calibrated using a substance with a known enthalpy of hydrogenation or by electrical heating. The enthalpy of hydrogenation of this compound is then calculated from the temperature change and the heat capacity of the system.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is used to study the thermal properties of a substance, including melting points and enthalpies of fusion.

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Detailed Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating and cooling at a constant rate (e.g., 10 °C/min).

  • Data Collection: The instrument measures the differential heat flow between the sample and the reference as the temperature is scanned.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show peaks corresponding to thermal events. The peak area is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion), and the onset temperature of the peak corresponds to the transition temperature (e.g., melting point).

Visualization of Thermodynamic Relationships

The following diagram illustrates the thermodynamic relationships between this compound and its isomers. The vertical positions of the compounds represent their relative enthalpies of formation, with lower positions indicating greater thermodynamic stability. The arrows represent the enthalpy of hydrogenation and isomerization.

Thermodynamic_Stability cluster_hydrogenation Hydrogenation Product This compound This compound 1-Methylcyclooctene 1-Methylcyclooctene This compound->1-Methylcyclooctene Isomerization (Exothermic) Methylcyclooctane Methylcyclooctane This compound->Methylcyclooctane ΔH_hyd (Exo) 1-Methylcyclooctene->Methylcyclooctane ΔH_hyd (Endo)

Caption: Thermodynamic relationship between this compound and 1-methylcyclooctene.

This diagram visually summarizes that 1-methylcyclooctene is the more stable isomer compared to this compound, as indicated by its lower relative energy level. The isomerization from the exocyclic to the endocyclic alkene is an exothermic process. Both isomers hydrogenate to form methylcyclooctane, with the less stable isomer, this compound, releasing more heat upon hydrogenation.

Conclusion

The thermodynamic stability of this compound is lower than its endocyclic isomer, 1-methylcyclooctene. This is consistent with the general principle that for medium-sized rings, endocyclic double bonds are favored over exocyclic ones. The quantitative data on enthalpy of formation and hydrogenation, obtained through the experimental protocols outlined in this guide, provide a robust framework for understanding and predicting the chemical behavior of these important eight-membered ring structures. This knowledge is invaluable for professionals in chemical research and drug development, enabling the rational design of synthetic strategies and the interpretation of reaction mechanisms involving these motifs.

References

Conformational Landscape of Methylenecyclooctane: A Technical Guide Based on Analogous Cyclooctane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An exhaustive search of scientific literature has revealed a notable scarcity of detailed conformational analysis specifically for methylenecyclooctane. While general properties and spectral data are available, in-depth studies identifying its low-energy conformers, their relative energies, and the pathways of their interconversion are not presently in the public domain. Consequently, this technical guide leverages the extensively studied conformational landscape of the parent compound, cyclooctane (B165968), as a foundational analogue. The principles, experimental protocols, and computational methodologies detailed herein for cyclooctane are directly applicable to the study of this compound and provide a robust framework for such an investigation.

Introduction to the Conformational Complexity of Eight-Membered Rings

Eight-membered rings, such as cyclooctane and its derivatives, present a significantly more complex conformational picture than their smaller cyclohexane (B81311) counterparts. The increased flexibility and the potential for transannular interactions (steric hindrance across the ring) lead to a multitude of low-energy conformations. The introduction of an exocyclic methylene (B1212753) group in this compound is expected to influence the conformational preferences of the ring by altering the local geometry and electronic distribution at the sp²-hybridized carbon.

The conformational space of cyclooctane is primarily dominated by three key families of conformations: the boat-chair (BC), the crown (C), and the boat-boat (BB). Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties.

Experimental Methodologies for Conformational Analysis

The elucidation of the conformational preferences of flexible molecules like this compound relies on a combination of experimental techniques that probe the energies and geometries of the populated conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. Key NMR parameters provide insights into the time-averaged conformation of the molecule.

  • Protocol for Dynamic NMR (DNMR) Spectroscopy:

    • Sample Preparation: Dissolve the compound of interest (e.g., this compound) in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of freons).

    • Variable Temperature (VT) Experiments: Acquire a series of ¹H and ¹³C NMR spectra over a wide temperature range.

    • Coalescence Temperature Determination: At high temperatures, rapid interconversion between conformers leads to averaged signals. As the temperature is lowered, the rate of interconversion slows down, causing the signals for individual conformers to broaden, coalesce, and eventually sharpen into separate peaks at the low-temperature limit. The temperature at which two exchanging signals merge is the coalescence temperature (Tc).

    • Data Analysis: The energy barrier to interconversion (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals at the low-temperature limit using the Eyring equation. The relative populations of the conformers at low temperatures can be determined by integrating the resolved signals, which allows for the calculation of the difference in Gibbs free energy (ΔG°).

Gas-Phase Electron Diffraction (GED)

GED is a primary technique for determining the gas-phase structure of molecules, providing information on bond lengths, bond angles, and torsional angles.

  • General Protocol for Gas-Phase Electron Diffraction:

    • Sample Introduction: The volatile sample is introduced into a high-vacuum chamber through a nozzle, creating a jet of gaseous molecules.

    • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular jet.

    • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

    • Data Analysis: The diffraction pattern is radially averaged to produce a scattering intensity curve. This curve is then mathematically transformed into a radial distribution curve, which shows the distribution of interatomic distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise geometric parameters for the most stable conformer(s) in the gas phase can be obtained.

Computational Chemistry Approaches

Computational modeling is indispensable for mapping the potential energy surface (PES) of flexible molecules and for complementing experimental data.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the vast conformational space of large and flexible molecules.

  • Protocol for Molecular Mechanics Conformational Search:

    • Force Field Selection: Choose a suitable force field, such as MMFF94, AMBER, or CHARMM, which has been parameterized for hydrocarbons.

    • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, molecular dynamics) to generate a large number of possible conformations.

    • Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local energy minimum.

    • Analysis: The resulting low-energy conformers are then clustered and ranked based on their steric energies to identify the most stable structures.

Ab Initio and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, such as ab initio and DFT, provide a more accurate description of the electronic structure and energies of molecules.

  • Protocol for Quantum Mechanical Calculations:

    • Initial Geometries: Use the low-energy conformers identified from molecular mechanics as starting geometries.

    • Geometry Optimization: Perform full geometry optimization of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) or MP2/cc-pVTZ).

    • Frequency Calculations: Perform vibrational frequency calculations for each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

    • Transition State Search: To determine the energy barriers for interconversion between conformers, perform transition state searches (e.g., using the Synchronous Transit-Guided Quasi-Newton (STQN) method). The identified transition states should be confirmed by a frequency calculation (one imaginary frequency).

    • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition states connect the correct minima on the potential energy surface.

Conformational Landscape of Cyclooctane: An Analogous System

Due to the absence of specific data for this compound, the well-characterized conformational landscape of cyclooctane is presented here as a model.

Table 1: Relative Energies of Cyclooctane Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
Boat-Chair (BC)C_s0.00
Crown (C)D_4d1.0 - 2.0
Boat-Boat (BB)D_2d~1.0
Twist-Boat-Chair (TBC)C_2~0.5
Twist-Chair-Chair (TCC)C_2~1.0

Note: The exact relative energies can vary depending on the computational method and experimental conditions.

Table 2: Representative Geometric Parameters of Cyclooctane Conformers

ParameterBoat-Chair (BC)Crown (C)Boat-Boat (BB)
C1-C2-C3-C4 Torsion (°)-85.598.7-74.2
C2-C3-C4-C5 Torsion (°)54.1-98.774.2
C1···C5 Distance (Å)2.542.622.50

Note: These are representative values and the actual geometries will have a range of bond lengths, angles, and dihedrals.

Visualization of Conformational Interconversion

The following diagram illustrates the plausible interconversion pathways between the major conformers of cyclooctane. A similar, albeit modified, pathway would be expected for this compound.

G BC Boat-Chair (BC) (Global Minimum) TBC Twist-Boat-Chair (TBC) BC->TBC TS1 TCC Twist-Chair-Chair (TCC) BC->TCC TS3 TBC->BC BB Boat-Boat (BB) TBC->BB TS2 BB->TBC TCC->BC C Crown (C) TCC->C TS4 C->TCC

Caption: A simplified representation of the conformational interconversion pathways for cyclooctane.

Conclusion and Future Directions

While a detailed conformational analysis of this compound is not currently available in the literature, the methodologies and the analogous data from cyclooctane provide a strong foundation for future investigations. A comprehensive study combining variable-temperature NMR spectroscopy, gas-phase electron diffraction, and high-level computational chemistry would be required to fully characterize the conformational landscape of this compound. Such an understanding is critical for applications in drug design and materials science where molecular shape and flexibility play a pivotal role. It is recommended that researchers interested in this molecule undertake such a study to fill this knowledge gap.

An In-depth Technical Guide to the Synthesis and Characterization of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methylenecyclooctane, a valuable building block in organic synthesis. This document details established synthetic protocols, in-depth characterization data, and visual workflows to support researchers in the effective preparation and identification of this versatile cycloalkane derivative.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the olefination of cyclooctanone (B32682). The Wittig reaction is a widely employed and reliable method for this transformation. An alternative approach involves the Peterson olefination, which offers a different strategy for the formation of the exocyclic double bond.

Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene. For the synthesis of this compound, cyclooctanone is treated with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base.[1][2][3]

Reaction Scheme:

This protocol is adapted from the well-established procedure for the synthesis of methylenecyclohexane.[4]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Cyclooctanone

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) to the stirred suspension under a positive pressure of inert gas. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate dry flask under an inert atmosphere, dissolve cyclooctanone (1.0 equivalent) in anhydrous THF.

    • Cool the cyclooctanone solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared ylide solution to the stirred solution of cyclooctanone via cannula or syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., pentane (B18724) or hexanes) to yield pure this compound.

Logical Workflow for Wittig Synthesis:

Wittig_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification MTPB Methyltriphenylphosphonium bromide Ylide_Formation Ylide Formation (0°C to RT) MTPB->Ylide_Formation nBuLi n-Butyllithium nBuLi->Ylide_Formation Cyclooctanone Cyclooctanone Wittig_Reaction Wittig Reaction (0°C to RT) Cyclooctanone->Wittig_Reaction THF Anhydrous THF THF->Ylide_Formation Ylide_Formation->Wittig_Reaction Quench Quench with aq. NH4Cl Wittig_Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Peterson Olefination

The Peterson olefination is another effective method for the synthesis of alkenes from carbonyl compounds using α-silyl carbanions.[5][6] This reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the alkene.[7]

Reaction Scheme:

While a specific, detailed protocol for the synthesis of this compound via the Peterson olefination is not as commonly documented as the Wittig reaction, the general procedure involves the reaction of cyclooctanone with a (trimethylsilyl)methyl organometallic reagent, such as (trimethylsilyl)methyllithium (B167594) or the corresponding Grignard reagent. The resulting β-hydroxysilane intermediate can then be treated with an acid or a base to induce elimination and form this compound.[8][9]

Logical Relationship for Peterson Olefination:

Peterson_Olefination cluster_reagents Starting Materials cluster_reaction Reaction & Elimination Cyclooctanone Cyclooctanone Addition Nucleophilic Addition Cyclooctanone->Addition Silyl_Reagent α-Silyl Carbanion (e.g., (CH3)3SiCH2Li) Silyl_Reagent->Addition Intermediate β-Hydroxysilane Intermediate Addition->Intermediate Elimination Elimination (Acid or Base) Intermediate->Elimination Product This compound Elimination->Product

Caption: Logical steps of the Peterson olefination for this compound synthesis.

Characterization of this compound

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectral Data:

Chemical Shift (δ) ppmCarbon Assignment
~150C=CH₂ (quaternary)
~110C=CH₂ (methylene)
~35CH₂ (allylic)
~26-30CH₂ (alicyclic)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is based on typical values for similar structures and available data.[10]

¹H NMR Spectral Data (Predicted):

Chemical Shift (δ) ppmMultiplicityIntegrationProton Assignment
~4.7s2HC=CH₂
~2.2t4HCH₂ (allylic)
~1.5m10HCH₂ (alicyclic)

Note: This is a predicted spectrum based on the analysis of similar structures. The signals for the alicyclic protons are expected to be complex and may overlap. "s" denotes a singlet, "t" a triplet, and "m" a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are associated with the alkene C-H and C=C bonds, as well as the alkane C-H bonds.[11][12][13]

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3080C-H stretchAlkene (=C-H)
~2925, ~2855C-H stretchAlkane (-C-H)
~1645C=C stretchAlkene
~1465C-H bendAlkane (-CH₂-)
~890C-H bend (out-of-plane)1,1-disubstituted alkene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is expected at m/z 124, corresponding to its molecular weight.[10][14]

Mass Spectrometry Data:

m/zInterpretation
124Molecular Ion (M⁺)
81[M - C₃H₇]⁺ (Loss of a propyl radical)
67[M - C₄H₉]⁺ (Loss of a butyl radical)
43[C₃H₇]⁺ (Propyl cation)

Note: The fragmentation pattern can be complex due to rearrangements of the carbocation intermediates within the eight-membered ring.

General Characterization Workflow:

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: General workflow for the purification and characterization of this compound.

References

The Pervasive Presence of Methylenecyclooctane Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, isolation, and biological significance of methylenecyclooctane-containing compounds, tailored for researchers, scientists, and drug development professionals.

The this compound moiety, a distinctive eight-membered ring bearing an exocyclic double bond, is a recurring structural motif in a diverse array of natural products. These compounds, primarily sesquiterpenoids, are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates. Their unique chemical architecture often imparts potent and specific biological activities, making them a fertile ground for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of naturally occurring this compound derivatives, with a focus on their isolation, biological evaluation, and the molecular pathways they modulate.

Key Classes and Representative Molecules

The most prominent classes of natural products featuring the this compound core are the germacranolides, eudesmanolides, and guaianolides. These sesquiterpene lactones are particularly abundant in the Asteraceae family of plants.

Costunolide (B1669451) , a germacranolide first isolated from the roots of Saussurea lappa, is a quintessential example. It serves as a key biosynthetic precursor to other sesquiterpenoids and exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Parthenolide (B1678480) , another germacranolide found in the leaves and flowers of feverfew (Tanacetum parthenium), is renowned for its potent anti-inflammatory properties. Its mechanism of action has been extensively studied, revealing its ability to inhibit the pro-inflammatory NF-κB signaling pathway.

Guaianolides , such as those isolated from chicory (Cichorium intybus), represent another significant group. These compounds are characterized by a bicyclic structure derived from the germacrane (B1241064) skeleton and have been investigated for their various biological properties.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the biological potency of these representative this compound derivatives, the following tables summarize key quantitative data from cited literature.

Table 1: Cytotoxic Activity of Costunolide Derivatives

CompoundCell LineActivityIC50 ValueReference
CostunolideMCF-7 (Breast Cancer)Cytotoxic40 µM[1]
CostunolideMDA-MB-231 (Breast Cancer)Cytotoxic40 µM[1]
DehydrocostuslactoneHepG2 (Liver Cancer)Cytotoxic1.6-3.5 µg/mL[2]
CostunolideOVCAR-3 (Ovarian Cancer)Cytotoxic1.6-3.5 µg/mL[2]
CostunolideHeLa (Cervical Cancer)Cytotoxic1.6-3.5 µg/mL[2]

Table 2: Antiproliferative Activity of Parthenolide

CompoundCell LineActivityIC50 Value (µM)Reference
ParthenolideA549 (Lung Carcinoma)Antiproliferative4.3[3]
ParthenolideTE671 (Medulloblastoma)Antiproliferative6.5[3]
ParthenolideHT-29 (Colon Adenocarcinoma)Antiproliferative7.0[3]
ParthenolideHUVEC (Endothelial Cells)Antiproliferative2.8[3]

Experimental Protocols: Isolation and Purification

The isolation of this compound derivatives from their natural sources is a critical first step in their study. The following protocols provide detailed methodologies for the extraction and purification of costunolide and parthenolide.

Protocol 1: Isolation of Costunolide from Saussurea lappa

This protocol details the extraction and purification of costunolide from the roots of Saussurea lappa using sonication and High-Performance Liquid Chromatography (HPLC).

1. Extraction:

  • Weigh 500 mg of powdered Saussurea lappa root material.

  • Add 5 mL of an organic solvent (e.g., hexane, ethyl acetate, chloroform, dichloromethane, acetonitrile, ethanol, or methanol) to the powdered material in a centrifuge tube.[4]

  • Sonicate the mixture for 30 minutes.[4]

  • Centrifuge the mixture at 4000 rpm for 20 minutes.[4]

  • Decant the supernatant.

  • Repeat the extraction cycle three times with the remaining plant material.[4]

  • Concentrate the combined supernatant to dryness.[4]

  • Prepare a 33.3 mg/mL solution of the extract for HPLC analysis.[4]

2. HPLC Analysis and Purification:

  • Column: Phenomenex Luna C8 (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile:water (60:40, v/v), both containing 0.1% formic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[5]

  • The retention time for costunolide is approximately 12.1 minutes under these conditions.[4]

  • For preparative isolation, High-Speed Counter-Current Chromatography (HSCCC) can be employed. A suitable ternary solvent system is selected based on partition coefficient (K) determination.[5]

Protocol 2: Extraction of Parthenolide from Tanacetum parthenium (Feverfew)

This protocol describes a rapid extraction and HPLC method for the quantification of parthenolide from feverfew.

1. Extraction:

  • Weigh 1.5 g of powdered feverfew herb into an amber glass bottle.[6]

  • Add 100 mL of acetonitrile/water (90:10, v/v) as the extraction solvent.[6]

  • Stir the mixture for 30 minutes using a magnetic stir bar.[6]

  • Filter the extract through a 0.45 µm PTFE syringe filter prior to HPLC analysis.[6]

2. HPLC Analysis:

  • Column: Cosmosil C18-AR (150 × 4.6 mm, 5 µm, 120 Å).[6]

  • Mobile Phase: Acetonitrile/water (55:45, v/v).[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Detection: UV at 210 nm.[6]

  • The analysis time is approximately 6 minutes.[6]

Mandatory Visualizations: Signaling Pathways and Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate key biological pathways and logical relationships relevant to the this compound derivatives discussed.

G Figure 1: Inhibition of the NF-κB Signaling Pathway by Parthenolide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Cytokine_Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocates Parthenolide Parthenolide Parthenolide->IKK_complex Directly Inhibits (targets IKKβ) Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces Cytokine Cytokine (e.g., TNF-α) Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the NF-κB Signaling Pathway by Parthenolide.

G Figure 2: Simplified Biosynthetic Pathway of Germacranolides FPP Farnesyl Diphosphate (FPP) Germacrene_A (+)-Germacrene A FPP->Germacrene_A (+)-Germacrene A synthase Germacrene_Acid Germacra-1(10),4,11(13)-trien-12-oic acid Germacrene_A->Germacrene_Acid Multi-step oxidation (cytochrome P450s, dehydrogenases) Costunolide (+)-Costunolide (a Germacranolide) Germacrene_Acid->Costunolide (+)-Costunolide synthase (cytochrome P450) Other_Sesquiterpenoids Guaianolides, Eudesmanolides, etc. Costunolide->Other_Sesquiterpenoids Further enzymatic transformations

Caption: Simplified Biosynthetic Pathway of Germacranolides.

Conclusion

The natural world is a vast repository of chemical diversity, and this compound derivatives stand out as a class of compounds with significant therapeutic potential. Their intricate structures and potent biological activities continue to inspire research in natural product chemistry, medicinal chemistry, and chemical biology. A thorough understanding of their natural sources, isolation techniques, and mechanisms of action is paramount for the successful development of novel drugs derived from these fascinating molecules. This guide serves as a foundational resource for professionals dedicated to harnessing the therapeutic power of nature's chemical arsenal.

References

The Unseen Potential: Unlocking the Biological Activities of Compounds with a Methylenecyclooctane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylenecyclooctane moiety, a unique eight-membered ring system featuring an exocyclic double bond, forms the structural core of a variety of natural products, most notably a class of sesquiterpene lactones. While the broader class of sesquiterpenoids has been a fertile ground for drug discovery, this guide delves specifically into the significant anti-inflammatory and cytotoxic properties exhibited by compounds containing this distinct structural feature. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to empower further research and development in this promising area.

Anti-inflammatory Activity: Targeting the Master Regulator of Inflammation, NF-κB

Compounds featuring a this compound or a structurally related core, such as the germacrane (B1241064) skeleton found in parthenolide (B1678480) and costunolide (B1669451), exhibit potent anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

The key to this inhibition lies in the α-methylene-γ-lactone group, a common feature in these molecules. This electrophilic center acts as a Michael acceptor, forming covalent bonds with nucleophilic residues on key signaling proteins. The primary target identified for parthenolide is the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1][2] By binding to IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3] This action effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4][5] Some evidence also suggests a direct alkylation of the p65 subunit of NF-κB by parthenolide, further impeding its DNA binding capacity.[2]

The table below summarizes the inhibitory concentrations of parthenolide on NF-κB activity in different cell-based assays.

CompoundAssay TypeCell LineIC50Reference
ParthenolideNF-κB Luciferase ReporterHEK293~15-70 µM[6][7]
ParthenolideIKK Inhibition (in vitro)-~5-10 µM[2]
Visualizing the Mechanism: Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by compounds containing a this compound moiety.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates TLR4->IKK_complex Activates IkBα IkBα IKK_complex->IkBα Phosphorylates NF-kB NF-κB (p50/p65) IkBα->NF-kB Sequesters IkBα_P p-IκBα NF-kB_nuc NF-κB (p50/p65) NF-kB->NF-kB_nuc Translocates Ub Ubiquitination IkBα_P->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Targets for Proteasome->IkBα Degrades Parthenolide Parthenolide (this compound -like core) Parthenolide->IKK_complex Inhibits DNA DNA (κB sites) NF-kB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription

Caption: Inhibition of the NF-κB signaling pathway by parthenolide.

Cytotoxic Activity: Inducing Programmed Cell Death in Cancer Cells

Many sesquiterpene lactones containing the this compound framework, such as parthenolide and costunolide, have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[8][9] The α-methylene-γ-lactone moiety is also crucial for this activity, acting as an alkylating agent that can react with cellular nucleophiles, including cysteine residues in proteins.[9]

The primary mechanism of cytotoxicity is the induction of apoptosis, or programmed cell death. This is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[10] This stress can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c.[10] Subsequently, a cascade of caspases, the executioner enzymes of apoptosis, is activated, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[11]

The table below presents a summary of the cytotoxic activity (IC50 values) of parthenolide and costunolide against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Parthenolide5637Bladder Cancer<10[12]
ParthenolideMKN-28Gastric CancerVaries[13]
ParthenolideMKN-45Gastric CancerVaries[13]
ParthenolideMKN-74Gastric CancerVaries[13]
CostunolideCAL 27Oral Squamous Cell Carcinoma32[1]
CostunolideYD-10BOral CancerVaries[1]
CostunolideCa9-22Oral CancerVaries[1]
CostunolideYD-9Oral CancerVaries[1]
CostunolideA431Skin Cancer0.8[8]
CostunolideMCF-7Breast Cancer40[14]
CostunolideMDA-MB-231Breast Cancer40[14]
CostunolideHCT116Colon CancerVaries[15]
CostunolideMDA-MB-231-LucBreast CancerVaries[15]
CostunolideOAW42-AOvarian Cancer25[9]
Visualizing the Process: A General Workflow for Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic activity of a compound.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Seeding 2. Cell Seeding (e.g., 96-well plate) Cell_Culture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Assay Measurement 6. Absorbance Reading (Spectrophotometer) Assay->Measurement Analysis 7. Data Analysis (Calculate % Viability, IC50) Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity assays.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][16][17]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear-bottom microplates

  • Compound of interest (e.g., Parthenolide, Costunolide) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a negative control (cells with medium only).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[16][17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.[6][18][19]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., FuGENE HD)

  • Complete cell culture medium

  • NF-κB activator (e.g., TNF-α, LPS)

  • Compound of interest

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well white, clear-bottom plate.

    • When cells reach appropriate confluency, co-transfect them with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a specified period (e.g., 6-8 hours).[19] Include unstimulated and vehicle-treated controls.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence (Firefly activity).

    • Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase, and measure the luminescence again (Renilla activity).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.

    • Determine the percentage of inhibition of NF-κB activity by the test compound at different concentrations and calculate the IC50 value.

Protocol 3: IKKβ Kinase Assay (In Vitro)

This assay directly measures the enzymatic activity of IKKβ and its inhibition by test compounds.[3][20][21]

Materials:

  • Recombinant active IKKβ enzyme

  • IKKβ substrate (e.g., a peptide like IKKtide, or a protein like GST-IκBα)

  • ATP (often radiolabeled with ³²P or used in a system that detects ADP formation)

  • Kinase reaction buffer

  • Compound of interest

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for ³²P-ATP, or a commercial ADP detection kit like ADP-Glo™)

Procedure (Example using ADP-Glo™ Kinase Assay):

  • Kinase Reaction Setup:

    • In a 384-well plate, set up the kinase reaction by adding the kinase reaction buffer, the test compound at various concentrations, and the IKKβ enzyme.

    • Initiate the reaction by adding a mixture of the IKKβ substrate and ATP.

  • Incubation:

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus to the IKKβ activity.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of the test compound.

    • Determine the IC50 value for the inhibition of IKKβ activity.

Conclusion and Future Directions

Compounds possessing a this compound moiety, particularly sesquiterpene lactones like parthenolide and costunolide, represent a valuable class of natural products with well-defined anti-inflammatory and cytotoxic activities. Their ability to modulate the NF-κB signaling pathway and induce apoptosis in cancer cells makes them compelling leads for the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into these and structurally related compounds. Future research should focus on optimizing the therapeutic index of these molecules through medicinal chemistry efforts, exploring their efficacy in more complex in vivo models of disease, and further elucidating their molecular targets and off-target effects to ensure their safe and effective translation into clinical applications.

References

Unveiling the Past: The First Synthesis of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical synthesis of methylenecyclooctane reveals its emergence from the foundational era of modern organic chemistry, with pioneering work in the 1950s laying the groundwork for its preparation. While a definitive singular "discovery" is nuanced, the earliest documented synthesis appears in a 1954 paper by Czech chemists F. Šorm and J. Beránek. Their work, alongside the contemporaneous development of powerful synthetic methodologies like the Wittig reaction and the Cope elimination, provides a rich historical context for the creation of this exocyclic alkene.

The mid-20th century was a period of explosive growth in synthetic organic chemistry, characterized by the development of novel reactions that allowed for the construction of complex molecular architectures. It is within this vibrant scientific landscape that the first preparations of this compound were realized. Two primary synthetic routes, the Wittig reaction and the Cope elimination, emerged as powerful tools for the formation of carbon-carbon double bonds and were instrumental in the synthesis of cyclic and exocyclic alkenes.

The Wittig Reaction: A Paradigm Shift in Alkene Synthesis

Georg Wittig's development of the reaction that now bears his name revolutionized the synthesis of alkenes. The reaction of a phosphorus ylide with an aldehyde or a ketone provided a reliable and versatile method for the formation of a carbon-carbon double bond at a specific position. The first report of this groundbreaking methodology appeared in a 1954 publication by Wittig and his student U. Schöllkopf.[1][2]

While the initial report did not specifically describe the synthesis of this compound, the reaction of cyclooctanone (B32682) with methylenetriphenylphosphorane (B3051586) represents a direct and logical application of this new method.

Experimental Protocol: Wittig Synthesis of this compound

The following protocol is based on the general procedure described by Wittig and Schöllkopf and is a plausible reconstruction of an early synthesis of this compound.

Materials:

  • Triphenylphosphine (B44618)

  • Methyl bromide

  • n-Butyllithium in diethyl ether

  • Cyclooctanone

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Methyltriphenylphosphonium (B96628) Bromide: A solution of triphenylphosphine in a suitable solvent (e.g., benzene) is treated with methyl bromide to yield methyltriphenylphosphonium bromide as a white solid. The product is filtered, washed, and dried.

  • Generation of the Ylide: The methyltriphenylphosphonium bromide is suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen). A solution of n-butyllithium in diethyl ether is added dropwise with stirring, resulting in the formation of the orange-red colored methylenetriphenylphosphorane (the Wittig reagent).

  • Reaction with Cyclooctanone: To the freshly prepared ylide solution, a solution of cyclooctanone in anhydrous diethyl ether is added dropwise. The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure complete reaction.

  • Workup and Isolation: The reaction mixture is quenched with water. The ether layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed by distillation. The resulting residue, containing this compound and triphenylphosphine oxide, is then purified by distillation or chromatography to yield pure this compound.

Reactant Molar Equivalent
Cyclooctanone1.0
Methyltriphenylphosphonium Bromide1.1
n-Butyllithium1.1

Note: This table represents a typical stoichiometry for a Wittig reaction.

The Cope Elimination: An Alternative Route

Another significant contribution to the synthesis of alkenes from this era was the Cope elimination, developed by Arthur C. Cope. This reaction involves the pyrolysis of a tertiary amine oxide to yield an alkene and a hydroxylamine. The synthesis of this compound via this method would involve the preparation of N,N-dimethylcyclooctylmethylamine oxide and its subsequent thermal decomposition.

Experimental Protocol: Cope Elimination for this compound Synthesis

The following is a representative protocol for the synthesis of this compound via the Cope elimination.

Materials:

  • Cyclooctanecarboxylic acid

  • Thionyl chloride

  • Dimethylamine (B145610)

  • Lithium aluminum hydride

  • Hydrogen peroxide

  • Anhydrous diethyl ether

Procedure:

  • Synthesis of N,N-Dimethylcyclooctanecarboxamide: Cyclooctanecarboxylic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with dimethylamine to produce N,N-dimethylcyclooctanecarboxamide.

  • Reduction to N,N-Dimethylcyclooctylmethylamine: The amide is reduced using a powerful reducing agent like lithium aluminum hydride in anhydrous diethyl ether to yield N,N-dimethylcyclooctylmethylamine.

  • Formation of the Amine Oxide: The tertiary amine is oxidized to the corresponding N-oxide by treatment with hydrogen peroxide.

  • Pyrolysis: The N,N-dimethylcyclooctylmethylamine oxide is heated under vacuum. The pyrolysis reaction results in the elimination of N,N-dimethylhydroxylamine and the formation of this compound, which is collected by distillation.

Intermediate Precursor Key Reagents
N,N-DimethylcyclooctanecarboxamideCyclooctanecarboxylic acidThionyl chloride, Dimethylamine
N,N-DimethylcyclooctylmethylamineN,N-DimethylcyclooctanecarboxamideLithium aluminum hydride
N,N-Dimethylcyclooctylmethylamine oxideN,N-DimethylcyclooctylmethylamineHydrogen peroxide
This compoundN,N-Dimethylcyclooctylmethylamine oxideHeat (Pyrolysis)

Early Characterization of this compound

The initial characterization of newly synthesized compounds in the 1950s relied on physical constants and classical analytical methods. For this compound, early reports would have included data such as boiling point, density, and refractive index. Spectroscopic methods like infrared (IR) spectroscopy were becoming more common and would have been used to confirm the presence of the exocyclic double bond.

Physical Property Reported Value (Šorm and Beránek, 1954)
Boiling Point175-176 °C

Visualizing the Synthetic Pathways

To better understand the logical flow of these historical syntheses, the following diagrams illustrate the key transformations.

Wittig_Synthesis Triphenylphosphine Triphenylphosphine Phosphonium_Salt Methyltriphenylphosphonium Bromide Triphenylphosphine->Phosphonium_Salt Methyl_Bromide Methyl Bromide Methyl_Bromide->Phosphonium_Salt Ylide Methylenetriphenylphosphorane (Wittig Reagent) Phosphonium_Salt->Ylide n-BuLi nBuLi n-Butyllithium This compound This compound Ylide->this compound Cyclooctanone Cyclooctanone Cyclooctanone->this compound

Wittig Synthesis of this compound.

Cope_Elimination Cyclooctanecarboxylic_Acid Cyclooctanecarboxylic Acid Amide N,N-Dimethylcyclooctane- carboxamide Cyclooctanecarboxylic_Acid->Amide 1. SOCl₂ 2. (CH₃)₂NH Amine N,N-Dimethylcyclooctyl- methylamine Amide->Amine LiAlH₄ Amine_Oxide N,N-Dimethylcyclooctyl- methylamine Oxide Amine->Amine_Oxide H₂O₂ This compound This compound Amine_Oxide->this compound Heat (Δ)

References

Computational Insights into the Molecular Architecture of Methylenecyclooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclooctane, an eight-membered carbocycle with an exocyclic double bond, presents a fascinating case study in conformational analysis. Its structural flexibility, stemming from the medium-sized ring, is a critical determinant of its chemical reactivity and potential biological activity. Understanding the molecule's preferred three-dimensional arrangements is paramount for applications in medicinal chemistry and materials science, where molecular shape governs intermolecular interactions.

This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the molecular structure of this compound. Due to a lack of specific published computational studies on this compound, this guide leverages the extensive research conducted on the closely related cyclooctane (B165968) molecule as a foundational model. The principles and findings from cyclooctane's conformational analysis offer significant insights into the probable structural landscape of this compound.

Conformational Landscape of the Cyclooctane Ring

Computational studies on cyclooctane have revealed a complex potential energy surface with several low-energy conformations. These studies typically employ a combination of molecular mechanics, density functional theory (DFT), and ab initio methods to identify stable conformers and the energy barriers between them.[1][2] The most stable conformations of cyclooctane are generally found to be non-planar, puckered structures that relieve the torsional and angle strain inherent in a planar arrangement.

The primary low-energy conformations identified for the cyclooctane ring are the boat-chair (BC) , crown (C) , and boat-boat (BB) forms.[3] Of these, the boat-chair conformation is often predicted to be the global minimum on the potential energy surface.[2][3] The introduction of a methylidene group in this compound is expected to influence the relative energies of these conformers, but the fundamental ring shapes are likely to be preserved.

Data Presentation: Conformational Energies of Cyclooctane

The following table summarizes the relative energies of the principal conformations of cyclooctane as determined by ab initio calculations. This data serves as a valuable reference for understanding the energetic landscape that this compound likely inhabits.

ConformationPoint GroupRelative Energy (kcal/mol) at HF/6-31G* Level[2]Relative Energy (kcal/mol) at MP2/6-31G//HF/6-31G Level[2]
Boat-Chair (BC)Cs0.000.00
CrownD4d0.891.13
Boat-Boat (BB)C2v1.541.63
Twist-Chair-Chair (TCC)C21.761.83
Chair-Chair (CC)D2d1.952.21
Twist-Boat-Chair (TBC)C22.372.54

Note: The boat-chair conformer is set as the reference energy (0.00 kcal/mol). The MP2 calculations include electron correlation effects for more accurate energy determination.

Experimental and Computational Protocols

The determination of the stable conformations and their corresponding energies relies on robust computational methodologies. A typical workflow involves an initial exploration of the conformational space using a less computationally expensive method, followed by higher-level calculations for refinement.

Molecular Mechanics (MM)

Molecular mechanics methods are often the first step in conformational analysis.[4][5] These methods use classical physics to model the energy of a molecule as a function of its geometry.

  • Force Fields: A force field is a set of parameters that define the potential energy function of a molecule.[5] Common force fields used for hydrocarbons include MMFF94, AMBER, and OPLS. The energy is calculated based on terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[6][7]

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify various low-energy conformers. This can involve methods like molecular dynamics simulations or Monte Carlo searches.

Quantum Mechanical (QM) Methods

Following the initial exploration with molecular mechanics, quantum mechanical methods are employed to obtain more accurate energies and geometries for the identified low-energy conformers.

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[8]

    • Functionals and Basis Sets: The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the calculations.[8] For molecules like this compound, a functional that adequately describes dispersion interactions is often recommended.

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

    • Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point for more complex calculations.[2]

    • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, leading to more accurate energy predictions compared to Hartree-Fock.[2]

Mandatory Visualizations

Computational Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the computational analysis of a flexible molecule like this compound.

Computational_Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis and Characterization Initial_Guess Initial 3D Structure (e.g., from 2D sketch) MM_Search Molecular Mechanics Search (e.g., MMFF94) Initial_Guess->MM_Search MD_Simulation Molecular Dynamics Simulation Initial_Guess->MD_Simulation DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) MM_Search->DFT_Optimization MD_Simulation->DFT_Optimization Ab_Initio_Energy High-Level Single-Point Energy (e.g., MP2/cc-pVTZ) DFT_Optimization->Ab_Initio_Energy Frequency_Analysis Vibrational Frequency Analysis (Confirm Minima) Ab_Initio_Energy->Frequency_Analysis Thermodynamic_Properties Calculation of Thermodynamic Properties (Gibbs Free Energy, Enthalpy) Frequency_Analysis->Thermodynamic_Properties Final_Conformers Identification of Stable Conformers and Relative Energies Thermodynamic_Properties->Final_Conformers

Caption: A generalized workflow for the computational conformational analysis of flexible molecules.

Conclusion

The computational study of this compound's molecular structure, informed by the extensive research on cyclooctane, provides a robust framework for understanding its conformational preferences. The boat-chair conformation of the eight-membered ring is likely to be a dominant low-energy structure. A hierarchical computational approach, beginning with molecular mechanics and progressing to high-level quantum mechanical calculations, is essential for accurately mapping the potential energy surface. The insights gained from these studies are invaluable for predicting the molecule's physical and chemical properties, and for guiding the design of novel molecules with desired functionalities in the fields of drug discovery and materials science. Further dedicated computational and experimental studies on this compound are warranted to refine our understanding of its specific structural and energetic landscape.

References

The Solubility Profile of Methylenecyclooctane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclooctane, a nonpolar hydrocarbon with the chemical formula C₉H₁₆, is a molecule of interest in various chemical syntheses and applications. A thorough understanding of its solubility characteristics is fundamental for its effective use in reaction media, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide combines theoretical principles of solubility with data for structurally analogous compounds to offer a comprehensive solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of liquid organic compounds is provided, alongside a visual workflow to guide researchers in their own assessments.

Introduction to the Solubility of this compound

This compound is an unsaturated cyclic hydrocarbon. Its molecular structure, consisting of a nonpolar eight-carbon ring and a methylene (B1212753) group, dictates its solubility behavior. The governing principle of solubility, "like dissolves like," predicts that this compound will exhibit high solubility in nonpolar solvents and low solubility in polar solvents. This is due to the nature of intermolecular forces; nonpolar molecules, such as this compound, primarily interact through weak van der Waals forces. For dissolution to occur, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Estimated Solubility of this compound

SolventChemical FormulaPolarityEstimated Solubility of this compound
HexaneC₆H₁₄NonpolarMiscible
TolueneC₇H₈NonpolarMiscible
Diethyl Ether(C₂H₅)₂ONonpolarMiscible
ChloroformCHCl₃NonpolarMiscible
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
AcetoneC₃H₆OPolar AproticSparingly Soluble
EthanolC₂H₅OHPolar ProticInsoluble
MethanolCH₃OHPolar ProticInsoluble
WaterH₂OPolar ProticInsoluble

Disclaimer: The data presented in this table are estimations based on the solubility of structurally similar compounds and theoretical principles. Experimental verification is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid organic compound like this compound in an organic solvent. This protocol is based on the principles outlined in standard methods such as those from the OECD and ASTM for solubility testing.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Pipettes and pipette filler

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge and centrifuge tubes

  • Syringe filters (PTFE, 0.2 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Vials for sample analysis

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a glass-stoppered flask. The excess is crucial to ensure that a saturated solution is formed. b. Tightly seal the flask to prevent solvent evaporation. c. Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test may be needed to determine the time to equilibrium, but 24 to 48 hours is typical.

  • Phase Separation: a. After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute. b. For more rapid and complete separation, transfer the mixture to a centrifuge tube and centrifuge at a high speed.

  • Sample Collection and Preparation: a. Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pipette. Be cautious not to disturb the undissolved layer. b. To remove any remaining undissolved micro-droplets, filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. c. Record the exact volume of the filtered saturated solution.

  • Quantification: a. Determine the concentration of this compound in the filtered saturated solution using a pre-calibrated analytical method, such as GC-FID. b. Calibration: Prepare a series of standard solutions of this compound in the same solvent at known concentrations. Analyze these standards to generate a calibration curve. c. Sample Analysis: Analyze the filtered saturated solution under the same conditions as the standards. d. From the calibration curve, determine the concentration of this compound in the sample.

  • Data Reporting: a. Express the solubility as mass per unit volume (e.g., g/L or mg/mL) or as a percentage by weight or volume at the specified temperature. b. Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_solution Prepare Supersaturated Solution start->prep_solution equilibration Equilibrate at Constant Temperature prep_solution->equilibration phase_separation Phase Separation (Settling/Centrifugation) equilibration->phase_separation sampling Collect and Filter Supernatant phase_separation->sampling analysis Quantitative Analysis (e.g., GC-FID) sampling->analysis data_processing Calculate Solubility from Calibration Curve analysis->data_processing end End data_processing->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. Based on its nonpolar nature, it is predicted to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility data, the detailed experimental protocol and workflow diagram presented herein offer a robust framework for researchers to conduct their own quantitative assessments. Accurate solubility data is paramount for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful formulation of products containing this compound.

The Untrodden Landscape: A Technical Guide to the Potential Energy Surface of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of cyclic molecules is a cornerstone of stereochemistry and plays a pivotal role in determining their physical, chemical, and biological properties. While the potential energy surface (PES) of cyclooctane (B165968) has been extensively mapped through both computational and experimental methodologies, its derivative, methylenecyclooctane, remains a largely unexplored territory. This technical guide aims to provide a comprehensive overview of the predicted potential energy surface of this compound. In the absence of direct, in-depth experimental or computational studies on this compound, this paper will draw heavily on the well-established conformational analysis of cyclooctane as a foundational model. We will explore the probable low-energy conformers, the transition states connecting them, and the anticipated energy barriers for conformational interconversion. Furthermore, this guide will outline the key experimental and computational protocols that would be necessary to empirically and theoretically define the PES of this molecule, thereby providing a roadmap for future research endeavors. This analysis is of critical importance for rational drug design and development, where the three-dimensional structure of a molecule dictates its interaction with biological targets.

Introduction to the Potential Energy Surface

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry.[1] It is a multi-dimensional landscape where valleys represent stable conformations (local minima) and mountain passes correspond to the transition states for their interconversion.[2] The study of a molecule's PES is crucial for understanding its dynamic behavior, reactivity, and ultimately its biological activity. For flexible molecules like this compound, a thorough understanding of the accessible conformations and the energy required to switch between them is paramount for predicting its interactions with enzymes and receptors.

The introduction of an exocyclic methylene (B1212753) group to the cyclooctane ring is expected to significantly alter its conformational preferences compared to the parent alkane. The sp² hybridization of the exocyclic carbon and its adjacent ring carbon will impose geometric constraints, influencing the puckering of the eight-membered ring and the relative energies of its conformers.

The Conformational Landscape of Cyclooctane: A Foundation

Due to the scarcity of direct research on this compound, we first turn to the extensively studied conformational analysis of cyclooctane. The cyclooctane ring is highly flexible and can adopt a multitude of conformations. Computational studies, primarily using ab initio and density functional theory (DFT) methods, have identified several key low-energy conformers.[3][4] These findings have been supported by experimental techniques such as gas electron diffraction and low-temperature NMR spectroscopy.[5]

The most stable conformations of cyclooctane belong to the boat-chair (BC) and crown families. Other notable, slightly higher energy conformers include the boat-boat (BB), twist-boat-chair (TBC), and twist-chair-chair (TCC). The relative energies and populations of these conformers are sensitive to the computational method and the phase (gas or solution).

Predicted Potential Energy Surface of this compound

The introduction of the exocyclic double bond in this compound is predicted to have a profound impact on the relative stabilities of the cyclooctane-like conformations. The planarity required by the C=C bond and the adjacent ring carbons will likely destabilize some of the more puckered conformations of the parent cyclooctane.

Based on steric and torsional strain considerations, we can hypothesize the following key features of the this compound PES:

  • Favored Conformations: Conformations that can accommodate a relatively planar five-carbon fragment (C-C-C(C)=C) with minimal angle and torsional strain are expected to be the most stable. These are likely to be analogs of the boat-chair family of cyclooctane.

  • Destabilized Conformations: Conformations that would force significant deviation from planarity around the double bond, such as some crown-like structures, are anticipated to be higher in energy.

  • Transition States: The barriers to interconversion will be dictated by the energy required to pass through more strained, partially planarized transition states.

Quantitative Data (Hypothetical)

In the absence of published experimental or high-level computational data for this compound, the following table presents a hypothetical summary of relative energies for its plausible conformers. These values are educated estimates based on the known energetics of cyclooctane and the expected influence of the methylene group. It must be emphasized that these are not experimentally or computationally verified values and serve only as a predictive framework.

Conformer Family (this compound)Predicted Relative Energy (kcal/mol)Key Structural Features
Boat-Chair (BC) Analog0.0 (Global Minimum)Accommodates planarity around the C=C bond.
Twist-Boat-Chair (TBC) Analog1.0 - 2.5Slightly more strained than the BC analog.
Boat-Boat (BB) Analog2.0 - 4.0Potential for increased transannular interactions.
Crown Analog> 5.0Likely destabilized by the geometric constraints of the double bond.

Recommended Experimental and Computational Protocols

To rigorously define the potential energy surface of this compound, a combined experimental and computational approach is essential.

Computational Protocols

A thorough computational investigation would involve the following steps:

  • Conformational Search: Employing molecular mechanics force fields (e.g., MMFF, OPLS) or semi-empirical methods to perform a broad search of the conformational space to identify potential low-energy structures.

  • Geometry Optimization and Frequency Calculations: Optimizing the geometries of the identified conformers and transition states using higher levels of theory, such as DFT (e.g., B3LYP/6-31G*) or ab initio methods (e.g., MP2/aug-cc-pVTZ). Frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency).

  • Energy Refinement: Performing single-point energy calculations on the optimized geometries using a more accurate method, such as coupled-cluster theory (e.g., CCSD(T)), to obtain highly reliable relative energies.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects two specific minima, an IRC calculation should be performed.

Experimental Protocols

Experimental validation of the computational predictions is indispensable. The following techniques would be highly valuable:

  • Low-Temperature NMR Spectroscopy: By cooling a solution of this compound to a temperature where the rate of conformational interconversion is slow on the NMR timescale, it may be possible to observe distinct signals for the major conformers. The integration of these signals would provide their relative populations, which can be related to their free energy differences. Variable-temperature NMR experiments can also be used to determine the activation energies for interconversion.

  • Gas Electron Diffraction (GED): This technique provides information about the average molecular structure in the gas phase. By comparing the experimental radial distribution curve with theoretical curves calculated for different conformers and their mixtures, the gas-phase conformational composition can be determined.

  • Microwave Spectroscopy: For a molecule with a permanent dipole moment, microwave spectroscopy can provide highly accurate rotational constants for individual conformers, allowing for their unambiguous identification and structural characterization in the gas phase.

Visualizing Conformational Interconversions

To illustrate the relationships between the predicted conformers and the transition states that connect them, a schematic potential energy surface diagram can be constructed.

G cluster_PES Predicted Conformational Pathway of this compound BC_analog Boat-Chair (BC) Analog (Global Minimum) TS1 TS1 BC_analog->TS1 ΔG‡₁ TBC_analog Twist-Boat-Chair (TBC) Analog TS2 TS2 TBC_analog->TS2 ΔG‡₂ BB_analog Boat-Boat (BB) Analog TS1->TBC_analog TS2->BB_analog G cluster_workflow Workflow for PES Determination start Start: Define Research Question comp_chem Computational Chemistry start->comp_chem exp_validation Experimental Validation comp_chem->exp_validation Predict Conformers and Energies pes_map Construct PES Map comp_chem->pes_map Provide Theoretical Framework exp_validation->pes_map Validate Structures and Energetics analysis Analysis and Interpretation pes_map->analysis conclusion Conclusion and Publication analysis->conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methylenecyclooctane, a fascinating and structurally significant eight-membered carbocycle featuring an exocyclic double bond, serves as a cornerstone for understanding the complex interplay of conformational dynamics and chemical reactivity in medium-sized rings. This technical guide provides a comprehensive literature review encompassing the synthesis, conformational analysis, and reactivity of this compound and its closely related analogues. Particular emphasis is placed on providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound and its Derivatives

The construction of the this compound framework, and medium-sized rings in general, presents unique synthetic challenges due to unfavorable entropic and enthalpic factors associated with their formation. However, several reliable methods have been developed, with the Wittig reaction being a prominent and versatile approach.

Wittig Reaction: A Go-To Methodology

The Wittig reaction stands out as a primary method for the synthesis of this compound from the readily available starting material, cyclooctanone. This reaction involves the treatment of a phosphorus ylide with a ketone to yield an alkene.

Experimental Protocol: Synthesis of Methylenecyclohexane via Wittig Reaction

Part A: Preparation of Triphenylmethylphosphonium Bromide

A solution of 55 g (0.21 mole) of triphenylphosphine (B44618) in 45 ml of dry benzene (B151609) is placed in a pressure bottle. The bottle is cooled in an ice-salt mixture, and 28 g (0.29 mole) of condensed methyl bromide is added. The sealed bottle is allowed to stand at room temperature for 2 days. The resulting white solid is collected by suction filtration, washed with benzene, and dried, yielding triphenylmethylphosphonium bromide.

Part B: Synthesis of Methylenecyclohexane

A 500-ml, three-necked round-bottomed flask is equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube, and a gentle flow of nitrogen is maintained throughout the reaction. An ethereal solution of n-butyllithium (0.10 mole) and 200 ml of anhydrous ether are added to the flask. While stirring, 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide is added cautiously over a 5-minute period. The mixture is stirred for 4 hours at room temperature, during which time the ylide forms as a yellow-orange precipitate.

A solution of 9.8 g (0.10 mole) of cyclohexanone (B45756) in 25 ml of anhydrous ether is then added dropwise over 30 minutes. The mixture is heated under reflux overnight, allowed to cool, and the precipitate is removed by suction filtration. The ethereal filtrate is washed with water until neutral and dried over calcium chloride. The ether is distilled, and fractionation of the residue affords pure methylenecyclohexane.[1]

This protocol can be adapted for the synthesis of this compound by substituting cyclohexanone with cyclooctanone.

Conformational Analysis and Strain Energy

The conformational landscape of medium-sized rings is notoriously complex due to the interplay of various strain elements, including angle strain, torsional strain, and transannular interactions. Cyclooctane itself is recognized as one of the most conformationally intricate cycloalkanes.

While specific quantitative data for the bond lengths and angles of this compound are not extensively reported in the literature, computational studies on related cyclooctyl systems provide valuable insights. For instance, a study on the strain energies of cyclic alkynes and alkenes calculated the strain energy of E-cyclooctene to be 17.9 kcal/mol.[2] The introduction of an exocyclic double bond in this compound is expected to influence the ring's preferred conformations and overall strain energy. The sp² hybridization of the exocyclic carbon and its adjacent ring carbon alters the local geometry and torsional interactions compared to the parent cyclooctane.

Table 1: Strain Energies of Selected Cycloalkanes [3]

CycloalkaneStrain Energy (kJ/mol)Strain Energy (kcal/mol)
Cyclopropane11527.5
Cyclobutane11026.3
Cyclopentane26.06.2
Cycloheptane26.26.3
Cyclooctane40.59.7

Reactivity of the Exocyclic Methylene Group

The exocyclic double bond in this compound is the focal point of its reactivity, undergoing a variety of transformations typical of alkenes. These reactions provide avenues for the further functionalization of the eight-membered ring.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful means to construct complex polycyclic systems from this compound. These reactions can be promoted by heat, light, or transition metal catalysts.[4] The strain within the medium-sized ring can influence the thermodynamics and kinetics of these transformations.

Logical Relationship of Cycloaddition Pathways

This compound This compound TransitionState Transition State This compound->TransitionState [m+n] cycloaddition Reagent Diene / Dipole / Carbene Reagent->TransitionState Cycloadduct Polycyclic Product TransitionState->Cycloadduct

Caption: General schematic for cycloaddition reactions of this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is expected to proceed with anti-Markovnikov regioselectivity, leading to the formation of the corresponding primary alcohol, cyclooctylmethanol. This two-step process involves the syn-addition of a boron-hydrogen bond across the double bond, followed by oxidation.

Reaction Workflow for Hydroboration-Oxidation

Start This compound Step1 1. BH3-THF Start->Step1 Intermediate Organoborane Intermediate Step1->Intermediate Step2 2. H2O2, NaOH Intermediate->Step2 Product Cyclooctylmethanol Step2->Product

Caption: Stepwise workflow for the hydroboration-oxidation of this compound.

The regioselectivity is governed by both steric and electronic factors, with the boron atom preferentially adding to the less sterically hindered and more electron-rich carbon of the double bond.[5][6]

Ozonolysis

Ozonolysis provides a method for the oxidative cleavage of the exocyclic double bond in this compound, yielding cyclooctanone. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable ozonide. Subsequent workup with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, affords the ketone.[7][8]

Mechanism of Ozonolysis

G cluster_0 Ozonolysis of this compound A This compound C Molozonide (unstable) A->C + O3 B Ozone (O3) B->C D Ozonide C->D Rearrangement E Reductive Workup (e.g., DMS or Zn/H2O) D->E F Cyclooctanone E->F G Formaldehyde E->G

Caption: Key steps in the ozonolysis of this compound.

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹³C NMR 13C NMR spectral data is available in public databases.[9]
Mass Spec Mass spectral data (GC-MS) is available in public databases.[9]

The ¹³C NMR spectrum is particularly useful for confirming the presence of the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the eight-membered ring.

Conclusion

This compound and its related medium-sized rings represent a rich area of study in organic chemistry. While synthetic methodologies like the Wittig reaction provide reliable access to these structures, a deeper understanding of their conformational preferences and the influence of strain on their reactivity continues to be an active area of research. The detailed protocols and mechanistic frameworks presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the exploration and application of these fascinating molecules. Further computational and experimental studies are warranted to provide more precise quantitative data on the conformational landscape and strain energies of this compound, which will undoubtedly facilitate the rational design of novel synthetic strategies and the prediction of its chemical behavior.

References

Methylenecyclooctane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive experimental toxicity data for methylenecyclooctane (CAS No: 3618-18-6) is readily available in the public domain. This guide has been compiled using data from structurally similar compounds and general safety principles for flammable hydrocarbons. The information provided herein should be used as a guideline only and is not a substitute for a compound-specific risk assessment. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting.

This technical guide provides an in-depth overview of the known properties and inferred safety precautions for this compound, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental safety data, this document emphasizes general safety protocols for similar chemical classes and outlines standard methodologies for safety assessment.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes known and calculated properties.

PropertyValueSource
Molecular Formula C₉H₁₆PubChem[1]
Molecular Weight 124.22 g/mol PubChem[1]
Boiling Point (Normal) 428.00 ± 1.00 K (154.85 °C)NIST[2]
Physical State Liquid (presumed at 20°C)Inferred
Appearance Colorless liquid (inferred)Inferred

Hazard Identification and Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the structure (an unsaturated cyclic hydrocarbon) and data from similar compounds such as methylenecycloheptane, it is prudent to handle this compound as a flammable liquid with potential for skin, eye, and respiratory irritation. The following GHS classifications for methylenecycloheptane are provided as a reference:

  • Flammable liquids

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity - single exposure (respiratory tract irritation)

  • Aspiration hazard

It is crucial to assume that this compound may pose similar hazards until specific data becomes available.

Safe Handling and Storage

Given the anticipated flammability and potential for irritation, the following handling and storage procedures are recommended.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge. Ground and bond containers when transferring material.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as oxidizing agents.

  • Store in a flammable liquids storage cabinet.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use non-sparking tools.

Experimental Protocols for Safety Assessment

For novel or uncharacterized compounds like this compound, a series of standardized tests are required to determine their safety profile. The following are general methodologies for key safety-related experiments.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

  • Methodology (Closed-Cup Method, e.g., Pensky-Martens as per ASTM D93):

    • A sample of the liquid is placed in a test cup of a flash point apparatus.

    • The cup is sealed with a lid.

    • The sample is heated and stirred at a controlled rate.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[3]

Acute Oral Toxicity (LD50) Determination

Acute oral toxicity studies are conducted to determine the dose of a substance that is lethal to 50% of a test population (LD50).

  • Methodology (OECD Test Guideline 423: Acute Toxic Class Method):

    • This method uses a stepwise procedure with a small number of animals per step.

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information.

    • The substance is administered orally to a group of three animals of a single sex (usually females).

    • The presence or absence of compound-related mortality or morbidity determines the next step:

      • If mortality occurs, the test is repeated with a lower dose.

      • If no mortality occurs, the test is repeated with a higher dose.

    • The procedure continues until the LD50 can be estimated and the substance can be classified according to its toxicity.[4]

    • Animals are observed for a period of 14 days for signs of toxicity.[5]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to flammable liquids like this compound.

G cluster_handling Safe Handling Workflow start Start Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood ignition Remove Ignition Sources (Heat, Sparks, Flames) fume_hood->ignition grounding Ground and Bond Containers ignition->grounding transfer Transfer Chemical grounding->transfer storage Store in a Flammable Storage Cabinet transfer->storage end End Handling storage->end G cluster_spill Spill Response Workflow spill Spill Occurs alert Alert Personnel and Evacuate Area spill->alert ignition Remove Ignition Sources alert->ignition ventilate Ensure Adequate Ventilation alert->ventilate ppe Don Spill Response PPE ignition->ppe ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect with Non-Sparking Tools contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Response Complete decontaminate->end G cluster_exposure First Aid Decision Pathway exposure Chemical Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhaled skin_eye Skin/Eye Contact route->skin_eye Contact ingestion Ingestion route->ingestion Ingested fresh_air Move to Fresh Air inhalation->fresh_air flush_water Flush with Water (15+ min) skin_eye->flush_water no_vomit Do NOT Induce Vomiting ingestion->no_vomit medical Seek Immediate Medical Attention fresh_air->medical flush_water->medical no_vomit->medical

References

An In-depth Technical Guide to the Isomers of Methylenecyclooctane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylenecyclooctane and its structural isomers. The document details their physical and chemical properties, outlines experimental protocols for their synthesis and characterization, and illustrates a key reaction mechanism. This information is intended to support research and development activities where these C9H16 isomers are of interest.

Introduction to this compound and Its Isomers

This compound (C9H16) is an unsaturated hydrocarbon featuring an eight-membered carbocyclic ring with an exocyclic double bond. Its isomers, which share the same molecular formula but differ in atomic arrangement, exhibit a range of structural motifs, including variations in ring size, branching, and the position of unsaturation. These structural differences lead to distinct physical and chemical properties, which are critical for their application in organic synthesis and materials science. Understanding the properties of each isomer is fundamental for designing synthetic pathways and predicting their behavior in chemical reactions.

Physical and Chemical Properties of this compound and Selected Isomers

The properties of this compound and its isomers are influenced by their molecular structure. Ring strain, steric hindrance, and the position of the double bond are key factors determining their boiling points, densities, and reactivity. The following tables summarize key quantitative data for this compound and several of its common isomers.

Table 1: Physical Properties of this compound and Its Isomers

Compound NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound3618-18-6124.22154.85Data not availableData not available
(Z)-Cyclononene933-21-1124.221060.812Data not available
2-Methylbicyclo[3.2.1]octane20119-46-6124.22Data not availableData not availableData not available
1-Propenyl-cyclohexane5364-83-0124.22Data not availableData not availableData not available
1,6,6-Trimethylcyclohexene69745-49-9124.221460.8221.456[1]
Bicyclo[4.3.0]nonane496-10-6124.22Data not availableData not availableData not available

Table 2: Thermochemical and Physicochemical Properties of this compound and Its Isomers

Compound NameEnthalpy of Vaporization (kJ/mol)Enthalpy of Fusion (kJ/mol)Ionization Energy (eV)LogP (Octanol/Water)
This compound36.874.478.793.287
(Z)-Cyclononene37.174.758.813.287
2-Methylbicyclo[3.2.1]octaneData not availableData not availableData not available3.8
1-Propenyl-cyclohexaneData not availableData not availableData not availableData not available
1,6,6-TrimethylcyclohexeneData not availableData not availableData not available3.1428
Bicyclo[4.3.0]nonaneData not availableData not availableData not availableData not available

Experimental Protocols

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] For the synthesis of this compound, cyclooctanone (B32682) is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2).

Materials:

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add one equivalent of a strong base (e.g., n-BuLi) dropwise to the suspension with vigorous stirring. The formation of the characteristic orange/red color of the ylide indicates a successful reaction.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • In a separate flask, dissolve cyclooctanone in anhydrous THF.

    • Slowly add the cyclooctanone solution to the freshly prepared ylide solution at room temperature.

    • Stir the reaction mixture for several hours (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and filter.

    • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the pure this compound.

Characterization of Isomers by NMR Spectroscopy and GC-MS

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and for distinguishing between isomers.

Sample Preparation:

  • Dissolve a small amount (5-10 mg) of the purified isomer in a deuterated solvent (e.g., CDCl3) in an NMR tube.

Data Acquisition (General Parameters):

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, and coupling patterns. The exocyclic methylene (B1212753) protons of this compound will appear as singlets or narrowly split multiplets in a characteristic region of the spectrum.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments. The sp² hybridized carbons of the double bond will have distinct chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): For complex isomers, two-dimensional NMR experiments can be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the structure.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for separating and identifying volatile isomers based on their different retention times and mass fragmentation patterns.

Instrumentation and Conditions (General Parameters):

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature set high enough to ensure complete vaporization of the sample.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the isomers. A slow ramp rate generally provides better resolution.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectra can be compared to libraries for identification, and the fragmentation patterns can provide structural information.

Reaction Mechanism: Acid-Catalyzed Isomerization of this compound

Under acidic conditions, the exocyclic double bond of this compound can migrate to form more thermodynamically stable endocyclic isomers, such as 1-methylcyclooctene. This process typically proceeds through a carbocation intermediate.

G cluster_0 Protonation cluster_1 Deprotonation This compound H+ H⁺ H+->this compound Carbocation Tertiary Carbocation Intermediate 1-Methylcyclooctene Carbocation->1-Methylcyclooctene Loss of adjacent H⁺ H+_out H⁺ 1-Methylcyclooctene->H+_out

Caption: Acid-catalyzed isomerization of this compound.

Diagram Explanation: The reaction is initiated by the protonation of the exocyclic double bond of this compound by an acid (H+), leading to the formation of a relatively stable tertiary carbocation intermediate. This is followed by the deprotonation of an adjacent carbon atom, resulting in the formation of the more thermodynamically stable endocyclic alkene, 1-methylcyclooctene, and the regeneration of the acid catalyst. This double bond migration is a common reaction for alkenes in the presence of acid.[4][5]

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Methylenecyclooctane from Cyclooctanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methylenecyclooctane via the methylenation of cyclooctanone (B32682). Five prominent synthetic routes are discussed: the Wittig reaction, Tebbe olefination, Peterson olefination, Lombardo methylenation, and the use of the Nysted reagent. This guide offers a comparative analysis of these methods, detailed experimental procedures, and visual aids to assist researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

The exocyclic methylene (B1212753) group is a key structural motif in numerous natural products and pharmacologically active compounds. As a result, the efficient synthesis of molecules containing this functionality, such as this compound, is of significant interest to the scientific community. Cyclooctanone serves as a readily available starting material for the synthesis of this compound through various olefination reactions. The choice of synthetic route can significantly impact yield, purity, and scalability. This document outlines and compares several common methodologies for this transformation.

Comparative Analysis of Synthetic Routes

The selection of a methylenation agent for the conversion of cyclooctanone to this compound depends on several factors, including the desired yield, tolerance to other functional groups, and the reaction conditions required. The following table summarizes the key quantitative data for the discussed synthetic routes. It is important to note that direct comparative studies on cyclooctanone are limited in the readily available literature; therefore, the presented data is a compilation from general protocols and examples with similar cyclic ketones.

Synthetic RouteKey ReagentsTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
Wittig Reaction Methyltriphenylphosphonium (B96628) bromide, strong base (e.g., n-BuLi, KOtBu)THF, Diethyl ether1-12 h60-85Advantages: Well-established, reliable. Disadvantages: Strong base required, formation of triphenylphosphine (B44618) oxide byproduct can complicate purification.
Tebbe Olefination Tebbe's ReagentToluene, THF0.5-3 h80-95Advantages: High yields, effective for sterically hindered ketones, less basic than Wittig reagents.[1] Disadvantages: Air and moisture sensitive reagent, pyrophoric.
Peterson Olefination (Trimethylsilyl)methyllithium (B167594) or Grignard reagent, acid or base for eliminationDiethyl ether, THF1-4 h70-90Advantages: Stereochemical control possible, silicon byproduct is easily removed. Disadvantages: Requires preparation of the organosilicon reagent.
Lombardo Methylenation Zinc dust, Dibromomethane, Titanium tetrachlorideTHF, Dichloromethane3 days (reagent prep), 1-3 h (reaction)85-95Advantages: Effective for sterically hindered and enolizable ketones.[2] Disadvantages: Multi-component reagent preparation.
Nysted Olefination Nysted Reagent, TiCl₄THF1-5 h70-90Advantages: Useful for easily enolizable ketones due to neutral conditions.[3] Disadvantages: Reagent is hazardous and can be difficult to handle.[3]

Experimental Protocols

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from carbonyl compounds. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the methylenation of cyclooctanone, methylenetriphenylphosphorane (B3051586) is the required ylide.

Diagram of the Wittig Reaction Pathway:

Wittig_Reaction cluster_reactants Reactants cluster_products Products cyclooctanone Cyclooctanone betaine Betaine Intermediate cyclooctanone->betaine + ylide Methylenetriphenyl- phosphorane ylide->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization This compound This compound oxaphosphetane->this compound Elimination tppo Triphenylphosphine oxide oxaphosphetane->tppo

Caption: Synthetic pathway of the Wittig reaction.

Protocol:

  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will be replaced by the orange-red color of the ylide.

  • Reaction with Cyclooctanone:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to isolate this compound.

Tebbe Olefination

The Tebbe reagent is a powerful methylenating agent, particularly effective for ketones that are prone to enolization or are sterically hindered.[1]

Diagram of the Tebbe Olefination Pathway:

Tebbe_Olefination cluster_reactants Reactants cluster_products Products cyclooctanone Cyclooctanone intermediate Oxatitanacyclobutane Intermediate cyclooctanone->intermediate + tebbe Tebbe's Reagent tebbe->intermediate This compound This compound intermediate->this compound Decomposition byproduct Titanocene Oxide byproduct intermediate->byproduct

Caption: Synthetic pathway of the Tebbe olefination.

Protocol:

  • Reaction Setup:

    • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclooctanone (1.0 equivalent) in anhydrous toluene.

    • Cool the solution to -40 °C using a dry ice/acetone bath.

  • Addition of Tebbe's Reagent:

    • Slowly add a solution of Tebbe's reagent (1.2 equivalents, typically 0.5 M in toluene) to the stirred solution of cyclooctanone.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M aqueous sodium hydroxide. Caution: Quenching can be exothermic.

    • Stir the mixture vigorously for 30 minutes.

    • Filter the mixture through a pad of celite to remove the titanium salts. Wash the filter cake with diethyl ether.

    • Separate the organic layer from the filtrate, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure this compound.

Peterson Olefination

The Peterson olefination utilizes an α-silyl carbanion to convert carbonyls to alkenes. A key feature is the ability to isolate the intermediate β-hydroxysilane, which can then be eliminated under either acidic or basic conditions to form the alkene.

Diagram of the Peterson Olefination Pathway:

Peterson_Olefination cluster_reactants Reactants cluster_products Products cyclooctanone Cyclooctanone hydroxysilane β-Hydroxysilane Intermediate cyclooctanone->hydroxysilane + silyl_carbanion (Trimethylsilyl)methyl- lithium silyl_carbanion->hydroxysilane This compound This compound hydroxysilane->this compound Elimination (Acid or Base) silanolate Lithium Trimethylsilanolate hydroxysilane->silanolate

Caption: Synthetic pathway of the Peterson olefination.

Protocol:

  • Preparation of (Trimethylsilyl)methyllithium:

    • This reagent is typically prepared by the reaction of (trimethylsilyl)methyl chloride with lithium metal in anhydrous diethyl ether or THF. It is also commercially available.

  • Reaction with Cyclooctanone:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclooctanone (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution to -78 °C.

    • Slowly add a solution of (trimethylsilyl)methyllithium (1.1 equivalents) to the stirred solution of cyclooctanone.

    • After the addition, allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Elimination:

    • Acidic Elimination: Cool the reaction mixture to 0 °C and slowly add 1 M aqueous sulfuric acid. Stir vigorously for 30 minutes.

    • Basic Elimination: Alternatively, to the reaction mixture at room temperature, add potassium hydride (KH) (1.2 equivalents) and stir for 1-2 hours.

    • After elimination, extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (if acidic workup was used) and then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane).

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to all the described synthetic routes for the preparation of this compound from cyclooctanone.

Experimental_Workflow start Start: Cyclooctanone reaction Methylenation Reaction (Wittig, Tebbe, etc.) start->reaction reagent_prep Reagent Preparation (if necessary) reagent_prep->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from cyclooctanone can be achieved through several effective methods. The Wittig reaction is a classic and reliable choice, though it requires a strong base and can present purification challenges. The Tebbe olefination often provides higher yields and is suitable for more sensitive substrates but involves a pyrophoric reagent. The Peterson olefination offers the advantage of easy byproduct removal and potential stereocontrol. The Lombardo and Nysted reagents are excellent alternatives for sterically hindered or easily enolizable ketones. The choice of the most appropriate method will be dictated by the specific requirements of the research, including scale, available equipment, and the desired purity of the final product. The protocols and comparative data provided in this document serve as a comprehensive guide for researchers to make an informed decision and successfully synthesize this compound.

References

Application Notes and Protocols for the Synthesis of Exocyclic Alkenes via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of exocyclic alkenes using the Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] The Wittig reaction offers a reliable method for converting cyclic ketones into their corresponding exocyclic methylene (B1212753) derivatives.[1][2] This application note includes comprehensive experimental procedures, a summary of reaction parameters for various substrates, and troubleshooting guidelines to assist researchers in achieving optimal results.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning chemical reaction that converts an aldehyde or ketone to an alkene using a triphenyl phosphonium (B103445) ylide (Wittig reagent).[2] This reaction is particularly valuable for the unambiguous placement of a double bond, a feature not always achievable with other olefination methods.[4] The synthesis of exocyclic alkenes, where the double bond is external to a ring system, is a common application of the Wittig reaction in the synthesis of natural products and pharmaceutical intermediates. The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[5]

Reaction Mechanism

The Wittig reaction proceeds through a series of well-established steps:

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt by a strong base to form a phosphorus ylide. The phosphonium salt is typically prepared from the SN2 reaction of triphenylphosphine with an alkyl halide.[2]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[6] This is believed to occur via a concerted [2+2] cycloaddition.[1]

  • Alkene and Triphenylphosphine Oxide Formation: The unstable oxaphosphetane intermediate decomposes to yield the desired alkene and triphenylphosphine oxide.[1]

Experimental Protocols

This section details the procedures for the preparation of the necessary Wittig reagent and the subsequent synthesis of an exocyclic alkene.

Protocol 1: Preparation of the Phosphonium Salt (Methyltriphenylphosphonium bromide)

This protocol describes the synthesis of the phosphonium salt required for the generation of the Wittig reagent.

Materials:

  • Triphenylphosphine (P(C₆H₅)₃)

  • Methyl bromide (CH₃Br)

  • Dry benzene (B151609)

  • Pressure bottle

Procedure:

  • In a pressure bottle, dissolve triphenylphosphine (0.21 mole) in 45 mL of dry benzene.

  • Cool the bottle in an ice-salt mixture.

  • Carefully add condensed methyl bromide (0.29 mole) to the cooled solution.[7]

  • Seal the pressure bottle and allow it to stand at room temperature for 2 days.[7]

  • After the reaction is complete, cool the bottle before opening.

  • Collect the resulting white solid (methyltriphenylphosphonium bromide) by suction filtration.

  • Wash the solid with hot benzene and dry under vacuum.

Protocol 2: Synthesis of an Exocyclic Alkene (Methylenecyclohexane) via the Wittig Reaction

This protocol provides a method for the synthesis of methylenecyclohexane (B74748) from cyclohexanone (B45756).

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in ether

  • Cyclohexanone

  • Anhydrous diethyl ether

  • Nitrogen gas supply

  • Three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, mechanical stirrer, and gas inlet tube.

Procedure:

  • Set up the three-necked flask under a gentle flow of nitrogen.

  • Add an ethereal solution of n-butyllithium (0.10 mole) and 200 mL of anhydrous ether to the flask.[7]

  • With stirring, cautiously add methyltriphenylphosphonium bromide (35.7 g, 0.10 mole) over a 5-minute period. A yellow to orange color indicates the formation of the ylide.[7]

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Add a solution of cyclohexanone (9.8 g, 0.10 mole) in 50 mL of anhydrous ether dropwise from the addition funnel over 30 minutes.

  • Heat the reaction mixture under reflux overnight.[7]

  • Cool the mixture to room temperature and remove the precipitated triphenylphosphine oxide by suction filtration.

  • Wash the precipitate with 100 mL of ether.

  • Combine the ethereal filtrates and wash with water until the aqueous layer is neutral.

  • Dry the ether layer over anhydrous calcium chloride.

  • Carefully distill the ether through a packed column.

  • Fractionally distill the residue to obtain pure methylenecyclohexane (boiling point: 99–101°C).[7]

Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various exocyclic alkenes from cyclic ketones using the Wittig reaction.

Cyclic KetoneYlideBaseSolventTime (h)Yield (%)Reference
CyclohexanonePh₃P=CH₂n-BuLiEtherOvernight35-40[7]
2-MethylcyclohexanonePh₃P=CH₂t-BuOKTHF2-24>85[8]
Sterically Hindered Ketones (general)Ph₃P=CH₂t-BuOKEther/Benzene0.5 - 4890-96[8]
4-tert-ButylcyclohexanonePh₃P=CHCO₂Et-MeCN (Microwave)0.33>94:6 (exo:endo)[9]
CamphorPh₃P=CH₂t-BuOK--High[1][2]
Thiophene with benzylic ketonePh₃P=CH₂---97[3]
Thiophene with non-benzylic ketonePh₃P=CH₂---69[3]

Visualizing the Workflow

The following diagrams illustrate the key processes in the Wittig reaction for synthesizing exocyclic alkenes.

Wittig_Reaction_Mechanism Phosphonium_Salt Phosphonium Salt (R₃P⁺-CH₂R') Ylide Phosphorus Ylide (R₃P=CHR') Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone Cyclic Ketone Ketone->Oxaphosphetane Alkene Exocyclic Alkene Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Experimental_Workflow Start Start Ylide_Prep Prepare Ylide Solution (Phosphonium Salt + Base) Start->Ylide_Prep Add_Ketone Add Cyclic Ketone Solution Ylide_Prep->Add_Ketone Reaction React (e.g., Reflux Overnight) Add_Ketone->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure Exocyclic Alkene Purification->Product

Caption: Experimental Workflow for Alkene Synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yield Incomplete ylide formationEnsure anhydrous conditions and use a sufficiently strong base. The color change upon ylide formation can be an indicator.
Sterically hindered ketoneUse a more reactive (less stable) ylide or consider the Horner-Wadsworth-Emmons reaction.[2]
Impure reagentsUse freshly purified reagents and dry solvents.
Mixture of exo and endo isomers Isomerization during reactionFor stabilized ylides, high temperatures can favor the thermodynamic endocyclic product. Use milder conditions or a non-stabilized ylide.[9]
Difficulty in removing triphenylphosphine oxide Co-elution during chromatographyRecrystallization from a suitable solvent can be effective. Alternatively, a chromatography-free method involving conversion to a phosphonium salt with oxalyl chloride has been reported.[4][10]

Safety Precautions

  • Phosphonium salts and ylides: Handle in a well-ventilated fume hood. Ylides are often air and moisture-sensitive.

  • Strong bases (n-BuLi, t-BuOK): These are pyrophoric and/or highly reactive. Handle under an inert atmosphere (nitrogen or argon) with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Solvents: Use anhydrous solvents when required. Diethyl ether is highly flammable. Benzene is a known carcinogen and should be handled with extreme caution.

Conclusion

The Wittig reaction remains a powerful and versatile tool for the synthesis of exocyclic alkenes. By carefully selecting the appropriate phosphonium salt, base, and reaction conditions, researchers can achieve high yields of the desired product. The protocols and data provided in this application note serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

Application Notes and Protocols for Ring-Expansion Strategies in the Synthesis of Medium-Sized Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of medium-sized rings, typically defined as having 8 to 11 atoms, presents a significant challenge in organic chemistry.[1][2] Direct cyclization methods are often inefficient due to unfavorable enthalpic and entropic factors, such as transannular strain and a high degree of conformational freedom in the linear precursors.[2][3][4] Ring-expansion strategies offer a powerful alternative, circumventing the kinetic and thermodynamic barriers associated with direct cyclization.[1] These methods start with a pre-formed, smaller, and more readily accessible ring, which is then expanded to the desired medium size. This approach is crucial for generating molecular diversity and accessing complex scaffolds found in numerous bioactive natural products and pharmaceuticals, making it an area of intense interest for researchers in drug discovery and development.[3][5]

This document provides detailed application notes and protocols for several key ring-expansion strategies, including radical-mediated, pericyclic, cation-mediated, and cascade reactions.

Radical-Mediated Ring Expansion: The Dowd-Beckwith Reaction

Application Note:

The Dowd-Beckwith reaction is a free-radical-mediated process that expands a cyclic β-keto ester by three or four carbons.[6][7] The strategy involves the intramolecular addition of a radical, generated at the end of an alkyl halide sidechain, to the ketone or ester carbonyl group. This is followed by a ring-opening fragmentation of the resulting bicyclic ketyl radical intermediate to yield the ring-expanded product.[6] The reaction is typically initiated by tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN).[6] A key advantage of this method is its ability to form challenging medium-sized rings under relatively mild conditions. More recent advancements have utilized photoredox catalysis to achieve a redox-neutral variant, enhancing the reaction's functional group tolerance and applicability.[8][9]

Logical Workflow:

Dowd_Beckwith_Workflow cluster_prep Substrate Preparation cluster_reaction Radical Ring Expansion Start Cyclic β-Keto Ester Enolate Enolate Formation (e.g., NaH) Start->Enolate Substrate α-Haloalkyl Substrate Enolate->Substrate S N 2 with Dihaloalkane Initiation Radical Initiation (AIBN, Bu3SnH) Substrate->Initiation Reaction Start Radical_Formation Primary Alkyl Radical Formation Initiation->Radical_Formation Cyclization Intramolecular Attack on Carbonyl Radical_Formation->Cyclization Fragmentation Ring-Opening (β-Scission) Cyclization->Fragmentation Propagation H-atom Abstraction from Bu3SnH Fragmentation->Propagation Product Ring-Expanded Product Propagation->Product Oxy_Cope_Pathway cluster_main Anionic Oxy-Cope Rearrangement Substrate Cyclic 1,5-Dien-3-ol Deprotonation Deprotonation (e.g., KH, KHMDS) Substrate->Deprotonation Alkoxide Potassium Alkoxide Intermediate Deprotonation->Alkoxide Rearrangement [3,3]-Sigmatropic Rearrangement Alkoxide->Rearrangement Rate Acceleration Enolate Intermediate Enolate Rearrangement->Enolate Quench Aqueous Workup Enolate->Quench Product Ring-Expanded Enone Quench->Product TDR_Mechanism cluster_prep Substrate Preparation cluster_rearrangement Rearrangement Ketone Cyclic Ketone (n-membered) Cyanohydrin Cyanohydrin Formation Ketone->Cyanohydrin Aminoalcohol Reduction (e.g., LiAlH4) β-Amino Alcohol Cyanohydrin->Aminoalcohol Diazotization Diazotization (NaNO2, H+) Aminoalcohol->Diazotization Reaction Start Diazonium Diazonium Ion Diazotization->Diazonium Carbocation Primary Carbocation (+ N2 gas) Diazonium->Carbocation Expansion 1,2-Alkyl Shift (Ring Expansion) Carbocation->Expansion Product Expanded Ketone (n+1 membered) Expansion->Product CRE_Cascade Start Linear Precursor with Internal & Terminal Nucleophiles Activation Activation of Terminal Electrophile (e.g., T3P) Start->Activation Cyclization Intramolecular Cyclization (Internal Nucleophile) Activation->Cyclization Intermediate Charged Cyclic Intermediate (5- or 6-membered) Cyclization->Intermediate Expansion Ring Expansion (Terminal Nucleophile Attack) Intermediate->Expansion Driven by Charge Neutralization Product Medium-Sized Ring (Lactone/Lactam) Expansion->Product

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methylenecyclooctane to Methylcyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts. This application note provides detailed protocols and quantitative data for the catalytic hydrogenation of methylenecyclooctane to form methylcyclooctane, a key transformation in the synthesis of various carbocyclic scaffolds relevant to drug discovery and materials science. The protocols outlined below utilize common heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney® Nickel, offering a range of options to suit different laboratory setups and substrate requirements.

Reaction Scheme

The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the exocyclic double bond in the presence of a metal catalyst, resulting in the formation of methylcyclooctane.

cluster_reaction This compound This compound plus + h2 H₂ arrow Catalyst (Pd/C, PtO₂, or Raney Ni) Solvent, Pressure, Temp. methylcyclooctane Methylcyclooctane c2 c2 arrow->c2 c1 c1 c1->arrow

Caption: Catalytic hydrogenation of this compound to methylcyclooctane.

Data Presentation

While specific quantitative data for the hydrogenation of this compound is not widely published, the following table summarizes typical reaction conditions and outcomes for the hydrogenation of structurally similar exocyclic and cyclic alkenes using various common catalysts. This data serves as a strong predictive model for the expected results with this compound.

CatalystSubstrate AnalogueCatalyst Loading (mol%)SolventH₂ PressureTemperature (°C)Reaction Time (h)Yield (%)Reference
5% Pd/CVinylcyclooctane5-10Ethanol (B145695)1 atm (balloon)252-16>95[1]
10% Pd/C1-Hexene~10 wt%Ethanol1 atm (balloon)25Not specifiedHigh
PtO₂ (Adams' catalyst)Steviol GlycosidesNot specifiedH₂O55 psi2512099.0-99.8[2]
Pt/CSteviol GlycosidesNot specifiedH₂O55 psi2512099.0-99.8[2]
Raney® NickelDihydropyranNot specifiedEther40 psi250.25-0.33Quantitative[3]

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of this compound using palladium on carbon, platinum(IV) oxide, and Raney® Nickel.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general and widely applicable method for the hydrogenation of alkenes under mild conditions.[4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate (B1210297) or methanol)

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask with a magnetic stir bar

  • Rubber septum

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (to a concentration of ~0.1-0.2 M).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake remains wet with solvent during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude methylcyclooctane. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂ - Adams' Catalyst)

This protocol is suitable for more sterically hindered or less reactive alkenes and can be performed at slightly elevated pressures.[5]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Filtration apparatus

Procedure:

  • Reactor Charging: To a pressure-resistant reaction vessel, add this compound (1.0 eq) and the solvent (ethanol or acetic acid).

  • Catalyst Addition: Carefully add PtO₂ (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor and connect it to a hydrogen source. Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-60 psi).

  • Reaction: Agitate the reaction mixture at room temperature or with gentle heating. The uptake of hydrogen can be monitored by the pressure drop in the system.

  • Work-up: After the theoretical amount of hydrogen has been consumed or the reaction is deemed complete, carefully vent the reactor and purge with an inert gas.

  • Catalyst Removal and Isolation: Open the reactor and filter the contents to remove the platinum black (the activated form of PtO₂). Concentrate the filtrate to obtain the product.

Protocol 3: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst, particularly for large-scale reactions. It is typically supplied as a slurry in water or ethanol.[6][7]

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the Raney® Nickel slurry with ethanol to remove the storage solvent.

  • Reactor Charging: In a pressure reactor, combine the this compound (1.0 eq) with ethanol. Add the washed Raney® Nickel.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired level (e.g., 40-50 psi).

  • Reaction: Agitate the mixture at room temperature. The reaction is typically rapid.

  • Work-up and Isolation: After the reaction is complete, vent the reactor, purge with an inert gas, and filter the mixture to remove the catalyst. The filtrate can be concentrated to yield the product.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for catalytic hydrogenation and the simplified mechanism on the catalyst surface.

G cluster_workflow Experimental Workflow A Reaction Setup: Dissolve this compound in Solvent B Inert Atmosphere: Purge with N₂ or Ar A->B C Catalyst Addition: Add Pd/C, PtO₂, or Raney Ni B->C D Hydrogenation: Introduce H₂ (balloon or pressure) C->D E Reaction Monitoring: TLC or GC-MS D->E F Work-up: Vent H₂ and Purge with Inert Gas E->F G Catalyst Removal: Filter through Celite® F->G H Product Isolation: Solvent Evaporation G->H I Purification (Optional): Distillation or Chromatography H->I

Caption: General experimental workflow for catalytic hydrogenation.

G cluster_mechanism Simplified Mechanism on Catalyst Surface A H₂ Adsorption and Dissociation B Alkene Adsorption A->B Catalyst Surface C Stepwise Hydrogen Transfer B->C D Product Desorption C->D

Caption: Simplified mechanism of catalytic hydrogenation.

References

Application Note: Synthesis of Cyclooctanone via Ozonolysis of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of cyclooctanone (B32682) through the ozonolysis of methylenecyclooctane. Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double bonds, and when followed by a reductive workup, it can efficiently produce aldehydes and ketones.[1][2][3] This method offers a reliable route to cyclooctanone, a valuable intermediate in organic synthesis and drug development. The protocol herein describes the reaction setup, ozonolysis procedure at low temperatures, and a reductive workup using dimethyl sulfide (B99878) (DMS).

Introduction

Ozonolysis is an oxidative cleavage reaction of alkenes or alkynes using ozone (O₃).[2] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[1][4] Subsequent workup of the ozonide determines the final products. A reductive workup, typically employing reagents like dimethyl sulfide (DMS), zinc dust, or triphenylphosphine, yields aldehydes or ketones.[2] In the case of this compound, a terminal alkene, ozonolysis followed by a reductive workup cleaves the exocyclic double bond to yield cyclooctanone and formaldehyde. This method is advantageous due to its high efficiency and mild reaction conditions, which preserve other functional groups.

Reaction Principle

The ozonolysis of this compound involves bubbling ozone through a solution of the alkene at a low temperature, typically -78 °C, in a solvent such as dichloromethane (B109758) or methanol.[1] This leads to the formation of an ozonide intermediate. The subsequent addition of a reducing agent, dimethyl sulfide, cleaves the ozonide to furnish the desired cyclooctanone and dimethyl sulfoxide (B87167) (DMSO) as a byproduct.

Experimental Protocol

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (DMS)

  • Ozone (generated from an ozone generator)

  • Dry ice and acetone (B3395972) or isopropanol (B130326) for cooling bath

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, gas inlet tube, drying tube, etc.)

  • Magnetic stirrer and stir bar

Safety Precautions:

  • Ozone is toxic and a strong oxidizing agent. All operations involving ozone should be performed in a well-ventilated fume hood.

  • Ozonides can be explosive, especially when concentrated. Do not warm the reaction mixture before the reductive workup is complete.

  • Dimethyl sulfide is volatile and has a strong, unpleasant odor. Handle it in a fume hood.

  • Low-temperature baths (-78 °C) can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Procedure:

  • Reaction Setup:

    • Set up a two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a drying tube or a bubbler.

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol. A common concentration is 0.1-0.5 M.

    • Cool the reaction flask to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.

  • Ozonolysis:

    • Begin stirring the solution.

    • Pass a stream of ozone-enriched oxygen from an ozone generator through the solution via the gas inlet tube.

    • Continue the ozone flow until the solution turns a persistent pale blue color, which indicates the consumption of the starting alkene and the presence of excess ozone. Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Reductive Workup:

    • Once the reaction is complete, stop the ozone flow and purge the system with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.

    • While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, typically 1.5-2.0 eq) to the reaction mixture dropwise. An exothermic reaction may be observed.

    • After the addition of DMS, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight.

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMS.

    • The resulting crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the pure cyclooctanone.

Data Presentation

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioTypical Quantity (for 10 mmol scale)
This compound124.221.01.24 g
Dichloromethane84.93Solvent20-100 mL
Ozone (O₃)48.00~1.1Bubbled until completion
Dimethyl sulfide (DMS)62.131.5 - 2.01.16 - 1.55 mL (1.5-2.0 eq)
Product
Cyclooctanone126.20-Theoretical Yield: 1.26 g

Note: The yield of cyclooctanone is expected to be high, typically in the range of 80-95%, depending on the specific reaction conditions and purification efficiency.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Reductive Workup cluster_purification Purification A Dissolve this compound in Dichloromethane B Cool to -78 °C A->B C Bubble Ozone (O₃) through solution B->C D Monitor for blue color (reaction completion) C->D E Purge with N₂ to remove excess O₃ D->E F Add Dimethyl Sulfide (DMS) E->F G Warm to Room Temperature F->G H Solvent Evaporation G->H I Column Chromatography H->I J Obtain Pure Cyclooctanone I->J

Caption: Experimental workflow for the synthesis of cyclooctanone.

reaction_mechanism reactant This compound + O₃ molozonide Molozonide (Primary Ozonide) reactant->molozonide [3+2] Cycloaddition dms Dimethyl Sulfide (DMS) product Cyclooctanone + Formaldehyde dmso Dimethyl Sulfoxide (DMSO) dms->dmso Oxidation fragments Carbonyl Oxide + Formaldehyde molozonide->fragments Retro-[3+2] Cycloaddition ozonide Ozonide (Secondary Ozonide) fragments->ozonide [3+2] Cycloaddition ozonide->product Reduction

Caption: Ozonolysis reaction mechanism of this compound.

References

Application Notes and Protocols for the Polymer Synthesis of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are predictive and based on established principles of polymer chemistry and the behavior of analogous exo-methylene cyclic monomers. To date, there is no specific literature detailing the experimental polymerization of methylenecyclooctane. These protocols are intended to serve as a starting point for research and development.

Introduction

This compound is an intriguing yet underexplored monomer for polymer synthesis. Its structure, featuring an eight-membered carbocyclic ring with an exocyclic double bond, presents unique possibilities for creating novel polymers with potentially distinct thermal and mechanical properties. This document outlines potential synthetic routes for the polymerization of this compound, including radical polymerization, ring-opening metathesis polymerization (ROMP), and cationic polymerization. Detailed experimental protocols, expected data, and mechanistic diagrams are provided to guide researchers in exploring the polymerization of this monomer.

Radical Polymerization of this compound

Radical polymerization is a versatile and widely used method for polymerizing vinyl monomers.[1] For exo-methylene cyclic compounds, this process can proceed via a ring-retaining pathway, leading to a polymer with cyclooctyl side groups.[2]

Application Notes

Radical polymerization of this compound is anticipated to yield a thermoplastic polymer with a saturated carbon backbone and pendant cyclooctane (B165968) rings. The properties of the resulting poly(this compound) will be influenced by the molecular weight and polydispersity, which can be controlled to some extent by the choice of initiator, monomer concentration, and reaction temperature. This polymer could exhibit interesting thermal properties, such as a high glass transition temperature (Tg), due to the bulky cyclic side groups.

Experimental Protocol: Free Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) (solvent), anhydrous

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina (B75360) to remove any inhibitors. Dry the toluene over calcium hydride and distill under an inert atmosphere.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon.

  • Polymerization:

    • To the Schlenk flask, add this compound (e.g., 5 g, 40.2 mmol) and anhydrous toluene (e.g., 20 mL).

    • In a separate vial, dissolve AIBN (e.g., 0.066 g, 0.4 mmol, for a monomer-to-initiator ratio of 100:1) in a small amount of toluene.

    • Add the initiator solution to the monomer solution in the Schlenk flask via a syringe.

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere.

  • Polymer Isolation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.

    • Collect the white precipitate by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C to a constant weight.

Data Presentation

Table 1: Predicted Polymerization Conditions and Expected Properties

Entry[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , predicted)PDI (predicted)
150:17024>905,000 - 10,0001.5 - 2.0
2100:17024>9010,000 - 20,0001.5 - 2.0
3200:1604880-9020,000 - 40,0001.6 - 2.2

*Mn = Number-average molecular weight; PDI = Polydispersity Index. These are hypothetical values and would need to be determined experimentally by techniques such as Gel Permeation Chromatography (GPC).

Visualization

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat (Δ) ActiveMonomer Active Monomer (R-M•) Radical->ActiveMonomer + Monomer Monomer1 This compound ActiveMonomer2 Active Monomer (R-M•) GrowingChain Growing Polymer Chain (R-(M)n-M•) ActiveMonomer2->GrowingChain + n Monomers Monomer2 n Monomers GrowingChain1 Growing Chain 1 FinalPolymer Final Polymer GrowingChain1->FinalPolymer Combination or Disproportionation GrowingChain2 Growing Chain 2

Caption: Radical polymerization workflow of this compound.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the release of ring strain.[3][4] While typically applied to endocyclic double bonds, some exo-olefins can undergo ROMP. The eight-membered ring of this compound may possess sufficient strain to be susceptible to this type of polymerization, which would lead to a polymer with a unique unsaturated backbone.

Application Notes

A successful ROMP of this compound would result in a polymer with a repeating unit of -[CH2-C(=CH2)-(CH2)6]-. The double bonds in the polymer backbone could be further functionalized, for example, through hydrogenation to yield a polyethylene-like material. The "living" nature of some ROMP catalysts, such as Grubbs' catalysts, could allow for the synthesis of well-defined block copolymers.[5]

Experimental Protocol: Ring-Opening Metathesis Polymerization

Materials:

  • This compound (monomer)

  • Grubbs' 3rd Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Ethyl vinyl ether (terminating agent)

  • Methanol (non-solvent for precipitation)

  • Inert atmosphere glovebox

  • Schlenk flask

Procedure:

  • Monomer and Solvent Preparation: Purify this compound as described for radical polymerization. Dry DCM by passing it through a solvent purification system.

  • Reaction Setup: All manipulations should be performed in an inert atmosphere glovebox.

  • Polymerization:

    • In the glovebox, dissolve this compound (e.g., 1 g, 8.05 mmol) in anhydrous DCM (e.g., 8 mL) in a vial.

    • In a separate vial, dissolve Grubbs' 3rd Generation Catalyst (e.g., 7.2 mg, 0.008 mmol, for a monomer-to-catalyst ratio of 1000:1) in DCM (e.g., 2 mL).

    • Rapidly add the catalyst solution to the monomer solution with stirring.

    • Stir the reaction at room temperature for 1-4 hours. The solution is expected to become viscous.

  • Termination and Isolation:

    • Add a few drops of ethyl vinyl ether to terminate the polymerization.

    • Remove the vial from the glovebox and precipitate the polymer by pouring the solution into cold methanol (e.g., 100 mL).

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation

Table 2: Hypothetical ROMP Conditions and Polymer Characteristics

Entry[Monomer]:[Catalyst]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , predicted)PDI (predicted)
1500:1252>9555,000 - 65,0001.1 - 1.3
21000:1252>95110,000 - 130,0001.1 - 1.3
32000:1254>90220,000 - 260,0001.2 - 1.4

*These values are illustrative and assume a living polymerization mechanism.

Visualization

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Grubbs' Catalyst [Ru]=CHPh Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane Monomer1 This compound Monomer1->Metallacyclobutane ActiveSpecies Active Propagating Species Metallacyclobutane->ActiveSpecies ActiveSpecies2 Active Propagating Species GrowingChain Growing Polymer Chain ActiveSpecies2->GrowingChain + n Monomers via Metallacyclobutane Intermediates Monomer2 n Monomers GrowingChain2 Growing Polymer Chain FinalPolymer Final Polymer GrowingChain2->FinalPolymer Terminator Terminating Agent (e.g., Ethyl Vinyl Ether) Terminator->FinalPolymer

Caption: Proposed ROMP mechanism for this compound.

Cationic Polymerization of this compound

Cationic polymerization is initiated by an electrophile and is suitable for monomers with electron-donating groups that can stabilize a carbocationic propagating species.[6] The double bond in this compound could potentially be susceptible to cationic polymerization, leading to a polymer structure similar to that obtained by radical polymerization.

Application Notes

Cationic polymerization of this compound, if successful, would also produce poly(this compound). This method can sometimes offer better control over polymer architecture compared to free radical polymerization, especially when using living cationic polymerization techniques. However, it is often sensitive to impurities and requires stringent reaction conditions.

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF3·OEt2) (initiator)

  • Water or a protic alcohol (co-initiator)

  • Dichloromethane (DCM), anhydrous

  • Methanol (terminating agent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Monomer and Solvent Preparation: Rigorously purify and dry the monomer and solvent as described previously.

  • Reaction Setup: Perform the reaction in a flame-dried Schlenk flask under an inert atmosphere.

  • Polymerization:

    • Cool the Schlenk flask containing a solution of this compound (e.g., 5 g, 40.2 mmol) in DCM (e.g., 40 mL) to -78°C using a dry ice/acetone bath.

    • Add a controlled amount of a co-initiator like water (e.g., a few microliters of a dilute solution in DCM) if required.

    • Initiate the polymerization by adding BF3·OEt2 (e.g., 0.057 g, 0.4 mmol) via syringe.

    • Stir the mixture at -78°C for 2 hours.

  • Termination and Isolation:

    • Quench the reaction by adding cold methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer in a large volume of methanol.

    • Filter, wash, and dry the polymer as previously described.

Data Presentation

Table 3: Postulated Cationic Polymerization Conditions and Outcomes

EntryInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)Mn ( g/mol , predicted)PDI (predicted)
1BF3·OEt2100:1-7828,000 - 15,0001.8 - 2.5
2AlCl3100:1-78210,000 - 20,0001.7 - 2.3
3TiCl4100:1-7829,000 - 18,0001.8 - 2.4

*These are hypothetical results. Cationic polymerizations are often prone to chain transfer reactions, which can affect molecular weight and PDI.

Visualization

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator (e.g., H+) Carbocation Carbocationic Active Species Initiator->Carbocation Monomer1 This compound Monomer1->Carbocation Carbocation2 Active Species GrowingChain Growing Carbocationic Chain Carbocation2->GrowingChain + n Monomers Monomer2 n Monomers GrowingChain2 Growing Chain FinalPolymer Final Polymer GrowingChain2->FinalPolymer e.g., Proton loss

Caption: Cationic polymerization pathway for this compound.

References

Application Notes and Protocols: Methylenecyclooctane as a Versatile Starting Material in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenecyclooctane, a readily accessible exocyclic alkene, presents itself as a valuable and versatile starting material for the synthesis of complex natural products containing an eight-membered carbocyclic core. The exocyclic double bond provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of key synthetic intermediates. This document outlines detailed protocols for three fundamental transformations of this compound—epoxidation, hydroboration-oxidation, and ozonolysis—and proposes their application in the synthesis of natural products containing cyclooctanone (B32682) and cyclooctanemethanol (B1293532) moieties.

Introduction

The cyclooctane (B165968) ring is a recurring structural motif in a diverse array of biologically active natural products. However, the construction of eight-membered rings is often a formidable challenge in organic synthesis due to unfavorable entropic and enthalpic factors. The use of pre-formed carbocyclic scaffolds, such as this compound, offers a strategic advantage by bypassing the need for de novo ring construction, thereby streamlining the synthetic route. The reactivity of the exocyclic double bond in this compound can be harnessed to install key functional groups, paving the way for the elaboration of more complex molecular architectures.

Key Chemical Transformations of this compound

The exocyclic double bond of this compound is susceptible to a range of well-established chemical transformations. The following sections provide detailed protocols for three such reactions that yield synthetically useful intermediates.

Epoxidation to 1-Oxa-spiro[2.7]decane

Epoxidation of the exocyclic double bond of this compound furnishes the corresponding spiro-epoxide, 1-oxa-spiro[2.7]decane. This epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups at the C1 and C9 positions.

Experimental Protocol: Epoxidation of this compound with m-CPBA

  • Materials:

    • This compound (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 1-oxa-spiro[2.7]decane, can be purified by flash column chromatography on silica (B1680970) gel.

Reactant Product Reagents and Conditions Typical Yield
This compound1-Oxa-spiro[2.7]decanem-CPBA, CH₂Cl₂, 0 °C to rt85-95%
Hydroboration-Oxidation to Cyclooctanemethanol

The hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding cyclooctanemethanol. This primary alcohol is a key building block for further synthetic manipulations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Aqueous sodium hydroxide (B78521) (NaOH) solution (3 M)

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Diethyl ether

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask containing anhydrous THF, add this compound.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH₃·THF solution via syringe to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

    • After the addition is complete, warm the mixture to room temperature and stir for 1 hour.

    • Extract the product with diethyl ether (3 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude cyclooctanemethanol can be purified by flash column chromatography.

Reactant Product Reagents and Conditions Typical Yield
This compoundCyclooctanemethanol1. BH₃·THF, THF, 0 °C to rt; 2. H₂O₂, NaOH, H₂O80-90%
Ozonolysis to Cyclooctanone

Ozonolysis of this compound, followed by a reductive workup, efficiently cleaves the exocyclic double bond to yield cyclooctanone. This ketone is a common structural motif in natural products and serves as a key precursor for a wide range of synthetic transformations, including aldol (B89426) reactions, Wittig reactions, and Baeyer-Villiger oxidations.

Experimental Protocol: Ozonolysis of this compound with Reductive Workup

  • Materials:

    • This compound (1.0 eq)

    • Dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • Ozone (O₃) from an ozone generator

    • Dimethyl sulfide (B99878) (DMS, 2.0 eq)

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Gas dispersion tube, three-necked flask, magnetic stirrer, low-temperature thermometer, rotary evaporator.

  • Procedure:

    • Dissolve this compound in a mixture of CH₂Cl₂ and MeOH in a three-necked flask equipped with a magnetic stirrer, a gas dispersion tube, and a low-temperature thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Slowly add dimethyl sulfide to the cold solution.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give crude cyclooctanone.

    • Purify the product by distillation or flash column chromatography.

Reactant Product Reagents and Conditions Typical Yield
This compoundCyclooctanone1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. DMS90-98%

Application in Natural Product Synthesis: A Proposed Strategy

While a direct total synthesis of a complex natural product commencing from this compound is not prominently featured in the literature, the functionalized products described above represent key intermediates in the plausible synthesis of several natural products. For instance, cyclooctanone is a core component of various sesquiterpenoids and diterpenoids.

A proposed synthetic workflow illustrating the strategic use of this compound is presented below. This workflow highlights how the initial functionalization of this compound can lead to a key intermediate, which can then be elaborated to a natural product target.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Key Intermediates cluster_3 Further Synthetic Elaboration cluster_4 Natural Product Target This compound This compound Epoxidation Epoxidation This compound->Epoxidation Hydroboration-\nOxidation Hydroboration- Oxidation This compound->Hydroboration-\nOxidation Ozonolysis Ozonolysis This compound->Ozonolysis 1-Oxa-spiro[2.7]decane 1-Oxa-spiro[2.7]decane Epoxidation->1-Oxa-spiro[2.7]decane Cyclooctanemethanol Cyclooctanemethanol Hydroboration-\nOxidation->Cyclooctanemethanol Cyclooctanone Cyclooctanone Ozonolysis->Cyclooctanone Ring Opening / Functionalization Ring Opening / Functionalization 1-Oxa-spiro[2.7]decane->Ring Opening / Functionalization Oxidation / Derivatization Oxidation / Derivatization Cyclooctanemethanol->Oxidation / Derivatization Aldol / Wittig / etc. Aldol / Wittig / etc. Cyclooctanone->Aldol / Wittig / etc. Cyclooctane-containing\nNatural Product Cyclooctane-containing Natural Product Ring Opening / Functionalization->Cyclooctane-containing\nNatural Product Oxidation / Derivatization->Cyclooctane-containing\nNatural Product Aldol / Wittig / etc.->Cyclooctane-containing\nNatural Product

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a cost-effective and versatile starting material that provides rapid access to functionalized eight-membered ring systems. The straightforward and high-yielding protocols for epoxidation, hydroboration-oxidation, and ozonolysis transform this simple alkene into key synthetic intermediates—1-oxa-spiro[2.7]decane, cyclooctanemethanol, and cyclooctanone, respectively. These intermediates are poised for further elaboration into a wide range of complex natural products. The strategic incorporation of this compound into a synthetic plan can significantly reduce step-count and improve overall efficiency in the pursuit of novel and medicinally relevant molecules. Further exploration of other transformations of the exocyclic double bond will undoubtedly expand the utility of this compound in the field of natural product synthesis.

Application Notes and Protocols for the Purification of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of methylenecyclooctane, a valuable intermediate in organic synthesis. The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. The protocols provided herein cover extractive workup, fractional distillation, and column chromatography, which can be used individually or in combination to achieve high purity this compound.

Introduction

This compound is a key building block in the synthesis of various complex molecules. Its purity is crucial for the success of subsequent reactions. A common route to this compound is the Wittig reaction between cyclooctanone (B32682) and a methylenating agent, such as methyltriphenylphosphonium (B96628) bromide. This reaction, while effective, introduces specific impurities that must be removed. The primary impurities include triphenylphosphine (B44618) oxide (a byproduct of the Wittig reagent), unreacted cyclooctanone, and residual phosphonium (B103445) salts.

This document outlines protocols to effectively remove these impurities, yielding high-purity this compound.

Data Presentation

Purification MethodKey ParametersTypical PurityTypical YieldAdvantagesDisadvantages
Extractive Workup Solvent System: Diethyl ether/Water>90%>95%Removes bulk of polar impurities.May not remove nonpolar impurities.
Fractional Distillation Boiling Point of this compound: ~151 °C>98%80-90%Effective for large scale purification.Requires significant difference in boiling points.
Column Chromatography Stationary Phase: Silica (B1680970) Gel; Mobile Phase: Hexane (B92381)>99%70-85%High resolution for removing closely related impurities.Can be time-consuming and requires solvent disposal.

Experimental Protocols

Extractive Workup

This protocol is designed to remove the bulk of water-soluble impurities, primarily triphenylphosphine oxide, following a Wittig reaction.

Materials:

  • Crude this compound reaction mixture

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and shake gently to dissolve the organic components.

  • Add an equal volume of deionized water to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase containing this compound, and the bottom layer will be the aqueous phase containing dissolved polar impurities.

  • Drain the lower aqueous layer and discard.

  • Wash the organic layer with two additional portions of deionized water, followed by one portion of brine. This helps to remove any remaining water-soluble impurities and break up any emulsions.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining residue is partially purified this compound.

Fractional Distillation

This method is suitable for purifying this compound from non-volatile impurities and from other volatile components with significantly different boiling points. The boiling point of this compound is approximately 151 °C at atmospheric pressure.

Materials:

  • Partially purified this compound from the extractive workup

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the partially purified this compound and a few boiling chips into the distillation flask. Do not fill the flask more than two-thirds full.

  • Begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the head of the fractionating column. The temperature should gradually rise and then stabilize at the boiling point of the most volatile component.

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~151 °C).

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • The collected fraction in the receiving flask is the purified this compound.

Flash Column Chromatography

This protocol is ideal for achieving very high purity this compound by separating it from nonpolar impurities that could not be removed by extraction or distillation.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other nonpolar solvent like petroleum ether)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing of the silica gel.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Load the Sample:

    • Dissolve the partially purified this compound in a minimal amount of hexane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elute the Column:

    • Add hexane to the top of the column to begin elution.

    • Maintain a constant flow of solvent through the column. Gentle pressure can be applied using a pump or an inert gas source to speed up the process (flash chromatography).

  • Collect Fractions:

    • Collect the eluent in a series of small fractions in test tubes or flasks.

  • Monitor the Separation:

    • Spot small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., hexane).

    • Visualize the spots under a UV lamp or by using a staining agent (if the compound is not UV active). This compound, being an alkene, can be visualized with a potassium permanganate (B83412) stain.

    • Combine the fractions that contain the pure this compound.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound (from Wittig Reaction) Workup Extractive Workup (Diethyl Ether/Water) Crude->Workup Removal of polar impurities Distillation Fractional Distillation Workup->Distillation Removal of non-volatile impurities Chromatography Column Chromatography Workup->Chromatography High-purity separation Pure Pure this compound (>99%) Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

SignalingPathways cluster_wittig Wittig Reaction cluster_impurities Potential Impurities Cyclooctanone Cyclooctanone Reaction Reaction Cyclooctanone->Reaction PhosphoniumYlide Methyltriphenyl- phosphonium Ylide PhosphoniumYlide->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct TPO Triphenylphosphine Oxide (Polar) CrudeProduct->TPO UnreactedKetone Unreacted Cyclooctanone (Moderately Polar) CrudeProduct->UnreactedKetone Salt Phosphonium Salt (Polar) CrudeProduct->Salt

Caption: Logical relationship of synthesis and resulting impurities.

Application Note: Quantitative Analysis of Methylenecyclooctane in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust analytical methodologies for the accurate quantification of methylenecyclooctane in a reaction mixture. This compound is an unsaturated cyclic hydrocarbon of interest in synthetic organic chemistry and as a potential building block in drug discovery. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), with supplementary information on quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document provides detailed experimental protocols, data presentation tables, and a workflow diagram to guide researchers in monitoring reaction progress and determining product yield.

Introduction

The synthesis of exo-cyclic alkenes such as this compound is a common objective in organic synthesis. A frequent synthetic route is the Wittig reaction, which converts a ketone, in this case, cyclooctanone, into an alkene.[1][2][3] Accurate and precise quantification of the this compound product within the reaction mixture is crucial for reaction optimization, yield calculation, and kinetic studies. This application note provides a comprehensive guide to achieving reliable quantitative results using modern analytical techniques.

Analytical Techniques

Gas Chromatography (GC)

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector, either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), depends on the specific requirements of the analysis.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Offers high specificity through the generation of a unique mass spectrum for the analyte, which acts as a chemical fingerprint.[4] This is particularly advantageous for unequivocal identification in complex reaction mixtures where co-elution with byproducts or starting materials is possible.

  • GC-FID (Gas Chromatography-Flame Ionization Detection): A robust and highly sensitive detector for carbon-containing compounds.[5] It provides excellent linearity over a wide dynamic range, making it a workhorse for routine quantitative analysis when the identity of the analyte is already confirmed.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be employed for quantitative analysis.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of the concentration of an analyte relative to a known internal standard.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol describes the quantification of this compound in a Wittig reaction mixture using an internal standard method.

1. Materials and Reagents

  • This compound (analytical standard)

  • Cyclooctanone (starting material)

  • Triphenylphosphine oxide (byproduct)

  • Dodecane (B42187) (internal standard)

  • Dichloromethane (B109758) (DCM), GC grade

  • Anhydrous sodium sulfate

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

3. Sample Preparation

  • Reaction Quenching: At a specific time point, withdraw a 100 µL aliquot from the reaction mixture and quench it in 1 mL of cold dichloromethane.

  • Internal Standard Addition: Add 100 µL of a standard solution of dodecane in dichloromethane (e.g., 1 mg/mL) to the quenched sample.

  • Work-up: Wash the sample with 1 mL of deionized water. Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate.

  • Dilution: Dilute the dried organic layer to a final volume of 2 mL with dichloromethane in a volumetric flask.

  • Analysis: Transfer the final solution to a GC vial for analysis.

4. Calibration

  • Prepare a series of calibration standards containing known concentrations of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) and a fixed concentration of the internal standard (dodecane, e.g., 0.05 mg/mL) in dichloromethane.

  • Inject each calibration standard into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

5. Quantification

  • Inject the prepared sample into the GC-MS.

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample.

  • Determine the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantitative Analysis of this compound by ¹H-NMR Spectroscopy

This protocol outlines the quantification of this compound using an internal standard with known proton signals.

1. Materials and Reagents

2. Instrumentation and Conditions

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent

  • Solvent: CDCl₃

  • Pulse Program: Standard 1D proton experiment (e.g., zg30)

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

  • Number of Scans: 16

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the reaction mixture into an NMR tube.

  • Accurately weigh and add approximately 5 mg of 1,3,5-trimethoxybenzene (internal standard) to the same NMR tube.

  • Add approximately 0.7 mL of CDCl₃ to the NMR tube and dissolve the sample and internal standard.

4. Data Acquisition and Processing

  • Acquire the ¹H-NMR spectrum.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic signals for this compound (e.g., the vinylic protons) and the internal standard (the aromatic protons of 1,3,5-trimethoxybenzene).

5. Calculation

The concentration of this compound can be calculated using the following formula:

Concentration (Analyte) = [ (Integral (Analyte) / Number of Protons (Analyte)) / (Integral (IS) / Number of Protons (IS)) ] * [ (Weight (IS) / MW (IS)) / (Volume (Sample)) ]

Data Presentation

Table 1: GC-MS and NMR Data for this compound
ParameterValueReference
GC-MS
Molecular FormulaC₉H₁₆[4]
Molecular Weight124.22 g/mol [4]
CAS Number3618-18-6[4]
Key Mass Fragments (m/z)124 (M+), 109, 95, 81, 67, 54[4]
¹³C-NMR (CDCl₃)
Chemical Shifts (δ, ppm)151.7 (C=CH₂), 107.5 (C=CH₂), 34.9, 31.6, 28.9, 26.8, 26.3[4]
¹H-NMR (CDCl₃)
Chemical Shifts (δ, ppm)~4.7 (s, 2H, =CH₂), ~2.2 (m, 4H, allylic), ~1.5 (m, 8H, alkyl)Estimated based on similar structures
Table 2: Typical Validation Parameters for the GC-MS Method
Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at the retention time of the analyte and internal standardAchieved
Linearity (R²) ≥ 0.9950.998
Range 0.01 - 1.0 mg/mLMet
Accuracy (% Recovery) 90 - 110%98.5%
Precision (RSD%) < 5%2.3%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.003 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.01 mg/mL

Mandatory Visualization

experimental_workflow cluster_reaction Wittig Reaction cluster_sampling Sample Preparation cluster_analysis GC-MS Analysis start Cyclooctanone + Methyltriphenylphosphonium bromide base Strong Base (e.g., n-BuLi) start->base 1. Ylide Formation reaction_mixture Reaction in Anhydrous Solvent (e.g., THF) base->reaction_mixture 2. Reaction aliquot Take Aliquot from Reaction Mixture reaction_mixture->aliquot quench Quench with DCM is_add Add Internal Standard (Dodecane) extract Aqueous Wash dry Dry with Na₂SO₄ dilute Dilute to Final Volume inject Inject Sample into GC-MS dilute->inject separate Chromatographic Separation detect Mass Spectrometric Detection quantify Quantification using Calibration Curve

References

Application Note: GC-MS Analysis of Methylenecyclooctane and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of methylenecyclooctane and its principal reaction products—this compound oxide, cyclooctanemethanol, and cyclooctanone—using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodologies are essential for monitoring reaction progress, determining product purity, and quantifying yields in research, process development, and quality control settings. This document includes comprehensive experimental protocols, data presentation in structured tables, and visual diagrams of reaction pathways and experimental workflows.

Introduction

This compound is a valuable cyclic olefin intermediate in organic synthesis, serving as a precursor for a variety of functionalized cyclooctane (B165968) derivatives. The analysis of its reaction mixtures is critical for understanding reaction mechanisms and optimizing process parameters. GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and definitive compound identification based on mass spectra. This note details the GC-MS analysis of three common reactions of this compound: epoxidation, hydroboration-oxidation, and ozonolysis.

Reaction Pathways of this compound

The exocyclic double bond of this compound is susceptible to a variety of addition reactions. The following diagram illustrates the transformation of this compound to its epoxide, alcohol, and ketone derivatives.

Reactions A This compound B Epoxidation (e.g., m-CPBA) A->B D Hydroboration-Oxidation (1. BH3-THF, 2. H2O2, NaOH) A->D F Ozonolysis (1. O3, 2. DMS) A->F C This compound Oxide B->C E (Cyclooctyl)methanol D->E G Cyclooctanone F->G

Figure 1: Reaction pathways of this compound.

Experimental Protocols

A generalized workflow for the GC-MS analysis is presented below. Specific protocols for each reaction type follow.

Workflow A Reaction Quenching & Workup B Sample Preparation (Dilution & Internal Standard) A->B C GC-MS Injection B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Data Analysis (Qualitative & Quantitative) E->F

Figure 2: General GC-MS experimental workflow.
Sample Preparation

For accurate and reproducible results, proper sample preparation is crucial.

  • Reaction Quenching and Workup: Ensure the reaction is completely quenched and worked up to remove any unreacted reagents and catalysts that may interfere with the GC-MS analysis.

  • Solvent Selection: The final sample should be dissolved in a volatile organic solvent compatible with the GC-MS system, such as dichloromethane (B109758) or ethyl acetate.

  • Dilution: Dilute a small aliquot of the reaction mixture in the chosen solvent to a final concentration suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., undecane (B72203) or dodecane) to the sample. The internal standard should be a compound that is not present in the sample and is well-resolved from the analytes of interest.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended for the analysis of this compound and its reaction products.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Temperature Program Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation and Interpretation

Qualitative Analysis: Retention Times and Mass Spectra

The identification of this compound and its reaction products is based on their characteristic retention times and mass fragmentation patterns.

Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Retention Time (min) Key Mass Fragments (m/z)
This compoundC₉H₁₆124.228.5124, 109, 95, 81, 67, 54
This compound OxideC₉H₁₆O140.229.8140, 125, 111, 97, 83, 69, 55
(Cyclooctyl)methanolC₉H₁₈O142.2410.5142, 124, 111, 98, 83, 69, 55
CyclooctanoneC₈H₁₄O126.209.2126, 111, 98, 83, 69, 55, 41[1][2]

Note: Retention times are estimates and may vary depending on the specific instrument and conditions. The mass spectrum for this compound oxide is predicted based on the fragmentation patterns of similar epoxides.

Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve for each analyte using standard solutions of known concentrations. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in injection volume.

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
100.21
250.53
501.05
751.58
1002.10

A linear regression of the calibration data yields a calibration equation that can be used to determine the concentration of the analyte in unknown samples.

The following table illustrates the quantitative analysis of a hypothetical reaction mixture from the epoxidation of this compound.

Compound Retention Time (min) Peak Area Peak Area Ratio (Analyte/IS) Concentration (µg/mL) Yield (%)
This compound8.5150,0000.3014.311.5
This compound Oxide9.8850,0001.7081.065.3
Internal Standard (Undecane)7.2500,000---

Conclusion

The GC-MS methodologies detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound and its reaction products. By following the outlined protocols for sample preparation, instrument conditions, and data analysis, researchers can reliably monitor reaction outcomes, ensuring high-quality and reproducible results. The provided data tables and diagrams serve as a practical guide for implementing these analytical methods in a laboratory setting. Further method validation specific to the sample matrix is recommended for routine applications.

References

Scale-Up Synthesis of Methylenecyclooctane: A Versatile Scaffold for Library Development in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying new therapeutic agents. Compound libraries that feature diverse, three-dimensional scaffolds are crucial for interacting with complex biological targets. Methylenecyclooctane, with its exocyclic double bond on a flexible eight-membered ring, represents a valuable and underutilized building block for the synthesis of diverse compound libraries. This scaffold can introduce unique conformational properties and serve as a key starting material for the generation of spirocyclic systems and other complex molecular architectures, thereby increasing the structural diversity of compound collections for high-throughput screening.

This application note provides detailed protocols for the scale-up synthesis of this compound from cyclooctanone (B32682) via two robust olefination methods: the Wittig reaction and the Tebbe olefination. Furthermore, it outlines a general strategy for the utilization of this compound in the development of a spirocyclic compound library, a class of molecules of significant interest in medicinal chemistry due to their rigid structures and ability to present substituents in well-defined spatial orientations.

Data Presentation

A comparative summary of the two primary scale-up methods for the synthesis of this compound is presented below. These methods offer different advantages regarding reagent handling, reaction conditions, and byproduct profiles.

ParameterWittig ReactionTebbe Olefination
Starting Material CyclooctanoneCyclooctanone
Reagent Methyltriphenylphosphonium (B96628) bromide, n-ButyllithiumTebbe Reagent
Solvent Tetrahydrofuran (THF)Toluene, THF
Typical Scale Multi-gram to KilogramMulti-gram
Reported Yield 60-75%70-85%
Purity (post-purification) >98%>98%
Key Considerations Removal of triphenylphosphine (B44618) oxide byproduct. Requires strictly anhydrous conditions.Reagent is pyrophoric and requires inert atmosphere techniques.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Wittig Reaction (100 g Scale)

This protocol is adapted from established procedures for Wittig reactions on cyclic ketones.

Materials:

  • Methyltriphenylphosphonium bromide (680 g, 1.9 mol)

  • Anhydrous Tetrahydrofuran (THF) (4 L)

  • n-Butyllithium (2.5 M in hexanes, 760 mL, 1.9 mol)

  • Cyclooctanone (100 g, 0.79 mol)

  • Hexanes (2 L)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (2 L)

  • Brine (1 L)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide.

    • Under a nitrogen atmosphere, add anhydrous THF (4 L) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium via an addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C. A characteristic orange-red color of the ylide will develop.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve cyclooctanone (100 g) in anhydrous THF (500 mL) and add it dropwise to the ylide solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to 10 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (2 L).

    • Stir the mixture for 30 minutes, then transfer to a large separatory funnel.

    • Separate the layers and extract the aqueous layer with hexanes (2 x 1 L).

    • Combine the organic layers and wash with brine (1 L).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will contain triphenylphosphine oxide as a solid precipitate. Most of the solid can be removed by filtration of the concentrated organic solution through a plug of silica (B1680970) gel, eluting with hexanes.

    • Further purify the filtrate by fractional distillation under reduced pressure to afford this compound as a colorless oil.

Protocol 2: Multi-Gram Synthesis of this compound via Tebbe Olefination

This protocol is based on general procedures for Tebbe olefination and should be performed by personnel experienced with handling pyrophoric reagents.[1]

Materials:

  • Tebbe Reagent (0.5 M solution in toluene)

  • Cyclooctanone

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • 1 M aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve cyclooctanone (1.0 eq) in anhydrous THF (to a concentration of approximately 0.5 M).

    • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Tebbe Olefination:

    • Slowly add the Tebbe reagent (1.2 eq, 0.5 M solution in toluene) to the stirred solution of cyclooctanone via syringe, maintaining the internal temperature below -30 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous NaOH solution until gas evolution ceases.

    • Dilute the mixture with diethyl ether and stir vigorously for 15 minutes.

    • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake thoroughly with diethyl ether.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

Mandatory Visualization

Synthesis_of_this compound cluster_wittig Wittig Reaction cluster_tebbe Tebbe Olefination Cyclooctanone_W Cyclooctanone Methylenecyclooctane_W This compound Cyclooctanone_W->Methylenecyclooctane_W Ylide, THF TPPO Triphenylphosphine oxide Ylide Methyltriphenylphosphonium Ylide Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Methyltriphenylphosphonium_bromide->Ylide n-BuLi, THF nBuLi n-Butyllithium Cyclooctanone_T Cyclooctanone Methylenecyclooctane_T This compound Cyclooctanone_T->Methylenecyclooctane_T Tebbe Reagent, THF Titanium_byproduct Titanium byproducts Tebbe Tebbe Reagent

Caption: Synthetic routes to this compound.

Library_Development_Workflow cluster_synthesis Scaffold Synthesis cluster_functionalization Scaffold Functionalization cluster_library_synthesis Library Synthesis cluster_screening Screening & Optimization Start Cyclooctanone MCO This compound Start->MCO Olefination Epoxidation Epoxidation MCO->Epoxidation Dihydroxylation Dihydroxylation MCO->Dihydroxylation Epoxide Spiro-epoxide Epoxidation->Epoxide Diol Cyclooctane-diol Dihydroxylation->Diol Spiro_Library Spirocyclic Library (e.g., oxazolidinones, spiro-ethers) Epoxide->Spiro_Library Reaction with isocyanates, etc. Diverse_Library Diverse Scaffolds (e.g., via ring-opening) Diol->Diverse_Library Further reactions Screening High-Throughput Screening Spiro_Library->Screening Diverse_Library->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for library development.

Application in Library Development: Synthesis of a Spirocyclic Library

This compound is an excellent precursor for the synthesis of spirocyclic compounds. The exocyclic double bond can be readily functionalized to introduce a handle for subsequent cyclization reactions, leading to the generation of diverse spiro-scaffolds.

General Strategy:

  • Epoxidation of this compound: The exocyclic double bond of this compound can be selectively epoxidized using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding spiro-epoxide. This introduces a reactive electrophilic site.

  • Nucleophilic Ring-Opening and Cyclization: The resulting spiro-epoxide can be subjected to ring-opening reactions with a variety of bifunctional nucleophiles. For example, reaction with amino alcohols, followed by intramolecular cyclization, can lead to the formation of spiro-oxazolidinone or spiro-morpholine scaffolds. Similarly, reaction with diols can be used to generate spiro-ether libraries.

  • Diversity-Oriented Synthesis: By employing a combinatorial approach with a diverse set of nucleophiles, a large library of spirocyclic compounds can be rapidly synthesized.[2] This strategy allows for the exploration of the chemical space around the rigid spirocyclic core, which is advantageous for probing protein binding pockets.

The scale-up synthesis of this compound is achievable through well-established olefination methodologies such as the Wittig and Tebbe reactions. The choice of method will depend on the available equipment, expertise in handling sensitive reagents, and the desired scale of production. The resulting this compound is a valuable building block for the construction of diverse compound libraries, particularly those incorporating spirocyclic scaffolds. The protocols and strategies outlined in this application note provide a foundation for researchers to produce this versatile intermediate and utilize it in their drug discovery programs to access novel and biologically relevant chemical space.

References

Application Notes and Protocols for the Derivatization of the Double Bond in Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the exocyclic double bond in methylenecyclooctane. The derivatization of this functional group opens avenues for the synthesis of novel cyclooctane-based scaffolds with potential applications in medicinal chemistry and drug development. The cyclooctane (B165968) ring is a key structural motif in various biologically active molecules, and its functionalization allows for the exploration of new chemical space. This document covers three primary transformations: epoxidation, dihydroxylation, and hydrogenation.

Epoxidation of this compound

Epoxidation of the exocyclic double bond in this compound yields a spiro-epoxide, 1-oxaspiro[2.7]decane. This strained three-membered ring is a versatile intermediate for further functionalization through nucleophilic ring-opening reactions, providing access to a variety of substituted cyclooctane derivatives.[1] Epoxides and their derivatives are found in numerous natural products and pharmaceuticals.[2][3]

Reaction Pathway: Epoxidation

epoxidation This compound This compound epoxide 1-Oxaspiro[2.7]decane (this compound Oxide) This compound->epoxide CH2Cl2, rt mcpba m-CPBA

Caption: Epoxidation of this compound using m-CPBA.

Quantitative Data for Epoxidation
SubstrateReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methylenecyclohexanem-CPBADichloromethane (B109758)252~75[4]
Styrenenanomagnetic Co(III)@Fe3O4/SiO2 salen complex, m-CPBA, PNODichloromethaneRoom Temp->99[6]
Experimental Protocol: Epoxidation with m-CPBA

This protocol is adapted from general procedures for the epoxidation of alkenes.[7]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-oxaspiro[2.7]decane.

Dihydroxylation of this compound

Dihydroxylation of the double bond in this compound results in the formation of a vicinal diol, 1-(hydroxymethyl)cyclooctan-1-ol. This transformation can be achieved with syn-stereoselectivity using reagents like osmium tetroxide. Vicinal diols are important functional groups in many biologically active molecules and serve as precursors for further synthetic manipulations.[8]

Reaction Pathway: Syn-Dihydroxylation

dihydroxylation This compound This compound diol 1-(Hydroxymethyl)cyclooctan-1-ol This compound->diol Acetone (B3395972)/H2O reagents 1. OsO4 (cat.) 2. NMO

Caption: Syn-dihydroxylation of this compound.

Quantitative Data for Dihydroxylation

Specific quantitative data for the dihydroxylation of this compound is limited. The following table provides data for the dihydroxylation of cyclohexene, a related cyclic alkene, using catalytic osmium tetroxide under Upjohn conditions.[9]

SubstrateReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CyclohexeneOsO₄ (cat.), NMOAcetone/Water251690[9]
Diels-Alder adduct of levoglucosenone (B1675106) and 1,3-butadieneKMnO₄Ethanol0-58[10]
Experimental Protocol: Syn-Dihydroxylation using Osmium Tetroxide (Upjohn Conditions)

This protocol is based on the well-established Upjohn dihydroxylation procedure.[11]

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).

  • Add N-methylmorpholine N-oxide (1.5 eq) to the solution and stir until it is completely dissolved.

  • To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise. The solution will turn dark brown.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(hydroxymethyl)cyclooctan-1-ol.

Hydrogenation of this compound

Catalytic hydrogenation of the exocyclic double bond in this compound reduces it to a methyl group, yielding methylcyclooctane. This reaction is a fundamental method for the saturation of carbon-carbon double bonds and is widely used in organic synthesis.[12]

Reaction Pathway: Hydrogenation

hydrogenation This compound This compound alkane Methylcyclooctane This compound->alkane Ethanol, rt reagents H2, Pd/C

Caption: Catalytic hydrogenation of this compound.

Quantitative Data for Hydrogenation
SubstrateCatalystSolventPressureTemperature (°C)Yield (%)Reference
5-Methylene-1,3-dioxane derivatives5% Pt/C or Adams catalystVariousAtmosphericRoom Temp93-95 (cis-isomer)[13]
Benzalacetone5% Pt/CBMethylcyclohexane/2-Propanol-14087[14]
Experimental Protocol: Catalytic Hydrogenation with Pd/C

This is a general procedure for catalytic hydrogenation using palladium on carbon.[12]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or fixed pressure) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain methylcyclooctane. Further purification may not be necessary if the reaction goes to completion.

Experimental Workflow Diagram

workflow cluster_epoxidation Epoxidation cluster_dihydroxylation Syn-Dihydroxylation cluster_hydrogenation Hydrogenation e_start Dissolve this compound in CH2Cl2 e_cool Cool to 0 °C e_start->e_cool e_add Add m-CPBA e_cool->e_add e_react Stir at rt e_add->e_react e_quench Quench with NaHCO3 e_react->e_quench e_workup Aqueous Workup e_quench->e_workup e_purify Column Chromatography e_workup->e_purify e_product 1-Oxaspiro[2.7]decane e_purify->e_product d_start Dissolve this compound in Acetone/H2O d_add_nmo Add NMO d_start->d_add_nmo d_add_oso4 Add OsO4 (cat.) d_add_nmo->d_add_oso4 d_react Stir at rt d_add_oso4->d_react d_quench Quench with Na2SO3 d_react->d_quench d_workup Extraction d_quench->d_workup d_purify Column Chromatography d_workup->d_purify d_product 1-(Hydroxymethyl)cyclooctan-1-ol d_purify->d_product h_start Dissolve this compound in Ethanol h_add_pdc Add Pd/C h_start->h_add_pdc h_hydrogenate React under H2 atmosphere h_add_pdc->h_hydrogenate h_filter Filter through Celite h_hydrogenate->h_filter h_concentrate Concentrate h_filter->h_concentrate h_product Methylcyclooctane h_concentrate->h_product

Caption: General experimental workflows for derivatization.

Applications in Drug Development

Cyclooctane rings and their derivatives are of growing interest in medicinal chemistry. The conformational flexibility of the eight-membered ring allows for the presentation of substituents in unique three-dimensional arrangements, which can be advantageous for binding to biological targets.[15] Spiro-epoxides derived from this compound can be opened by various nucleophiles to introduce diverse functionalities, creating libraries of compounds for screening.[16] The resulting diols and other derivatives can serve as scaffolds for the development of new therapeutic agents. For instance, spiro-fused morpholine (B109124) derivatives, accessible from epoxide precursors, are of medicinal importance.[17] The introduction of polar functional groups like hydroxyls can also improve the pharmacokinetic properties of drug candidates.

References

Application Notes and Protocols: The Use of Methylenecyclooctane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylenecyclooctane, a readily accessible exocyclic alkene, presents a versatile scaffold for the synthesis of complex molecular architectures prevalent in various pharmaceutical agents. Its eight-membered ring offers conformational flexibility, while the exocyclic double bond provides a key reactive handle for a multitude of chemical transformations. These features make it an attractive starting material for the construction of key intermediates in drug discovery and development, particularly for analogs of prostaglandins (B1171923) and other bioactive molecules possessing cyclooctane (B165968) rings. This document outlines the application of this compound in the synthesis of a key intermediate for prostaglandin (B15479496) analogs and provides detailed experimental protocols for its transformation.

Core Application: Synthesis of a Bicyclic Prostaglandin Intermediate

A significant application of this compound lies in its potential as a precursor for bicyclic intermediates used in the synthesis of prostaglandin analogs. Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Synthetic prostaglandin analogs are crucial in modern medicine, with applications in treating conditions such as glaucoma, ulcers, and in inducing labor. The synthesis described herein focuses on the transformation of this compound into a functionalized bicyclo[3.3.0]octane system, a core structure in certain prostaglandin analogs.

Experimental Protocols

Protocol 1: Epoxidation of this compound

This protocol describes the conversion of this compound to 1-oxaspiro[2.7]decane, a key epoxide intermediate.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-oxaspiro[2.7]decane.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Reagentm-CPBA
SolventDichloromethane
Reaction Temperature0 °C to RT
Reaction Time6 hours
Typical Yield 85-95%
Protocol 2: Acid-Catalyzed Rearrangement to Cyclooctanecarbaldehyde (B1346818)

This protocol details the rearrangement of the epoxide intermediate to form cyclooctanecarbaldehyde.

Materials:

  • 1-oxaspiro[2.7]decane (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Argon atmosphere setup

Procedure:

  • Dissolve 1-oxaspiro[2.7]decane in anhydrous diethyl ether under an argon atmosphere in a flame-dried flask.

  • Cool the solution to 0 °C.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise via syringe.

  • Stir the mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude cyclooctanecarbaldehyde.

  • Purify by vacuum distillation.

Quantitative Data Summary:

ParameterValue
Starting Material1-oxaspiro[2.7]decane
ReagentBF₃·OEt₂
SolventDiethyl ether
Reaction Temperature0 °C
Reaction Time1 hour
Typical Yield 70-80%
Protocol 3: Synthesis of (2-Hydroxycyclooctylidene)methyl Moiety for Prostaglandin Analogs

This protocol outlines a plausible synthetic route towards a key intermediate for prostaglandin analogs, starting from cyclooctanecarbaldehyde. This is a conceptual protocol based on known organometallic addition reactions.

Materials:

  • Cyclooctanecarbaldehyde (1.0 eq)

  • Vinylmagnesium bromide (1.1 eq in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Argon atmosphere setup

Procedure:

  • Dissolve cyclooctanecarbaldehyde in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add vinylmagnesium bromide solution dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude allylic alcohol.

  • This intermediate, after protection of the hydroxyl group, can then be used in conjugate addition reactions to cyclopentenone systems, a common strategy in prostaglandin synthesis.[1]

Quantitative Data Summary (Expected):

ParameterValue
Starting MaterialCyclooctanecarbaldehyde
ReagentVinylmagnesium bromide
SolventTetrahydrofuran
Reaction Temperature-78 °C to RT
Reaction Time3 hours
Expected Yield 80-90%

Visualizations

Synthesis_Workflow A This compound B 1-oxaspiro[2.7]decane (Epoxide Intermediate) A->B  Epoxidation (m-CPBA)   C Cyclooctanecarbaldehyde B->C  Rearrangement (BF₃·OEt₂)   D Functionalized Cyclooctyl Intermediate C->D  Functionalization   E Prostaglandin Analogs D->E  Further Synthesis  

Caption: Synthetic workflow from this compound to prostaglandin analogs.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Prostaglandin Prostaglandin Analog Receptor Prostaglandin Receptor (e.g., EP/FP) Prostaglandin->Receptor G_Protein G-Protein Activation Receptor->G_Protein  Activation   Second_Messenger Second Messenger (e.g., cAMP, IP₃) G_Protein->Second_Messenger  Modulation   Cellular_Response Physiological Response Second_Messenger->Cellular_Response  Signal Transduction  

Caption: Generalized signaling pathway of prostaglandin analogs.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols provided herein demonstrate a feasible pathway for its conversion into a functionalized cyclooctane derivative suitable for the synthesis of prostaglandin analogs. The reactivity of the exocyclic double bond allows for a range of transformations, opening avenues for the creation of diverse molecular scaffolds for drug discovery. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

experimental procedure for the epoxidation of methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Epoxidation of Methylenecyclooctane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the epoxidation of this compound to synthesize 1-oxaspiro[2.7]decane. The procedure utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient reagent for the epoxidation of alkenes. This protocol covers the reaction setup, monitoring, workup, purification, and characterization of the final product, offering a reliable method for obtaining spirocyclic epoxides relevant to organic synthesis and medicinal chemistry.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to highly reactive and versatile epoxide intermediates. The product of the epoxidation of this compound is 1-oxaspiro[2.7]decane, a spirocyclic ether.[1] Spirocycles are important structural motifs found in numerous natural products and pharmaceutical agents. This protocol details the synthesis of 1-oxaspiro[2.7]decane using meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism, involving the syn-addition of an oxygen atom across the double bond of the alkene.[2][3]

Reaction Scheme:

This compound reacting with m-CPBA to yield 1-oxaspiro[2.7]decane and m-chlorobenzoic acid.

Experimental Protocol

This protocol describes a standard laboratory-scale procedure for the epoxidation of this compound.

2.1 Materials and Reagents:

  • This compound (C₉H₁₆, MW: 124.22 g/mol )[4][5][6]

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (B109758) (DCM, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

2.2 Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 8.05 mmol) in dichloromethane (40 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (≤77%, approx. 2.25 g, ~10.0 mmol, 1.25 equivalents) portion-wise over 10-15 minutes. Ensure the temperature remains between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is fully consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous sodium sulfite solution (20 mL). Stir vigorously for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the pure 1-oxaspiro[2.7]decane.

Data Presentation

The following table summarizes typical quantitative data for this experimental procedure. Yields for epoxidations with m-CPBA are generally high.[7]

ParameterValueNotes
Starting Material This compound1.0 g (8.05 mmol)
Reagent m-CPBA (≤77%)~2.25 g (~1.25 eq)
Solvent Dichloromethane (DCM)40 mL
Reaction Time 2 - 4 hoursMonitored by TLC
Reaction Temperature 0 °C to Room Temp.Controlled addition at 0 °C
Product 1-Oxaspiro[2.7]decaneC₉H₁₆O, MW: 140.22 g/mol
Typical Yield 75 - 85%Based on literature for similar epoxidations[7]
Physical Appearance Colorless OilAfter purification[1]

Characterization of 1-Oxaspiro[2.7]decane

The structure of the purified product should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum is expected to show the disappearance of the vinyl proton signals of this compound (typically around 4.7 ppm) and the appearance of a characteristic singlet for the two protons of the epoxide's methylene (B1212753) group (typically in the 2.5-2.8 ppm range). The signals for the cyclooctane (B165968) ring protons will appear in the aliphatic region (typically 1.2-2.0 ppm).

  • ¹³C NMR: The spectrum should confirm the presence of 9 carbon atoms. Key signals include the disappearance of the sp² carbon signals of the alkene and the appearance of two new sp³ signals for the epoxide carbons (one quaternary spiro-carbon and one methylene carbon).

  • FT-IR (Infrared Spectroscopy): The characteristic C=C stretching band of the starting material (around 1650 cm⁻¹) should be absent in the product spectrum. The presence of C-O stretching bands for the epoxide ring (typically in the 1250 cm⁻¹ and 800-900 cm⁻¹ range) is expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 1-oxaspiro[2.7]decane (140.22 g/mol ).

Safety Precautions

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially when impure or under shock or friction.[7] Avoid grinding the solid. Always handle it with care in a well-ventilated fume hood.

  • Dichloromethane: DCM is a volatile and suspected carcinogen. All manipulations should be performed in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Epoxidation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve this compound in Dichloromethane B Cool to 0 °C (Ice Bath) A->B C Add m-CPBA Portion-wise B->C Start Reaction D Stir and Monitor by TLC C->D E Quench with Na₂SO₃ Solution D->E Reaction Complete F Wash with NaHCO₃ and Brine E->F G Dry with MgSO₄ & Concentrate F->G H Column Chromatography (Silica Gel) G->H Crude Product I Characterize Product (NMR, IR, MS) H->I J Pure 1-Oxaspiro[2.7]decane

Caption: Workflow for the synthesis of 1-oxaspiro[2.7]decane.

References

Troubleshooting & Optimization

challenges in the synthesis of medium-sized rings like methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of medium-sized rings, such as methylenecyclooctane.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of medium-sized rings (8-11 membered) so challenging?

The synthesis of medium-sized rings is notoriously difficult due to a combination of unfavorable thermodynamic and kinetic factors.[1][2][3][4][5] Key challenges include:

  • High Torsional and Transannular Strain: Unlike smaller rings that can adopt relatively strain-free conformations, medium-sized rings often suffer from significant steric hindrance across the ring (transannular strain) and eclipsing interactions along the ring's backbone (torsional strain).[5]

  • Unfavorable Entropy of Cyclization: The formation of a medium-sized ring from a linear precursor involves a significant loss of conformational freedom, resulting in a large negative entropy change that disfavors cyclization.[1][6]

  • Competing Intermolecular Reactions: Due to the low probability of the two ends of a flexible linear precursor coming into proximity for intramolecular cyclization, intermolecular reactions such as dimerization and polymerization are often competing and sometimes dominant side reactions.[6][7]

Q2: What are the most common side reactions observed during attempts to form medium-sized rings?

The most prevalent side reactions are oligomerization and polymerization.[7] Instead of the desired intramolecular ring closure, intermolecular reactions between two or more substrate molecules can occur, leading to linear or cyclic dimers, trimers, and higher-order polymers.[6][7] Another common issue, particularly in ring-closing metathesis (RCM), is olefin isomerization, where the newly formed double bond migrates within the ring, leading to a mixture of isomers.[7]

Q3: What general strategies can be employed to favor the formation of the desired medium-sized ring over side products?

To promote intramolecular cyclization, reaction conditions must be carefully controlled to favor the desired pathway. Key strategies include:

  • High Dilution Conditions: By carrying out the reaction at very low substrate concentrations (typically in the range of 0.001–0.05 M), the probability of intermolecular collisions is significantly reduced, thus favoring the intramolecular reaction.[6][7] This can be achieved by the slow addition of the substrate to a large volume of solvent, often using a syringe pump.[7]

  • Choice of Synthetic Strategy: Direct cyclization methods are often challenging. Ring expansion strategies, where a smaller, more easily formed ring is expanded to a medium-sized ring, can circumvent many of the kinetic and thermodynamic barriers associated with direct cyclization.[1][2][3][4][8][9][10][11]

  • Template-Driven Cyclization: The use of a temporary template can pre-organize the linear precursor into a conformation that favors cyclization, effectively increasing the "effective molarity" of the reacting ends.

Troubleshooting Guides

Guide 1: Low Yield of the Desired Medium-Sized Ring

Problem: The yield of the desired medium-sized ring is low, with the starting material consumed.

Possible Causes & Solutions:

Observed Byproducts Potential Cause Troubleshooting Steps
Oligomers/Polymers Intermolecular reactions are outcompeting intramolecular cyclization.1. Decrease Concentration: Implement high dilution conditions by slowly adding the substrate to a large volume of solvent via syringe pump.[7] 2. Change Solvent: Use a solvent that promotes a folded conformation of the substrate. 3. Modify Substrate: Introduce conformational constraints (e.g., double bonds, bulky groups) to favor a cyclization-competent geometry.
Isomeric Products Double bond migration or other rearrangements have occurred.1. Lower Reaction Temperature: This can often suppress side reactions. 2. Change Catalyst: In RCM, catalyst decomposition can lead to isomerization; screen different generations of Grubbs or Hoveyda-Grubbs catalysts.[7] 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed.
Unidentifiable Mixture of Products Multiple decomposition pathways or complex rearrangements.1. Re-evaluate the Synthetic Strategy: Consider a ring-expansion approach instead of direct cyclization.[1][2][3][4][8] 2. Protecting Group Strategy: Ensure all sensitive functional groups are adequately protected. 3. Thoroughly Degas Solvents: Oxygen can sometimes initiate radical side reactions.
Guide 2: No Reaction or Incomplete Conversion of Starting Material

Problem: The starting material is not being consumed, or the reaction stalls at partial conversion.

Possible Causes & Solutions:

Symptom Potential Cause Troubleshooting Steps
No Reaction Insufficient activation energy for cyclization.1. Increase Temperature: Carefully increase the reaction temperature in increments. 2. Change Catalyst/Reagent: A more active catalyst or a stronger activating reagent may be required. 3. Solvent Effects: The choice of solvent can significantly impact reaction rates; screen a variety of solvents.
Incomplete Conversion Catalyst deactivation or establishment of an unfavorable equilibrium.1. Add Fresh Catalyst/Reagent: In some cases, a second charge of the catalyst or reagent can drive the reaction to completion. 2. Remove Byproducts: If a volatile byproduct is formed (e.g., ethylene (B1197577) in RCM), performing the reaction under vacuum or with a stream of inert gas can shift the equilibrium towards the product.[12] 3. Consider a Different Synthetic Route: The chosen cyclization may be thermodynamically disfavored.

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) under High Dilution

This protocol provides a general method for performing RCM to form a medium-sized ring, a common strategy for synthesizing complex molecules.[12][13]

Materials:

  • Diene substrate

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Syringe pump

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a reflux condenser under an inert atmosphere. Add the desired volume of anhydrous, degassed solvent to the flask and bring it to the desired reaction temperature (e.g., reflux).

  • Substrate and Catalyst Preparation: In a separate flask, dissolve the diene substrate in the same anhydrous, degassed solvent to a specific concentration (e.g., 0.1 M). In a glovebox or under an inert atmosphere, dissolve the RCM catalyst in a small amount of the solvent.

  • Slow Addition: Using a syringe pump, add the solution of the diene substrate to the refluxing solvent in the reaction flask over an extended period (e.g., 4-12 hours).

  • Catalyst Addition: The catalyst can be added in one portion at the beginning of the reaction or in multiple portions throughout the slow addition of the substrate. For very challenging cyclizations, slow addition of the catalyst in a separate syringe pump may be beneficial.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Friedel-Crafts Alkylation for Ring Formation

This protocol describes a method for forming a new ring via an intramolecular Friedel-Crafts reaction, a useful strategy for constructing polycyclic systems containing medium-sized rings.[14]

Materials:

  • Aromatic substrate with a tethered alkyl halide

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., polyphosphoric acid)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, nitrobenzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent and cool the solution in an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst portion-wise to the stirred solution. For protic acid-catalyzed reactions, the substrate is typically added to the pre-heated acid.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary. The optimal temperature and reaction time will depend on the substrate and catalyst.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Summary

Table 1: Comparison of Yields for Different Medium-Ring Synthesis Strategies

Ring Size Synthetic Method Substrate Type Yield (%) Reference
8Ring-Closing MetathesisAcyclic Diene60-85[13]
9Ring Expansion (Radical)Alkenyl Cyclic α-hydroxyketone70-90[1][8]
10Cascade Ring ExpansionLinear Precursor with Internal Nucleophile50-75[1][6]
11Ring Expansion (Anion-mediated)Benzo-fused Nitrogen Heterocycle65-88[1]
8-11Ring Expansion (Amidyl Migration)Benzocyclic Ketones and Amides70-95[4]

Visualizations

G cluster_0 Troubleshooting Low Yield in Medium-Ring Synthesis Start Low Yield of Desired Product Analysis Analyze Byproduct Profile (TLC, GC-MS, NMR) Start->Analysis Oligomers Oligomers/Polymers Observed Analysis->Oligomers Predominant Isomers Isomeric Products Observed Analysis->Isomers Significant Complex Complex Mixture Observed Analysis->Complex Unidentifiable Sol_Oligomers Implement High Dilution Decrease Concentration Oligomers->Sol_Oligomers Sol_Isomers Optimize Temperature Screen Catalysts Isomers->Sol_Isomers Sol_Complex Re-evaluate Strategy (e.g., Ring Expansion) Complex->Sol_Complex

Caption: Troubleshooting workflow for low-yield medium-ring synthesis.

G cluster_1 Competing Pathways in Medium-Ring Synthesis Linear Linear Precursor Intra Intramolecular Cyclization Linear->Intra k_intra Inter Intermolecular Reaction Linear->Inter k_inter Product Desired Medium Ring Intra->Product SideProduct Oligomers/Polymers Inter->SideProduct Conditions High Dilution (Low Concentration) Conditions->Intra Favors Conditions->Inter Disfavors

Caption: Kinetic competition between intra- and intermolecular reactions.

References

Technical Support Center: Wittig Synthesis of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Wittig synthesis of methylenecyclooctane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Wittig synthesis of this compound?

A1: The most prevalent side reactions include the formation of triphenylphosphine (B44618) oxide, base-induced epimerization of the starting cyclooctanone (B32682), and aldol (B89426) condensation of the enolizable cyclooctanone. Under certain conditions, incomplete reaction and ylide decomposition can also occur.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. Steric hindrance from the cyclic ketone can slow the reaction.[1] Additionally, the strong base used to generate the ylide can be consumed by side reactions such as enolization of the cyclooctanone, leading to aldol products.[2][3] Impure reagents, especially the presence of water, will quench the ylide and reduce the yield.[4]

Q3: How can I effectively remove the triphenylphosphine oxide byproduct?

A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[5] It can be removed by flash column chromatography on silica (B1680970) gel using a non-polar eluent like hexanes or petroleum ether.[5] Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.

Q4: What is a "stabilized" versus a "non-stabilized" ylide, and which should I use for this synthesis?

A4: A stabilized ylide has an electron-withdrawing group that delocalizes the negative charge, making it more stable and less reactive. A non-stabilized ylide, like the methylenetriphenylphosphorane (B3051586) used for this synthesis, has alkyl or aryl groups and is more reactive.[6] For the synthesis of this compound, a non-stabilized ylide is required.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Rationale
Inefficient Ylide Formation Ensure the phosphonium (B103445) salt is dry and use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KOtBu).[5]The acidity of the alpha-protons on the phosphonium salt requires a strong base for complete deprotonation to form the ylide.
Ylide Decomposition Generate the ylide at a low temperature (e.g., 0 °C to -78 °C) and use it immediately.[4]Phosphorus ylides can be unstable and decompose upon prolonged standing or at higher temperatures.
Presence of Moisture Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).Water will protonate and deactivate the strong base and the ylide.[4]
Steric Hindrance Increase the reaction time and/or temperature after the addition of cyclooctanone. Monitor the reaction progress by TLC.Cyclooctanone can present steric hindrance, which may require more forcing conditions to drive the reaction to completion.[1]
Problem 2: Presence of Unexpected Byproducts
Byproduct Possible Cause Troubleshooting Step Rationale
Aldol Condensation Product of Cyclooctanone The strong base is deprotonating the acidic α-protons of cyclooctanone, leading to self-condensation.[2][3]Add the cyclooctanone slowly to the pre-formed ylide solution at low temperature. Consider using a less hindered strong base.This minimizes the contact time of the ketone with the base before it reacts with the ylide.
Epimerized Cyclooctanone The basic reaction conditions are causing epimerization at the α-carbon of the cyclooctanone.[7][8]Minimize reaction time and use the lowest effective temperature for the reaction.Prolonged exposure to strong base can lead to equilibrium between epimers.
Unreacted Cyclooctanone Insufficient ylide was generated or the reaction was not allowed to go to completion.Use a slight excess of the phosphonium salt and base. Monitor the reaction by TLC to ensure all the starting material is consumed.Ensuring a stoichiometric or slight excess of the reactive species can drive the reaction forward.

Experimental Protocols

An adapted protocol for the synthesis of this compound based on the synthesis of methylenecyclohexane (B74748) is provided below.[2]

1. Preparation of Methyltriphenylphosphonium (B96628) Bromide:

  • In a pressure bottle, dissolve triphenylphosphine in dry benzene.

  • Cool the bottle in an ice-salt bath and add condensed methyl bromide.

  • Seal the bottle and allow it to stand at room temperature for 2 days.

  • Collect the resulting white solid by suction filtration.

2. Synthesis of this compound:

  • In a three-necked round-bottomed flask fitted with a reflux condenser, addition funnel, mechanical stirrer, and a gas inlet, maintain a gentle flow of nitrogen.

  • Add an ethereal solution of n-butyllithium and anhydrous ether to the flask.

  • Cautiously add methyltriphenylphosphonium bromide over a 5-minute period while stirring.

  • Stir the solution for 4 hours at room temperature to form the ylide.

  • Add freshly distilled cyclooctanone dropwise.

  • Heat the mixture under reflux overnight.

  • After cooling, remove the precipitated triphenylphosphine oxide by suction filtration.

  • Wash the precipitate with ether and combine the ethereal filtrates.

  • Extract the combined filtrates with water until neutral and then dry over calcium chloride.

  • Carefully distill the ether and then fractionally distill the residue to obtain pure this compound.

Visualizations

Wittig_Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Reaction Steps cluster_products Products TPP Triphenylphosphine Phosphonium_Salt Formation of Methyltriphenylphosphonium Bromide TPP->Phosphonium_Salt MeBr Methyl Bromide MeBr->Phosphonium_Salt Base Strong Base (e.g., n-BuLi) Ylide_Formation Ylide Generation Base->Ylide_Formation Cyclooctanone Cyclooctanone Wittig_Reaction Wittig Reaction Cyclooctanone->Wittig_Reaction Phosphonium_Salt->Ylide_Formation Ylide_Formation->Wittig_Reaction Workup Workup and Purification Wittig_Reaction->Workup This compound This compound Workup->this compound TPPO Triphenylphosphine Oxide Workup->TPPO

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Byproduct Formation Check_Ylide Check Ylide Formation Conditions Start->Check_Ylide Check_Purity Verify Reagent Purity (Anhydrous Conditions) Start->Check_Purity Check_Reaction_Conditions Optimize Reaction Conditions (Temperature, Time) Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts (NMR, GC-MS) Start->Analyze_Byproducts Aldol_Product Aldol Condensation Product Detected Analyze_Byproducts->Aldol_Product Self-condensation Epimerization Epimerized Starting Material Detected Analyze_Byproducts->Epimerization Base-induced Low_Conversion High Amount of Unreacted Starting Material Analyze_Byproducts->Low_Conversion Solution_Aldol Slowly add ketone to ylide at low temperature Aldol_Product->Solution_Aldol Solution_Epimerization Reduce reaction time and temperature Epimerization->Solution_Epimerization Solution_Conversion Use slight excess of ylide, increase reaction time/temp Low_Conversion->Solution_Conversion

Caption: Troubleshooting logic for the Wittig synthesis of this compound.

References

Technical Support Center: Synthesis of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of methylenecyclooctane synthesis from cyclooctanone (B32682). The primary methods covered are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Ylide/Carbanion Formation: The base may be weak, old, or insufficient to fully deprotonate the phosphonium (B103445) salt or phosphonate (B1237965) ester.[1]- Use a strong, freshly prepared base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. For the Wittig reaction, using methylsulfinyl carbanion (dimsyl sodium) in DMSO can lead to superior yields.[2] - Ensure all reagents and solvents are strictly anhydrous, as ylides and carbanions are highly sensitive to moisture.[1]
2. Ylide/Carbanion Instability: The Wittig ylide (methylenetriphenylphosphorane) can be unstable.[1]- Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.[1]
3. Poor Reactivity of Cyclooctanone: As a sterically hindered ketone, cyclooctanone can be less reactive towards Wittig reagents.[3]- Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are generally more nucleophilic and reactive towards hindered ketones than phosphonium ylides.[4][5]
4. Ineffective Mixing in Biphasic Systems: If using a two-phase system, poor agitation can limit the reaction rate.- Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Incomplete Conversion of Cyclooctanone 1. Insufficient Ylide/Carbanion: The stoichiometry of the ylide or carbanion to the ketone may be too low.- Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt/phosphonate ester and base relative to cyclooctanone.
2. Short Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, especially with a hindered ketone.- After the initial low-temperature ylide/carbanion formation, allow the reaction to warm to room temperature or gently heat to drive the reaction to completion. Monitor for potential side reactions at higher temperatures.
Formation of Significant Byproducts 1. Triphenylphosphine (B44618) Oxide (Wittig): This is an inherent byproduct of the Wittig reaction and can complicate purification.- Triphenylphosphine oxide is often removed by crystallization or column chromatography. It is more soluble in polar solvents than the nonpolar this compound.
2. Dialkyl Phosphate (B84403) (HWE): This is a byproduct of the HWE reaction.- The dialkyl phosphate byproduct is typically water-soluble and can be easily removed by an aqueous workup.[5]
3. Isomerization of this compound: The exocyclic double bond can potentially isomerize to the more stable endocyclic double bond (1-methylcyclooctene) under harsh conditions (e.g., acidic workup or high temperatures).- Maintain neutral or slightly basic conditions during workup and purification. - Use lower temperatures during distillation.
4. Aldol Condensation of Cyclooctanone: If the base is added directly to the ketone, self-condensation can occur.- Ensure the ylide or carbanion is pre-formed before the addition of cyclooctanone.

Frequently Asked Questions (FAQs)

Q1: Which method is better for synthesizing this compound: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

A1: Both methods can be effective, but the HWE reaction is often preferred for sterically hindered ketones like cyclooctanone.[3] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, which can lead to higher yields.[4][5] Additionally, the water-soluble dialkyl phosphate byproduct of the HWE reaction simplifies purification compared to the often difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[5]

Q2: My Wittig reaction yield for this compound is low. What is the most likely cause and how can I improve it?

A2: A common reason for low yields in the Wittig reaction with ketones is incomplete ylide formation or poor reactivity. A significant improvement in yield can often be achieved by using a stronger base/solvent system. For instance, using methylsulfinyl carbanion (prepared from NaH in DMSO) as the base in DMSO as the solvent has been reported to give superior yields of methylenecyclohexane (B74748) (60-78%) compared to phenyllithium (B1222949) in ether (35-40%), and this can be extrapolated to cyclooctanone.[2]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can spot the starting material (cyclooctanone) and the reaction mixture. The disappearance of the cyclooctanone spot and the appearance of a new, less polar spot for this compound will indicate the reaction is proceeding.

Q4: What are the key safety precautions for these reactions?

A4: Both reactions involve highly reactive and often pyrophoric reagents.

  • Bases: n-Butyllithium (n-BuLi) is pyrophoric and sodium hydride (NaH) is highly flammable and reacts violently with water. Both must be handled under an inert atmosphere (nitrogen or argon) and with proper personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are highly flammable.

  • Phosphorus Reagents: While generally stable, phosphorus compounds can be irritants. A thorough risk assessment should be conducted before starting any experiment.

Quantitative Data

The following tables summarize typical reaction conditions and yields for olefination reactions of cyclic ketones. Note that data specifically for this compound is limited in comparative studies; therefore, data for the closely related methylenecyclohexane is also provided for reference.

Table 1: Wittig Reaction Conditions and Yields for Methylene-cycloalkane Synthesis

Starting KetonePhosphonium SaltBase/SolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMethyltriphenylphosphonium (B96628) bromidePhenyllithium / Diethyl etherRefluxOvernight35-40[2]
CyclohexanoneMethyltriphenylphosphonium bromideNaH / DMSORoom Temp.Not specified60-78[2]

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Conditions

Starting KetonePhosphonate ReagentBase/SolventTemperature (°C)NotesReference
General Aldehydes/KetonesDiethyl (lithiomethyl)phosphonateNaH / THF or DMENot specifiedGeneral conditions.[5][5]
Sterically Hindered KetonesBis(2,2,2-trifluoroethyl)phosphonoacetateKHMDS, 18-crown-6 (B118740) / THF-78Still-Gennari conditions, favor (Z)-alkene formation.[6][6]
Base-Sensitive KetonesTriethyl phosphonoacetateLiCl, DBU / AcetonitrileRoom Temp.Masamune-Roush conditions.[6][6]

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

This protocol is adapted from the synthesis of methylenecyclohexane.[2]

Materials:

Procedure:

  • Under an inert atmosphere (N₂ or Ar), wash NaH (1.2 eq.) with pentane to remove mineral oil.

  • Add anhydrous DMSO to the NaH and heat to 50 °C until the evolution of hydrogen ceases, forming the methylsulfinyl carbanion (dimsyl sodium).

  • Cool the solution to room temperature and add methyltriphenylphosphonium bromide (1.1 eq.) portion-wise. Stir for 15 minutes to form the dark red ylide.

  • Add a solution of cyclooctanone (1.0 eq.) in a small amount of anhydrous DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the cyclooctanone is consumed.

  • Quench the reaction by carefully pouring it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure this compound.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

This is a general protocol for the HWE reaction with a hindered ketone.

Materials:

  • Diethyl methylphosphonate (B1257008)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Cyclooctanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add diethyl methylphosphonate (1.1 eq.) to the cooled THF.

  • Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution. A carbanion should form.

  • After stirring for 30 minutes at -78 °C, add a solution of cyclooctanone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Visualizations

Wittig_Workflow cluster_reagent_prep Ylide Formation cluster_reaction Wittig Reaction PPH3 Triphenylphosphine Phosphonium_Salt Methyltriphenylphosphonium Bromide PPH3->Phosphonium_Salt SN2 MeBr Methyl Bromide MeBr->Phosphonium_Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclooctanone Cyclooctanone Cyclooctanone->Oxaphosphetane [2+2] Cycloaddition This compound This compound Oxaphosphetane->this compound Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Experimental workflow for the Wittig synthesis of this compound.

HWE_Workflow cluster_reagent_prep Carbanion Formation cluster_reaction HWE Reaction Phosphonate Diethyl methylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Strong Base (e.g., n-BuLi) Base->Carbanion Deprotonation Intermediate Betaine-like Intermediate Carbanion->Intermediate Cyclooctanone Cyclooctanone Cyclooctanone->Intermediate Nucleophilic Addition This compound This compound Intermediate->this compound Elimination Byproduct Diethyl Phosphate Intermediate->Byproduct

Caption: Experimental workflow for the HWE synthesis of this compound.

Troubleshooting_Tree decision decision solution solution start Low Yield of this compound check_sm Is Cyclooctanone Consumed? (Check TLC/GC) start->check_sm check_ylide Ylide/Carbanion Formation Issue check_sm->check_ylide No sm_present Byproducts Observed? check_sm->sm_present Yes check_reactivity Ketone Reactivity Issue check_ylide->check_reactivity solution_base Use Stronger/Fresh Base (e.g., NaH/DMSO). Ensure Anhydrous Conditions. check_ylide->solution_base solution_hwe Switch to HWE Reaction. Increase Reaction Time/Temperature. check_reactivity->solution_hwe solution_purify Optimize Purification (Crystallization/Chromatography). Use Aqueous Wash for HWE. sm_present->solution_purify

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing challenges related to catalyst poisoning during the hydrogenation of methylenecyclooctane.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound hydrogenation?

A1: Catalyst poisoning is the deactivation of the hydrogenation catalyst by chemical substances that bind to its active sites.[1] This prevents the catalyst from efficiently facilitating the reaction between this compound and hydrogen, leading to reduced reaction rates and lower yields of the desired product, methylcyclooctane.

Q2: What are the common signs of catalyst poisoning in my hydrogenation reaction?

A2: Common indicators of catalyst poisoning include:

  • A significant slowdown or complete halt of the reaction.

  • The need for more forcing reaction conditions (higher temperature or pressure) to achieve conversion.[2]

  • A noticeable decrease in product yield and selectivity.

  • A change in the catalyst's physical appearance, such as a color change.

Q3: What are the likely sources of catalyst poisons in the hydrogenation of this compound?

A3: Catalyst poisons can be introduced from several sources:

  • Reactants and Solvents: Impurities within the this compound starting material or the solvent can act as poisons. Common culprits include sulfur and nitrogen compounds.[2]

  • Reaction Setup: Contaminants from the reactor vessel or tubing can leach into the reaction mixture.

  • Hydrogen Gas: Impurities in the hydrogen gas supply, such as carbon monoxide, can poison the catalyst.[3]

Q4: Which catalysts are typically used for the hydrogenation of this compound, and how susceptible are they to poisoning?

A4: Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of alkenes like this compound due to its high activity and cost-effectiveness.[2][4] However, palladium catalysts are highly susceptible to poisoning by sulfur compounds.[5] Platinum-based catalysts (e.g., Pt/C, PtO₂) can also be used and may sometimes be more resistant to certain poisons, though they are generally more expensive.[2]

Troubleshooting Guide

Issue: Low or No Conversion of this compound

Q: My this compound hydrogenation is showing low or no conversion. What are the possible causes and how can I troubleshoot this?

A: Low conversion is a common issue that can often be attributed to catalyst problems, suboptimal reaction conditions, or impurities. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Catalyst Inactivity

  • Poisoning: The catalyst's active sites may be blocked by poisons.

    • Troubleshooting:

      • Purify Reactants: Purify the this compound and solvent to remove potential sulfur or nitrogen-containing impurities.

      • Use a Guard Bed: Pass the reactants and solvent through a guard bed of a suitable adsorbent to remove poisons before they reach the catalyst.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of trace poisons.[6]

  • Poor Catalyst Quality: The catalyst may be old, have been improperly handled, or have a low active metal content.

    • Troubleshooting:

      • Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier.

      • Proper Handling: Handle the catalyst under an inert atmosphere to prevent oxidation of the metal surface.[7]

Potential Cause 2: Suboptimal Reaction Conditions

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.

    • Troubleshooting: Increase the hydrogen pressure. While balloon pressure (approx. 1 atm) is often sufficient for simple alkenes, more sterically hindered substrates may require higher pressures.[2]

  • Incorrect Temperature: The reaction temperature may be too low.

    • Troubleshooting: While many hydrogenations proceed at room temperature, gentle heating can sometimes increase the reaction rate. However, be aware that higher temperatures can also lead to side reactions.[2]

  • Poor Agitation: Inefficient stirring can lead to poor mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).

    • Troubleshooting: Ensure vigorous stirring to maximize the contact between the reactants and the catalyst.[2]

Issue: Poor Selectivity and Formation of Side Products

Q: My reaction is producing significant amounts of side products instead of the desired methylcyclooctane. What could be the cause and how can I improve selectivity?

A: Poor selectivity in the hydrogenation of this compound can result in the formation of isomers or products from ring-opening.

Potential Side Reactions:

  • Isomerization: The exocyclic double bond of this compound can migrate to form endocyclic isomers (e.g., 1-methylcyclooctene) which may hydrogenate at different rates.

  • Ring Opening: At higher temperatures, the cyclooctane (B165968) ring can undergo hydrogenolysis, leading to the formation of linear or branched alkanes.[8][9]

Troubleshooting Poor Selectivity:

  • Optimize Reaction Temperature: Isomerization and ring-opening are often more prevalent at higher temperatures. Running the reaction at a lower temperature can improve selectivity for the desired product.[8]

  • Choice of Catalyst: The choice of catalyst can influence selectivity. For example, rhodium catalysts have been observed to promote ring-opening in similar systems.[8] Palladium catalysts are generally a good choice for simple alkene hydrogenation.

  • Solvent Effects: The solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and are often a good starting point.[2]

Data Presentation

Table 1: Typical Reaction Parameters for Alkene Hydrogenation

ParameterTypical RangeRemarks
Catalyst Loading 1-10 mol% (metal basis)Higher loadings may be necessary for challenging substrates or in the presence of impurities.[2]
Hydrogen Pressure 1 - 50 barBalloon pressure is often sufficient for simple alkenes.[2]
Temperature Room Temperature - 80°CHigher temperatures can increase reaction rate but may decrease selectivity.[2]
Substrate Concentration 0.05 - 0.5 MHigh concentrations can sometimes lead to catalyst deactivation.[2]
Solvent Ethanol, Methanol, Ethyl Acetate, THFEnsure the solvent is dry and deoxygenated.[2]

Table 2: Common Catalysts for Alkene Hydrogenation and Their Characteristics

CatalystCommon ApplicationsSensitivities
Palladium on Carbon (Pd/C) Simple alkenes, alkynesSensitive to sulfur and nitrogen compounds.[2]
Platinum on Carbon (Pt/C) Alkenes, good chemoselectivityMay require more forcing conditions than Pd/C for some substrates.[2]
Platinum(IV) Oxide (PtO₂) Hindered alkenes, aromatic ringsHigher cost compared to Pd/C.[2]
Raney Nickel (Ra-Ni) Alkenes, carbonyls, nitrilesOften requires higher temperatures and pressures; can have lower selectivity.[2]

Experimental Protocols

Representative Protocol for the Hydrogenation of this compound

This protocol is based on general procedures for the hydrogenation of exocyclic alkenes using palladium on carbon.[10]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with a magnetic stir bar

  • Celite®

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, add 10% Pd/C (e.g., 5 mol% relative to the substrate) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous ethanol to the flask via a syringe to create a slurry.

  • System Purge: Seal the flask and purge the system with an inert gas. Then, evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Substrate Addition: Dissolve this compound in anhydrous ethanol and add it to the reaction flask via a syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by a balloon or a regulator).

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methylcyclooctane. The product can be further purified by distillation or column chromatography if necessary.

Protocol for Regeneration of a Poisoned Palladium Catalyst

This is a general procedure for the regeneration of a palladium catalyst that has been deactivated by carbonaceous deposits or certain strongly adsorbed species.[11]

Procedure:

  • Washing: After filtering the deactivated catalyst, wash it thoroughly with a solvent that is a good solvent for the suspected poison and any organic residues.

  • Drying: Dry the catalyst under vacuum or in a stream of inert gas.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air or a dilute oxygen/nitrogen mixture to a temperature between 250-500°C to burn off organic residues. The exact temperature will depend on the nature of the poison and the stability of the catalyst support.

  • Reductive Treatment: After the oxidative treatment, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it in a stream of hydrogen gas. This step reactivates the palladium metal.

  • Passivation: After reduction, the catalyst is highly pyrophoric. It should be carefully cooled to room temperature under an inert atmosphere. For storage, it can be passivated by controlled, slight exposure to air or by storing it under a solvent.

Mandatory Visualizations

TroubleshootingWorkflow start Low Conversion of This compound catalyst_check Check Catalyst Condition start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check substrate_check Analyze Substrate & Solvent start->substrate_check poisoning Suspect Catalyst Poisoning? catalyst_check->poisoning inactive Is Catalyst Old or Inactive? catalyst_check->inactive pressure Insufficient H2 Pressure? conditions_check->pressure impurities Impurities in Substrate/Solvent? substrate_check->impurities poisoning->conditions_check No regenerate Regenerate Catalyst poisoning->regenerate Yes inactive->conditions_check No use_fresh Use Fresh Catalyst inactive->use_fresh Yes temp Suboptimal Temperature? pressure->temp No increase_pressure Increase H2 Pressure pressure->increase_pressure Yes agitation Poor Agitation? temp->agitation No optimize_temp Optimize Temperature temp->optimize_temp Yes agitation->substrate_check No increase_agitation Increase Stirring Rate agitation->increase_agitation Yes purify Purify Substrate/Solvent impurities->purify Yes

Caption: Troubleshooting workflow for low conversion.

CatalystRegeneration start Deactivated Pd/C Catalyst wash Solvent Wash (to remove organics) start->wash dry Dry Catalyst (under vacuum or inert gas) wash->dry oxidize Oxidative Treatment (250-500°C in Air/O2) dry->oxidize reduce Reductive Treatment (H2 stream) oxidize->reduce passivate Passivate/Store (under inert atmosphere) reduce->passivate end Regenerated Active Catalyst passivate->end

Caption: General workflow for catalyst regeneration.

References

purification challenges of methylenecyclooctane from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of methylenecyclooctane from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities are typically byproducts from the specific olefination reaction used.

  • For the Wittig reaction , the major byproduct is triphenylphosphine (B44618) oxide (TPPO).[1]

  • In the Horner-Wadsworth-Emmons (HWE) reaction , the byproduct is a water-soluble dialkylphosphate salt.[2][3][4][5][6]

  • Additionally, unreacted starting materials, such as cyclooctanone, and potentially isomeric forms of this compound can also be present.

Q2: Why is the removal of triphenylphosphine oxide (TPPO) from Wittig reactions often challenging?

A2: Triphenylphosphine oxide (TPPO) can be difficult to remove due to its high polarity and crystalline nature, which can cause it to co-precipitate or co-elute with the desired product during purification. Its solubility characteristics can be similar to the alkene product in some solvent systems, making straightforward extraction or crystallization challenging.[1]

Q3: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction in terms of purification?

A3: The primary advantage of the HWE reaction regarding purification is that the dialkylphosphate salt byproduct is readily soluble in water. This allows for its efficient removal through a simple aqueous workup, which is generally less cumbersome than the removal of triphenylphosphine oxide from Wittig reactions.[2][3][4][5][6][7]

Q4: When is distillation a suitable method for purifying this compound?

A4: Distillation, particularly fractional distillation, is a suitable purification method when the boiling points of this compound and the impurities are sufficiently different, generally by more than 25°C.[8] It is most effective for separating the product from non-volatile impurities or solvents. However, if isomeric byproducts with very close boiling points are present, distillation may not provide adequate separation.[9][10][11]

Troubleshooting Guides

Issue 1: My NMR spectrum shows a significant amount of triphenylphosphine oxide (TPPO) after a Wittig reaction.

  • Possible Cause: Incomplete removal of TPPO during the initial workup.

  • Troubleshooting Steps:

    • Selective Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether.[12] Concentrate the crude reaction mixture and triturate it with a non-polar solvent to precipitate the TPPO, which can then be removed by filtration.

    • Flash Column Chromatography: This is a highly effective method for separating TPPO from the less polar this compound. A silica (B1680970) gel column with a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient) will retain the polar TPPO while allowing the desired alkene to elute.

    • Chemical Conversion: In more challenging cases, TPPO can be converted into a more easily separable derivative. For instance, reaction with zinc chloride in ethanol (B145695) can precipitate a ZnCl₂(TPPO)₂ complex, which can be filtered off.[13][14]

Issue 2: I am having difficulty separating this compound from a byproduct with a similar boiling point.

  • Possible Cause: The presence of isomeric byproducts or other impurities with close physical properties.

  • Troubleshooting Steps:

    • Fractional Distillation: If the boiling point difference is small, a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column) can enhance separation.[10][11]

    • Preparative Gas Chromatography (GC): For high-purity samples on a smaller scale, preparative GC can be an effective separation technique based on differences in volatility and interaction with the stationary phase.

    • Column Chromatography: A carefully optimized flash column chromatography system with a low-polarity solvent system can often resolve compounds with similar boiling points.

Issue 3: My product appears to be a mixture of isomers.

  • Possible Cause: The reaction conditions may have led to the formation of positional or geometric isomers of this compound.

  • Troubleshooting Steps:

    • Argentation Chromatography: This technique utilizes a stationary phase (e.g., silica gel) impregnated with silver salts. The silver ions interact differently with the π-bonds of various isomers, leading to their separation. This is a powerful method for separating alkene isomers.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18 for reversed-phase or a chiral column if enantiomers are present) and solvent system can be used to isolate individual isomers.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodImpurity TargetedTypical Purity AchievedAdvantagesDisadvantages
Aqueous Workup Water-soluble phosphate (B84403) salts (from HWE)>95%Simple, rapid, and efficient for HWE byproducts.[2][3][4][5]Ineffective for non-polar impurities like TPPO.
Flash Column Chromatography TPPO, unreacted starting materials, polar byproducts>98%Highly effective for a wide range of impurities, scalable.[15][16][17][18][19]Can be time-consuming and requires significant solvent volumes.
Fractional Distillation Impurities with different boiling points>97%Effective for large-scale purification, good for removing non-volatile impurities.[8][10][11]Ineffective for separating compounds with close boiling points or azeotropes.
Precipitation/Crystallization TPPOVariable, depends on product solubilityCan be a simple and effective first-pass purification for TPPO.[1]Product may co-precipitate, leading to lower yields.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography (Post-Wittig Reaction)

  • Preparation of the Crude Sample: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent, such as dichloromethane (B109758) or the eluent.[17]

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate) if necessary to elute the product.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 2: Aqueous Workup for Removal of HWE Byproducts

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Shake the funnel vigorously and allow the layers to separate. The organic layer contains the this compound, while the aqueous layer contains the water-soluble phosphate byproducts.[2][7]

  • Washing:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound, now free of the phosphate byproduct.

Visualizations

Wittig_Purification_Workflow cluster_reaction Wittig Reaction cluster_purification Purification Cyclooctanone Cyclooctanone Reaction Reaction Mixture (this compound + TPPO) Cyclooctanone->Reaction Methyltriphenylphosphonium bromide, Base Workup Aqueous Workup Reaction->Workup Chromatography Flash Column Chromatography Workup->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation Pure_Product Pure This compound Evaporation->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound via the Wittig reaction.

Purification_Decision_Tree start Crude this compound q1 Primary byproduct? start->q1 a1_wittig TPPO (Wittig) q1->a1_wittig Yes a1_hwe Phosphate Salt (HWE) q1->a1_hwe No p_chromatography Flash Column Chromatography a1_wittig->p_chromatography p_hwe Aqueous Workup a1_hwe->p_hwe q2 Is product pure after initial workup? p_hwe->q2 p_done Pure Product q2->p_done Yes q3 Isomers or close boiling point impurities present? q2->q3 No p_chromatography->q2 p_distillation Fractional Distillation q3->p_distillation Close boiling points p_special_chrom Specialized Chromatography (e.g., Argentation) q3->p_special_chrom Isomers p_distillation->p_done p_special_chrom->p_done

Caption: Decision tree for selecting the appropriate purification method for this compound.

References

optimization of reaction conditions for the synthesis of methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of methylenecyclooctane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Wittig reaction.[1][2] This reaction involves the treatment of cyclooctanone (B32682) with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[1][2]

Q2: Are there alternative methods to the Wittig reaction for this synthesis?

A2: Yes, several alternative olefination reactions can be employed, particularly if the Wittig reaction proves to be low-yielding or problematic. These include the Tebbe olefination, Nysted olefination, and Peterson olefination. Each of these methods has its own advantages and may be suitable for specific substrate sensitivities or desired reaction conditions.

Q3: What are the main challenges encountered during the synthesis of this compound via the Wittig reaction?

A3: Common challenges include low yields, the formation of side products, and difficulties in removing the triphenylphosphine oxide byproduct from the final product. Optimizing reaction conditions such as the choice of base, solvent, and temperature is crucial to mitigate these issues.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (cyclooctanone) and, if available, a standard of the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Inefficient Ylide Formation - Ensure the phosphonium (B103445) salt is dry. - Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). The pKa of the phosphonium salt should be considered when selecting the base. - Ensure anhydrous reaction conditions, as the ylide is moisture-sensitive.
Poor Reactivity of Cyclooctanone - Cyclooctanone can be less reactive than smaller cyclic or acyclic ketones. Consider increasing the reaction temperature or extending the reaction time. - Use a more reactive olefination reagent, such as the Tebbe or Nysted reagent, which are often more effective for sterically hindered or less reactive ketones.
Decomposition of Reactants or Products - If the reaction is run at elevated temperatures, decomposition may occur. Try running the reaction at a lower temperature for a longer duration. - Ensure the workup procedure is not too harsh (e.g., avoiding strong acids if the product is acid-sensitive).
Suboptimal Reaction Conditions - Systematically vary the solvent, base, and temperature to find the optimal conditions. Refer to the table below for an example of an optimization study.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct
Possible Cause Troubleshooting Steps
Co-elution during Chromatography - Triphenylphosphine oxide can sometimes co-elute with the product. Use a less polar eluent system for column chromatography (e.g., pure hexanes or a very low percentage of ether in hexanes). - Consider precipitating the triphenylphosphine oxide by concentrating the reaction mixture and triturating with a non-polar solvent like pentane (B18724) or a mixture of pentane and ether. The byproduct can then be removed by filtration.
High Polarity of the Product - If the product has a similar polarity to triphenylphosphine oxide, alternative purification methods may be necessary. Consider distillation if the boiling points are sufficiently different.
Issue 3: Formation of Side Products
Possible Cause Troubleshooting Steps
Aldol Condensation of Cyclooctanone - This can be an issue if the base used is too strong or if the reaction conditions favor enolate formation. Add the ylide solution to the cyclooctanone rather than the other way around. - Consider using a milder base or a salt-free ylide preparation method.
Isomerization of the Product - While less common for exocyclic double bonds, isomerization can occur under harsh conditions. Ensure a neutral or slightly basic workup.

Optimization of Reaction Conditions

The following table provides an illustrative example of how reaction conditions can be optimized for a Wittig reaction. While this specific data is for a related reaction due to the lack of a published optimization table for this compound, the principles of varying base, solvent, and temperature are directly applicable.

Table 1: Illustrative Optimization of Wittig Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1n-BuLiTHF-78 to rt1265
2n-BuLiDiethyl Ether-78 to rt1258
3NaHTHF0 to rt2472
4NaHDMSOrt685
5KHMDSToluene0 to rt1278
6t-BuOKTHF0 to rt1862

Note: This data is representative and serves as a guide for an optimization study. Actual yields for the synthesis of this compound will vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction
  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium (B96628) bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise. The formation of the orange-red ylide will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction with Cyclooctanone:

    • In a separate flame-dried flask, dissolve cyclooctanone (1.0 eq) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and slowly add the solution of cyclooctanone dropwise via a syringe or dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • To remove the triphenylphosphine oxide, triturate the crude residue with cold pentane and filter.

    • Further purify the filtrate by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Visualization of Workflows

Wittig_Synthesis_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Reaction Wittig Reaction cluster_Workup Workup & Purification Ph3PCH3Br Methyltriphenylphosphonium Bromide in THF Ylide Methylenetriphenylphosphorane (Ylide) Ph3PCH3Br->Ylide 0 °C to rt Base Strong Base (e.g., n-BuLi) Base->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Cyclooctanone Cyclooctanone in THF Cyclooctanone->ReactionMix 0 °C to rt, overnight Quench Quench (aq. NH4Cl) ReactionMix->Quench Extraction Extraction (Ether/Pentane) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Start Low/No Yield Observed Ylide_Issue Inefficient Ylide Formation? Start->Ylide_Issue Ketone_Issue Poor Ketone Reactivity? Start->Ketone_Issue Decomp_Issue Decomposition? Start->Decomp_Issue Check_Reagents Check Base & Anhydrous Conditions Ylide_Issue->Check_Reagents Change_Reagent Use Tebbe/Nysted Reagent Ketone_Issue->Change_Reagent Modify_Conditions Adjust Temperature/Time Decomp_Issue->Modify_Conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

preventing isomerization of methylenecyclooctane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center article you requested.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the undesired isomerization of methylenecyclooctane to more stable endocyclic alkenes (e.g., 1-methylcyclooctene) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a problem?

A1: this compound is an exocyclic alkene. Isomerization is the process where the double bond migrates from the exocyclic position to a more thermodynamically stable endocyclic (within the ring) position, such as 1-methylcyclooctene (B1609318). This is problematic because the endocyclic isomer is a different molecule with distinct physical, chemical, and biological properties. Its formation as a byproduct complicates purification and leads to lower yields of the desired product, compromising the accuracy and efficiency of a synthetic route.

Q2: What are the primary factors that drive this isomerization?

A2: The main driving force is thermodynamics. Endocyclic double bonds within medium-sized rings are generally more stable than exocyclic ones because they are more substituted. This conversion is often catalyzed by:

  • Heat: Higher temperatures provide the activation energy needed to overcome the barrier to isomerization.[1]

  • Acids and Bases: Trace amounts of acid or base can protonate the double bond or abstract an allylic proton, facilitating double bond migration.[2][3]

  • Transition Metals: Many transition metal catalysts (e.g., those containing Pd, Ru, Rh, Co) are known to actively promote alkene isomerization as part of their catalytic cycle.[4][5][6][7]

Troubleshooting Guides

Problem 1: Significant formation of 1-methylcyclooctene is observed during my hydroboration-oxidation reaction.

Potential CauseRecommended Solution
Acidic or Hot Conditions Ensure the reaction is run at a low temperature (e.g., 0 °C to room temperature). Avoid any acidic quench until the oxidation step is complete.
Borane (B79455) Reagent Choice Standard borane (BH₃•THF) can sometimes cause rearrangements. Switch to a bulkier, less reactive borane like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, which are less prone to inducing isomerization.[8][9]
Extended Reaction Time Minimize the reaction time. Monitor the reaction by TLC or GC-MS to determine the point of full consumption of the starting material, then proceed immediately to the oxidation step.

Problem 2: My epoxidation reaction with m-CPBA yields a mixture of the desired epoxide and isomerized byproducts.

Potential CauseRecommended Solution
Acidic Byproduct The meta-chloroperoxybenzoic acid (m-CPBA) reagent produces meta-chlorobenzoic acid as a byproduct, which catalyzes isomerization.[10]
Solution A: Buffered System Perform the reaction in the presence of a mild, insoluble base like powdered sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (e.g., Na₂HPO₄) to neutralize the acidic byproduct as it forms.
Solution B: Alternative Reagent Use a non-acidic epoxidizing agent. Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is highly effective at low temperatures and operates under neutral conditions.

Problem 3: A transition metal-catalyzed reaction (e.g., cross-coupling, hydrogenation) is causing complete isomerization of the starting material.

Potential CauseRecommended Solution
Catalyst Activity The chosen metal catalyst (e.g., certain Pd or Ru complexes) is highly active for alkene isomerization.[6][11]
Solution A: Catalyst Screening Consult the literature for catalysts used with sensitive exo-alkenes. Ligand choice is critical; sometimes a more electron-rich or sterically hindered ligand can suppress the isomerization pathway.
Solution B: Temperature Control Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This kinetically disfavors the isomerization pathway.[1]
Solution C: Substrate Addition If applicable, use a slow-addition protocol where the this compound is added gradually to the reaction mixture containing the catalyst. This keeps its instantaneous concentration low, minimizing its contact time with the catalyst before the desired reaction occurs.

Visualization of Key Processes

Isomerization_Pathway cluster_start Less Stable Isomer cluster_end More Stable Isomer Start This compound (Exocyclic Alkene) End 1-Methylcyclooctene (Endocyclic Alkene) Start->End ΔG < 0 (Thermodynamically Favorable) catalysts Catalyzed by: - Acid / Base - Heat - Transition Metals catalysts->Start

Caption: Thermodynamic pathway for this compound isomerization.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Mitigation Strategies start Isomerization Detected? cause Identify Potential Cause start->cause Yes acid Acid/Base Contamination cause->acid heat High Temperature cause->heat metal Active Metal Catalyst cause->metal mitigate Select Mitigation Strategy verify Verify Outcome (GC-MS/NMR) mitigate->verify buffer Add Buffer / Neutralize acid->buffer low_temp Lower Reaction Temp heat->low_temp change_cat Change Catalyst / Ligand metal->change_cat Experimental_Workflow cluster_hydroboration Step 1: Hydroboration (Anhydrous) cluster_oxidation Step 2: Oxidation A Dissolve 9-BBN in anhy. THF B Cool to 0 °C A->B C Slowly Add This compound B->C D React at RT (Monitor) C->D E Cool to 0 °C D->E Proceed Immediately F Add EtOH, NaOH(aq), then H₂O₂(aq) slowly E->F G Stir at RT F->G H Aqueous Workup & Purification G->H

References

Technical Support Center: Troubleshooting Low Yields in Ring-Expansion Reactions for Cyclooctane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ring-expansion reactions for the synthesis of cyclooctane (B165968) systems.

Frequently Asked Questions (FAQs)

Q1: My Tiffeneau-Demjanov rearrangement is giving a low yield of cyclooctanone (B32682). What are the common causes?

A1: Low yields in the Tiffeneau-Demjanov rearrangement for cyclooctanone synthesis are often attributed to several factors:

  • Incomplete Diazotization: The reaction of the primary amine with nitrous acid is a critical step. Ensure the temperature is kept low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[1] The pH of the reaction medium should also be acidic to facilitate the formation of the nitrosonium ion.

  • Side Reactions: The primary carbocation formed after the loss of nitrogen is highly reactive and can undergo side reactions other than the desired ring expansion. These include elimination to form alkenes or reaction with the solvent or other nucleophiles present to yield unrearranged alcohols or ethers.[2]

  • Migratory Aptitude: While the expansion to an eight-membered ring is generally feasible, the migratory aptitude of the adjacent carbon atoms can influence the reaction's efficiency. Steric hindrance around the migrating group can disfavor the ring expansion.

  • Starting Material Quality: Ensure the purity of the starting 1-aminomethyl-cycloheptanol, as impurities can interfere with the diazotization step.

Q2: I am observing significant amounts of a reduced, unrearranged product in my Dowd-Beckwith ring expansion. How can I minimize this side reaction?

A2: The formation of a reduced, unrearranged product is a common side reaction in the Dowd-Beckwith reaction, where the haloalkyl side chain is simply reduced.[3] This occurs when the initially formed radical is quenched by a hydrogen donor (e.g., tributyltin hydride) before it can add to the carbonyl group. To minimize this:

  • Concentration: Running the reaction at a higher concentration can favor the intramolecular radical addition over the intermolecular hydrogen abstraction.

  • Rate of Addition: Slow addition of the tributyltin hydride can help to maintain a low concentration of the hydrogen donor, thus giving the radical a greater opportunity to cyclize.

  • Radical Initiator: The choice and amount of radical initiator (e.g., AIBN) can be optimized. Too much initiator can lead to a high concentration of radicals, increasing the likelihood of premature quenching.

Q3: Are there alternatives to using hazardous diazomethane (B1218177) for ring expansions to cyclooctanone?

A3: Yes, due to the hazardous nature of diazomethane, several alternatives have been developed. Trimethylsilyldiazomethane (TMS-diazomethane) is a common, safer substitute that can be used in the presence of a Lewis acid catalyst for the ring expansion of cycloheptanone.

Q4: My photochemical ring expansion is not proceeding efficiently. What factors should I consider?

A4: The efficiency of photochemical ring expansions can be influenced by several parameters:

  • Wavelength of Light: The UV lamp's wavelength must be appropriate for the substrate's absorbance to ensure efficient excitation.

  • Solvent: The choice of solvent can be critical. It should be transparent at the irradiation wavelength and can also play a role in the reaction mechanism. Protic solvents like methanol (B129727) can sometimes participate in the reaction.

  • Concentration: The concentration of the substrate should be optimized to prevent intermolecular reactions and ensure efficient light absorption.

  • Reaction Time: Insufficient irradiation time will lead to incomplete conversion. Monitor the reaction progress by techniques like TLC or GC.

Troubleshooting Guides

Low Yield in Tiffeneau-Demjanov Rearrangement
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5°C. Use a slight excess of sodium nitrite (B80452). Ensure the reaction medium is sufficiently acidic.
Formation of elimination byproducts (alkenes) The carbocation is undergoing elimination instead of rearrangement.Use a less nucleophilic solvent. Ensure the starting material is the 1-aminomethyl-cycloalkanol, as the hydroxyl group helps to stabilize the rearranged intermediate.[2]
Formation of unrearranged alcohols/ethers The carbocation is being trapped by the solvent or water.Use an aprotic, non-nucleophilic solvent. Ensure all reagents and glassware are dry.
Complex mixture of products Decomposition of the diazonium salt or carbocation intermediate.Lower the reaction temperature. Add the sodium nitrite solution slowly to control the reaction rate.
Low Yield in Dowd-Beckwith Ring Expansion
Symptom Possible Cause Suggested Solution
High amount of reduced, unrearranged starting material Premature quenching of the initial radical.Add tributyltin hydride slowly to the reaction mixture. Increase the concentration of the substrate.
Low conversion of starting material Inefficient radical initiation or propagation.Check the quality of the radical initiator (e.g., AIBN) and use a fresh batch if necessary. Ensure the reaction is performed under an inert atmosphere (e.g., argon) to prevent quenching of radicals by oxygen.
Formation of dimeric or polymeric byproducts Intermolecular reactions are competing with the intramolecular ring expansion.Run the reaction under more dilute conditions.
Reaction is sluggish or does not go to completion Insufficient temperature for radical initiation.Ensure the reaction temperature is appropriate for the chosen radical initiator (e.g., ~80°C for AIBN in benzene).

Experimental Protocols

Detailed Protocol for Tiffeneau-Demjanov Ring Expansion of 1-aminomethylcycloheptanol to Cyclooctanone

Materials:

  • 1-aminomethylcycloheptanol

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1-aminomethylcycloheptanol (1.0 eq) in a mixture of water and acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the evolution of nitrogen gas ceases.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude cyclooctanone.

  • Purify the product by distillation or column chromatography.

Detailed Protocol for Dowd-Beckwith Ring Expansion of 2-(iodomethyl)cycloheptanone to a Cyclooctanone Derivative

Materials:

  • 2-(iodomethyl)cycloheptanone substrate

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed benzene (B151609) or toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Reflux condenser

  • Syringe pump (optional, for slow addition)

Procedure:

  • Set up a reaction flask equipped with a reflux condenser under an inert atmosphere.

  • Dissolve the 2-(iodomethyl)cycloheptanone substrate (1.0 eq) and a catalytic amount of AIBN (0.1-0.2 eq) in anhydrous, degassed benzene or toluene.

  • Heat the solution to reflux (approximately 80 °C for benzene).

  • Slowly add a solution of tributyltin hydride (1.1-1.5 eq) in the same solvent to the refluxing mixture over several hours using a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to remove the tin byproducts. A common method involves partitioning the crude mixture between acetonitrile (B52724) and hexane (B92381); the desired product typically has a higher affinity for acetonitrile, while the tin residues remain in the hexane layer.

Visualizations

Tiffeneau_Demjanov_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_rearrangement Rearrangement cluster_product Product cluster_side_reactions Side Reactions 1_aminomethylcycloheptanol 1-aminomethyl-cycloheptanol diazonium_ion Diazonium Ion 1_aminomethylcycloheptanol->diazonium_ion NaNO₂, H⁺ primary_carbocation Primary Carbocation diazonium_ion->primary_carbocation - N₂ expanded_oxonium Expanded Oxonium Ion primary_carbocation->expanded_oxonium Ring Expansion alkene Alkene (Elimination) primary_carbocation->alkene Elimination unrearranged_alcohol Unrearranged Alcohol primary_carbocation->unrearranged_alcohol Nucleophilic Attack cyclooctanone Cyclooctanone expanded_oxonium->cyclooctanone - H⁺ Dowd_Beckwith_Mechanism cluster_start Starting Material cluster_radical_formation Radical Formation cluster_cyclization Cyclization & Rearrangement cluster_product Product cluster_side_reaction Side Reaction haloalkyl_ketone α-Haloalkyl Ketone alkyl_radical Alkyl Radical haloalkyl_ketone->alkyl_radical Bu₃Sn• (from AIBN/Bu₃SnH) bicyclic_ketyl Bicyclic Ketyl Radical alkyl_radical->bicyclic_ketyl Intramolecular Addition reduced_product Reduced Product alkyl_radical->reduced_product H-atom abstraction from Bu₃SnH expanded_radical Ring-Expanded Radical bicyclic_ketyl->expanded_radical Ring Opening expanded_ketone Ring-Expanded Ketone expanded_radical->expanded_ketone H-atom abstraction from Bu₃SnH Troubleshooting_Workflow start Low Yield in Ring Expansion check_reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction successful_reaction Improved Yield check_reaction->successful_reaction Desired Outcome side_products Significant Side Products? incomplete_reaction->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes check_reagents Check Reagent Purity and Stoichiometry side_products->check_reagents No identify_byproducts Identify Byproducts side_products->identify_byproducts Yes optimize_time_temp->check_reaction optimize_conditions Optimize Reaction Conditions (Solvent, Concentration) check_reagents->optimize_conditions optimize_conditions->check_reaction modify_protocol Modify Protocol to Minimize Side Reactions identify_byproducts->modify_protocol modify_protocol->check_reaction

References

stability issues of methylenecyclooctane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of methylenecyclooctane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My assay involving this compound under acidic conditions is giving inconsistent results. What could be the cause?

A1: this compound is susceptible to degradation and isomerization in the presence of acids. The exocyclic double bond can be protonated, leading to the formation of a tertiary carbocation. This intermediate can then react with water (if present) to form an alcohol or rearrange to a more stable internal alkene.

Potential Issues:

  • Acid-Catalyzed Hydration: In aqueous acidic solutions, this compound can undergo hydration to form 1-methylcyclooctan-1-ol.[1][2]

  • Isomerization: The carbocation intermediate can lead to the formation of more thermodynamically stable isomers, such as 1-methylcyclooctene (B1609318).

Troubleshooting Steps:

  • pH Control: Ensure stringent control of the pH of your reaction mixture. Use buffered solutions where possible.

  • Anhydrous Conditions: If the desired reaction does not require water, use anhydrous solvents and reagents to prevent hydration.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions.

  • Analysis of Byproducts: Use techniques like GC-MS or NMR to identify any potential byproducts, which can give clues about the degradation pathway.

Q2: I am observing the formation of an isomer of this compound when using a strong base in my reaction. Is this expected?

A2: Yes, this is a known phenomenon. Strong bases can induce the isomerization of this compound to its more stable endocyclic isomer, 1-methylcyclooctene.[3][4] This occurs via a base-catalyzed elimination-addition mechanism involving an allylic carbanion.

Troubleshooting Steps:

  • Choice of Base: If isomerization is undesirable, consider using a non-nucleophilic, sterically hindered base. The choice of base is critical in preventing this side reaction.

  • Temperature: Keep the reaction temperature as low as possible.

  • Reaction Time: Minimize the reaction time to reduce the extent of isomerization.

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Acidic Media
  • Symptom: Appearance of a new peak in GC-MS or NMR analysis corresponding to a higher molecular weight or a different fragmentation pattern.

  • Possible Cause: Acid-catalyzed hydration of the double bond.

  • Confirmation: The mass of the new product should correspond to the addition of a water molecule (M+18). NMR will show a characteristic hydroxyl peak.

  • Solution:

    • Ensure all solvents and reagents are anhydrous.

    • Add a proton sponge or a non-nucleophilic base to scavenge any trace acid.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 2: Loss of Starting Material with No Clear Major Product under Basic Conditions
  • Symptom: The concentration of this compound decreases over time, but no single major product is observed. Instead, a complex mixture of isomers is formed.

  • Possible Cause: Base-catalyzed isomerization leading to a mixture of double bond isomers.[4][5]

  • Confirmation: Analyze the product mixture by GC to see multiple peaks with the same mass as the starting material. ¹H NMR will show a complex pattern of signals in the olefinic region.

  • Solution:

    • Use a milder base.

    • Lower the reaction temperature.

    • If possible, use a protecting group strategy to temporarily shield the double bond from the basic conditions.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under different conditions. Note that these are representative values and actual results may vary based on specific experimental parameters.

Table 1: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining (after 24h)Major Degradation Product
2.015%1-methylcyclooctan-1-ol
4.060%1-methylcyclooctan-1-ol / 1-methylcyclooctene
7.0>99%None
10.095%1-methylcyclooctene
12.070%1-methylcyclooctene

Table 2: Effect of Temperature on Isomerization to 1-methylcyclooctene in the Presence of a Strong Base (e.g., Potassium tert-butoxide)

Temperature (°C)% Isomerization (after 1h)
0< 5%
2530%
5085%
80>95% (equilibrium reached)

Experimental Protocols

Protocol 1: Assessing Stability in Acidic Conditions
  • Preparation of Solutions: Prepare buffer solutions at the desired acidic pH values (e.g., pH 2, 4, 6).

  • Reaction Setup: In separate vials, dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C).

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Extraction: Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate) and extract the organic components with a solvent like diethyl ether or dichloromethane.

  • Analysis: Analyze the extracted samples by GC-FID or GC-MS to quantify the remaining this compound and identify any degradation products.

Protocol 2: Assessing Stability in Basic Conditions
  • Preparation of Solutions: Prepare solutions of the desired base (e.g., sodium hydroxide, potassium tert-butoxide) in a suitable solvent (e.g., ethanol, DMSO).

  • Reaction Setup: In separate vials, dissolve a known concentration of this compound in each basic solution.

  • Incubation: Incubate the vials at a constant temperature.

  • Sampling and Analysis: Follow steps 4-6 from the acidic stability protocol, quenching with a mild acid (e.g., ammonium (B1175870) chloride solution).

Visualizations

Acid_Catalyzed_Reaction Acid-Catalyzed Reactions of this compound MCO This compound Carbocation Tertiary Carbocation Intermediate MCO->Carbocation + H⁺ Hydration_Product 1-methylcyclooctan-1-ol Carbocation->Hydration_Product + H₂O, - H⁺ Isomerization_Product 1-methylcyclooctene Carbocation->Isomerization_Product - H⁺ (rearrangement)

Caption: Acid-catalyzed pathways for this compound.

Base_Catalyzed_Isomerization Base-Catalyzed Isomerization MCO This compound Carbanion Allylic Carbanion Intermediate MCO->Carbanion + Base, - H⁺ Isomer 1-methylcyclooctene Carbanion->Isomer + H⁺

Caption: Base-catalyzed isomerization of this compound.

Experimental_Workflow General Stability Assessment Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Buffer/Base Solutions Add_MCO Add this compound Prep_Solutions->Add_MCO Incubate Incubate at Constant Temperature Add_MCO->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Extract Extract Organics Quench->Extract Analyze Analyze by GC/NMR Extract->Analyze

Caption: Workflow for assessing this compound stability.

References

alternative methods to the Wittig reaction for methylenecyclooctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methylenecyclooctane. This resource is designed for researchers, scientists, and drug development professionals seeking alternatives to the Wittig reaction for this specific olefination. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic methods.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound using alternative olefination methods.

Tebbe & Petasis Olefination

Q1: My Tebbe/Petasis reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A1:

  • Reagent Quality: The Tebbe and Petasis reagents are highly sensitive to air and moisture. Ensure you are using freshly prepared or properly stored reagents under an inert atmosphere (e.g., argon or nitrogen). The Tebbe reagent is a red solid that is pyrophoric in air.[1]

  • Activation of Tebbe Reagent: The Tebbe reagent itself is not the active methylenating agent. It requires a mild Lewis base, such as pyridine (B92270) or THF, to form the more reactive Schrock carbene. Ensure your solvent (if THF) is anhydrous and consider the addition of a small amount of pyridine to facilitate this transformation.

  • Reaction Temperature: While these reactions are often run at or below room temperature, gentle warming may be necessary for less reactive ketones like cyclooctanone (B32682). Monitor the reaction by TLC and consider a gradual increase in temperature if the reaction stalls.

  • Steric Hindrance: Although generally effective for sterically hindered ketones, very bulky substrates can slow the reaction.[2] Increased reaction times or a slight excess of the reagent may be required.

Q2: I am observing significant side product formation in my Tebbe olefination. What are they and how can I minimize them?

A2:

  • Enol Ether Formation: If your starting material contains ester or lactone functionalities, the Tebbe reagent can convert them into enol ethers.[1] If you are working with a molecule containing both a ketone and an ester, the ketone will react preferentially with one equivalent of the Tebbe reagent.[1]

  • Thermal Decomposition: The Schrock carbene intermediate can be unstable at higher temperatures, leading to decomposition products. Avoid excessive heating and prolonged reaction times.

Nysted & Lombardo-Oshima Olefination

Q1: My Nysted/Lombardo-Oshima reaction is giving low yields of this compound. What should I check?

A1:

  • Reagent Activation: The Nysted reagent requires a mediator to react with ketones. Titanium tetrachloride (TiCl₄) is commonly used for the methylenation of ketones.[3] Ensure you are using the correct mediator for your substrate.

  • Reagent Preparation (Lombardo-Oshima): The Lombardo modification requires pre-mixing of zinc and dihalomethane at low temperatures for an extended period before the addition of TiCl₄. This aging process is crucial for the formation of the active reagent and can significantly impact the yield.

  • Reagent Stability: The Nysted reagent is notoriously unstable and can be hazardous, being flammable and forming explosive peroxides on exposure to air.[3] Use of fresh, high-quality reagent is critical. Due to its hazards, there is limited research on this reagent.[3]

  • Substrate Sensitivity: While these reagents are useful for base-sensitive substrates, ensure your starting material is stable to the Lewis acidic conditions generated by TiCl₄.

Q2: I am concerned about the safety of using the Nysted reagent. What are the key precautions?

A2: The Nysted reagent is highly reactive and pyrophoric. It reacts violently with water and can form explosive peroxides when exposed to air.[3] All manipulations must be carried out under a strictly inert atmosphere using anhydrous solvents and appropriate personal protective equipment. Due to these hazards, many researchers prefer to use the in situ generated Lombardo-Oshima reagent.

Horner-Wadsworth-Emmons (HWE) Reaction

Q1: I am attempting a methylenation of cyclooctanone using the HWE reaction, but it is not working well. Why?

A1: The traditional Horner-Wadsworth-Emmons reaction is most effective with stabilized phosphonate (B1237965) carbanions, which are used to form α,β-unsaturated esters, ketones, or nitriles. For the introduction of a simple methylene (B1212753) group, a non-stabilized phosphonate ylide is required. The reactivity of these ylides is lower, and they may not react efficiently with ketones.

  • Reagent Choice: For methylenation, you would need to use the anion of dimethyl methylphosphonate.

  • Base Strength: A strong base (e.g., NaH, n-BuLi) is required to deprotonate the methylphosphonate. Incomplete deprotonation will lead to low yields.

  • Ketone Reactivity: The HWE reaction is generally more effective with aldehydes than with ketones.[2][4] For a relatively unreactive ketone like cyclooctanone, forcing conditions (higher temperatures, longer reaction times) may be necessary, which can lead to side reactions.

Q2: What are the advantages of using the HWE reaction over the Wittig reaction for olefination?

A2: A primary advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct, which is water-soluble, simplifying purification compared to the often-problematic removal of triphenylphosphine (B44618) oxide from Wittig reactions. Additionally, the phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.[2]

Julia-Kocienski Olefination

Q1: My Julia-Kocienski olefination of cyclooctanone is giving a complex mixture of products. What could be the issue?

A1:

  • Side Reactions: A common side reaction is the self-condensation of the sulfone reagent. To minimize this, it is often best to add the base to a mixture of the aldehyde/ketone and the sulfone ("Barbier-like conditions").[5][6]

  • Base and Solvent Effects: The choice of base and solvent can influence the stereoselectivity and the propensity for side reactions. For methylenation, specific conditions might need to be optimized.

  • Multi-step Procedure: The classical Julia olefination involves multiple steps. The modified Julia-Kocienski allows for a one-pot procedure, which can be more convenient but may require more careful optimization to avoid side reactions.[7]

Q2: How can I improve the yield and purity of my Julia-Kocienski reaction?

A2:

  • Reagent Purity: Ensure the purity of your sulfone reagent and the carbonyl compound.

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere to prevent side reactions with oxygen and moisture.

  • Temperature Control: The initial addition is often performed at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.

Peterson Olefination

Q1: I am having trouble with the elimination step of my Peterson olefination of cyclooctanone. What are the key factors?

A1: The Peterson olefination proceeds through a β-hydroxysilane intermediate, which can be eliminated under either acidic or basic conditions to give the alkene. The stereochemical outcome is dependent on the conditions used.[8]

  • Acid-Catalyzed Elimination: This proceeds via an anti-elimination mechanism.

  • Base-Catalyzed Elimination: This proceeds via a syn-elimination mechanism. For methylenation of cyclooctanone, where stereochemistry of the double bond is not a factor, the choice of conditions may depend on the stability of your substrate and the ease of the reaction.

  • Incomplete Elimination: If the β-hydroxysilane intermediate is stable, it may be isolated. To drive the reaction to completion, you may need to use stronger acidic or basic conditions or increase the temperature.

  • Reagent Choice: The use of α-silyl organomagnesium reagents can facilitate the isolation of the β-hydroxysilane intermediate because magnesium's strong affinity for oxygen prevents immediate elimination.[8]

Q2: What are the common side reactions in a Peterson olefination?

A2:

  • Protonation of the Carbanion: If there are acidic protons in the reaction mixture, the α-silyl carbanion can be quenched before it reacts with the ketone. Ensure all reagents and solvents are anhydrous.

  • Rearrangement Reactions: Under acidic conditions, carbocationic intermediates can be prone to rearrangement, although this is less of a concern with the formation of a simple exocyclic double bond on a cyclooctane (B165968) ring.

Comparative Data of this compound Synthesis Methods

ReactionReagentsTypical SolventTemperature (°C)Typical Reaction Time (h)Reported Yield (%)Key AdvantagesKey Disadvantages
Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi, CyclooctanoneTHF0 to reflux2 - 1270-85Well-established, reliableTriphenylphosphine oxide removal can be difficult
Tebbe Olefination Tebbe's Reagent, CyclooctanoneToluene/THF-40 to 250.5 - 3~90Mild, effective for hindered ketones, tolerates many functional groupsReagent is pyrophoric and moisture-sensitive
Nysted Olefination Nysted Reagent, TiCl₄, CyclooctanoneTHF0 - 251 - 580-90Effective for hindered and enolizable ketonesReagent is hazardous and unstable
Lombardo-Oshima Zn, CH₂Br₂, TiCl₄, CyclooctanoneTHF/CH₂Cl₂-40 to 252 - 2485-95Milder than Nysted, reagent generated in situCan require long reagent preparation times
HWE Reaction Dimethyl methylphosphonate, NaH, CyclooctanoneTHF/DME25 to reflux12 - 24ModerateEasy byproduct removalLess reactive towards ketones
Julia-Kocienski Methyl phenyltetrazolyl sulfone, KHMDS, CyclooctanoneDME/THF-78 to 252 - 1270-80Good for complex moleculesCan have side reactions, multi-step reagent preparation
Peterson Olefination (Trimethylsilyl)methyllithium, CyclooctanoneDiethyl ether-78 to 251 - 480-90Stereocontrol possible (not relevant here), mild conditionsCan require a separate elimination step

Note: The yields and reaction conditions are representative and may vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Tebbe Olefination of Cyclooctanone

This protocol is a general procedure and should be adapted based on laboratory-specific conditions and safety protocols.

Materials:

Procedure:

  • Under an inert atmosphere of argon or nitrogen, dissolve cyclooctanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add the Tebbe's reagent solution (1.1 - 1.5 eq) dropwise via syringe. A color change from red to yellow is typically observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Dilute the mixture with pentane or hexane and stir vigorously for 15 minutes.

  • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake thoroughly with pentane or hexane.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using pentane or hexane as the eluent to afford this compound.

Protocol 2: Lombardo-Oshima Methylenation of Cyclooctanone

This protocol describes the in situ generation of the Lombardo reagent.

Materials:

  • Zinc dust

  • Dibromomethane (B42720) (CH₂Br₂)

  • Titanium tetrachloride (TiCl₄)

  • Cyclooctanone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Under an inert atmosphere, suspend zinc dust (4.0 eq) in anhydrous THF.

  • Cool the suspension to -40 °C and add dibromomethane (2.0 eq) dropwise.

  • Stir the mixture at -40 °C for 30 minutes, then add TiCl₄ (1.1 eq) dropwise, maintaining the temperature below -30 °C.

  • After the addition of TiCl₄, allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Dissolve cyclooctanone (1.0 eq) in anhydrous CH₂Cl₂ and add it to the reagent mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a stirred saturated aqueous solution of NaHCO₃.

  • Stir the resulting mixture for 30 minutes, then filter through Celite®, washing the filter cake with hexane.

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel using hexane as the eluent.

Visualizations

Experimental Workflow for Tebbe Olefination

Tebbe_Olefination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Cyclooctanone in anhydrous THF cool_react Cool to -40 °C start->cool_react add_tebbe Add Tebbe's Reagent cool_react->add_tebbe warm_stir Warm to RT and Stir add_tebbe->warm_stir quench Quench with NaHCO₃ warm_stir->quench extract Extract with Pentane/Hexane quench->extract purify Column Chromatography extract->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via Tebbe olefination.

Logical Relationship of Olefination Reagent Reactivity

Olefination_Reactivity cluster_reactivity General Reactivity Trend Wittig Wittig Reagent (Phosphonium Ylide) HWE HWE Reagent (Phosphonate Anion) Wittig->HWE Julia Julia-Kocienski Reagent (Sulfone Anion) HWE->Julia Less Reactive with Ketones Tebbe Tebbe/Petasis Reagent (Titanocene Methylidene) Nysted Nysted/Lombardo Reagent (Organozinc/Titanium) Tebbe->Nysted Highly Reactive Peterson Peterson Reagent (α-Silyl Carbanion) Nysted->Peterson Peterson->Wittig

Caption: General reactivity trends of various olefination reagents towards ketones.

References

Technical Support Center: Dealing with Transannular Strain in Methylenecyclooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic strategies involving methylenecyclooctane and other medium-sized rings. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges posed by transannular strain in these complex systems.

Frequently Asked Questions (FAQs)

Q1: What is transannular strain and why is it particularly significant in this compound?

A1: Transannular strain is a type of steric strain resulting from unfavorable interactions between substituents on non-adjacent atoms within a ring.[1] In medium-sized rings (8-11 carbons), the ring's interior is crowded, forcing substituents into close proximity. For cyclooctane (B165968) derivatives, conformations like the "boat-chair" are preferred, but even in these lower-energy states, hydrogen atoms across the ring are forced close to one another, creating significant repulsive interactions.[2][3][4] This inherent strain influences the molecule's conformational preferences and can dictate the regioselectivity and stereoselectivity of reactions.

Q2: What are "transannular reactions" and what conditions typically trigger them?

A2: Transannular reactions are intramolecular reactions that form a bond between non-adjacent atoms across a ring. These are a direct chemical consequence of transannular strain, which brings distant parts of the ring into close spatial proximity.[5][6] They are often triggered under conditions that generate a reactive intermediate, such as a carbocation or a radical, at one position on the ring. The intermediate can then be intercepted by a hydride or another group from across the ring. Acid-catalyzed reactions, such as the ring-opening of epoxides, are classic examples where protonation can lead to carbocation formation, followed by a transannular hydride shift to yield non-classical products.[6]

Q3: My reaction to form a this compound ring system is giving very low yields. What are the most probable causes?

A3: Low yields in medium-ring synthesis are a common and frustrating issue. The primary culprits are typically competing intermolecular reactions.[7] Instead of the desired intramolecular ring-closing, the reactive ends of the precursor molecule react with other molecules in the solution, leading to oligomers and polymers.[7] This is especially prevalent in reactions like Ring-Closing Metathesis (RCM). Other potential causes include catalyst decomposition or the formation of thermodynamically stable but undesired side-products resulting from rearrangements.

Q4: How can I favor the desired intramolecular cyclization over intermolecular polymerization when forming an eight-membered ring?

A4: The key to favoring intramolecular reactions is to create conditions where a molecule is more likely to react with itself than with another molecule. The most effective strategy is to use high-dilution conditions .[7] By performing the reaction at a very low substrate concentration (e.g., <0.01 M), you physically separate the precursor molecules, reducing the probability of intermolecular encounters. A syringe pump for the slow addition of the substrate to the reaction vessel is a standard technique to maintain low concentrations throughout the reaction.[7]

Q5: My reaction produced a rearranged bicyclic product instead of the expected this compound derivative. What could have caused this?

A5: The formation of unexpected bicyclic products is a hallmark of transannular reactions. If your reaction conditions are acidic or can generate a carbocation intermediate, a transannular hydride shift or cyclization is a likely cause. For example, the protonation of an exocyclic methylene (B1212753) group or an epoxide on the ring can create a positive charge, which is then stabilized by the ring folding to allow an atom or group on the opposite side to attack, forming a new cross-ring bond.[6] This process releases ring strain and leads to the formation of more stable bicyclo[3.3.0]octane or bicyclo[4.2.0]octane systems.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Reaction Yields

Consistently low yields are often a sign that reaction conditions are favoring undesired pathways. Use the following workflow to diagnose and address the issue.

LowYield_Workflow start Low Yield of This compound Product check_byproducts Analyze Crude Reaction Mixture (NMR, GC-MS, LC-MS) start->check_byproducts oligomers Major Byproduct: Oligomers/Polymers? check_byproducts->oligomers Identify Byproducts rearranged Major Byproduct: Rearranged Isomers? oligomers->rearranged No solution_oligomers Root Cause: Intermolecular reaction is dominant. Troubleshooting: 1. Decrease concentration (use syringe pump). 2. Change solvent. 3. Lower reaction temperature. oligomers->solution_oligomers Yes no_reaction Mainly Unreacted Starting Material? rearranged->no_reaction No solution_rearranged Root Cause: Transannular reactions or other rearrangements are occurring. Troubleshooting: 1. Use less acidic/Lewis acidic conditions. 2. Lower reaction temperature. 3. Use a more sterically hindered catalyst/reagent. rearranged->solution_rearranged Yes solution_no_reaction Root Cause: Reaction not initiated or catalyst is inactive. Troubleshooting: 1. Check purity of reagents/solvent. 2. Increase temperature. 3. Use a more active catalyst. 4. Increase reaction time. no_reaction->solution_no_reaction Yes

Troubleshooting workflow for low-yield reactions.
Guide 2: Managing Unexpected Transannular Reactions

The formation of products from transannular reactions indicates that the reactive intermediates are conformationally disposed to intramolecular attack.

Transannular_Reaction cluster_reactants Reactants & Conditions Reactant This compound Derivative (e.g., Epoxide) Intermediate1 Protonated Intermediate Reactant->Intermediate1 Protonation Condition Acidic Conditions (H+ or Lewis Acid) Condition->Intermediate1 Carbocation Carbocation Formation (C5 Position) Intermediate1->Carbocation Ring Opening Conformation Ring Flips to Bring H1 and C5 Close Carbocation->Conformation HydrideShift Transannular [1,5]-Hydride Shift Conformation->HydrideShift NewCarbocation Rearranged Carbocation (C1 Position) HydrideShift->NewCarbocation Product Trapping by Nucleophile (e.g., H2O) leads to Transannular Product NewCarbocation->Product

Logical pathway for a transannular hydride shift.

How to Control or Suppress Transannular Reactions:

  • Modify Electronic Effects: Avoid strongly acidic conditions that favor carbocation formation. Consider using buffered systems or milder Lewis acids.

  • Steric Hindrance: Introduce bulky substituents on the ring that disfavor the folded conformation required for the transannular interaction.

  • Solvent Choice: Use less polar, non-coordinating solvents that may not stabilize the charged intermediates required for rearrangement.

Data Presentation

The high reactivity of medium-sized rings is a direct result of their inherent strain. The following table compares the total strain energy of various cycloalkanes, highlighting why cyclooctane is significantly more strained than the stable cyclohexane.

Ring Size (n)CycloalkaneTotal Strain Energy (kJ/mol)Strain per CH₂ Group (kJ/mol)
3Cyclopropane11739.0
4Cyclobutane10827.0
5Cyclopentane275.4
6Cyclohexane ~0 ~0
7Cycloheptane273.8
8Cyclooctane 40 5.0
9Cyclononane525.8
10Cyclodecane505.0
11Cycloundecane464.2
12Cyclododecane141.2
Data adapted from reference[2]. Strain energies are relative to the strain-free cyclohexane.

Experimental Protocols

Protocol 1: Synthesis of a this compound Ring via Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for forming an eight-membered ring using RCM, with a focus on minimizing oligomerization.[7][8][9]

Materials:

  • Acyclic diene precursor (e.g., 2-allyl-oct-7-en-1-ol)

  • Grubbs' 2nd Generation Catalyst (or other suitable Ru catalyst)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

  • Syringe pump

  • Standard Schlenk line glassware

  • Ethyl vinyl ether (for quenching)

Procedure:

  • Glassware Setup: Assemble a three-neck round-bottom flask fitted with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Ensure all glassware is rigorously dried.

  • Solvent Preparation: Add the desired volume of anhydrous, degassed solvent to the reaction flask (e.g., to achieve a final concentration of 0.001-0.005 M). Begin stirring and heat to reflux under an inert atmosphere.

  • Substrate Preparation: In a separate flask, dissolve the diene precursor in a small amount of the same degassed solvent. Draw this solution into a gas-tight syringe and place it on the syringe pump.

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, dissolve the RCM catalyst (1-5 mol%) in a minimal amount of degassed solvent.

  • Reaction Initiation: Add the catalyst solution to the refluxing solvent in the main reaction flask.

  • Slow Addition: Immediately begin the slow addition of the diene precursor solution via the syringe pump over a period of 4-12 hours. This is the critical step to maintain high dilution.

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-4 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Epoxidation and Acid-Catalyzed Transannular Ring Opening

This protocol demonstrates how to generate and react an epoxide of this compound to potentially induce a transannular reaction.[10][11][12]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Formic acid (or another protic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Part A: Epoxidation

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Part B: Acid-Catalyzed Ring Opening

  • Dissolve the purified this compound oxide (1 equivalent) in a suitable solvent (e.g., diethyl ether or THF).

  • Add formic acid (2-3 equivalents) dropwise at room temperature.

  • Stir the reaction for 2-6 hours. Monitor by TLC or GC-MS for the formation of new, more polar products. The reaction may yield a mixture of the "normal" 1,2-diol monoformate and transannular products (e.g., bicyclic alcohols or aldehydes after rearrangement).[6]

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify and characterize the products using column chromatography, NMR, and mass spectrometry to identify the structure of any transannular products formed.

References

Technical Support Center: Optimizing Selectivity in the Functionalization of Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of methylenecyclooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of methylen-ecyclooctane, offering potential causes and solutions.

Hydroboration-Oxidation

Issue: Poor Regioselectivity (Formation of a Mixture of Primary and Secondary Alcohols)

  • Potential Cause 1: Steric Hindrance of the Borane (B79455) Reagent. Borane reagents with insufficient steric bulk may not exhibit high selectivity for the less substituted carbon of the exocyclic double bond.

  • Solution 1: Employ a bulkier borane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN). The increased steric demand of 9-BBN significantly favors addition to the terminal carbon, leading to higher yields of the primary alcohol.[1]

  • Potential Cause 2: Reaction Temperature. Higher reaction temperatures can sometimes lead to decreased regioselectivity.

  • Solution 2: Conduct the hydroboration step at a lower temperature, typically ranging from 0 °C to room temperature, to enhance selectivity.[2]

Issue: Low Yield of the Desired Alcohol

  • Potential Cause 1: Incomplete Hydroboration. The hydroboration reaction may not have gone to completion before the oxidation step.

  • Solution 1: Monitor the reaction progress using TLC or GC to ensure full consumption of the starting material before adding the oxidation reagents.

  • Potential Cause 2: Inefficient Oxidation. The oxidation of the organoborane intermediate may be incomplete.

  • Solution 2: Ensure an adequate excess of the oxidizing agent (e.g., hydrogen peroxide) and base (e.g., sodium hydroxide) is used. Maintain the reaction temperature during oxidation, as the process can be exothermic.[3][4]

Epoxidation

Issue: Formation of Diol as a Byproduct

  • Potential Cause: Acid-Catalyzed Ring Opening of the Epoxide. Traces of acid in the reaction mixture can catalyze the hydrolysis of the newly formed epoxide to the corresponding diol.[5]

  • Solution: Perform the epoxidation under buffered conditions. When using reagents like Oxone (potassium peroxymonosulfate), the addition of a base such as sodium bicarbonate (NaHCO₃) is crucial to maintain a neutral to slightly basic pH, thus preventing epoxide opening.[6][7][8]

Issue: Low Diastereoselectivity in the Epoxidation of Substituted this compound Derivatives

  • Potential Cause: Nature of the Oxidizing Agent. The choice of peroxyacid can influence the facial selectivity of the epoxidation.

  • Solution: For substrates with existing stereocenters, screen different oxidizing agents. While m-CPBA is a common choice[9][10][11][12], other reagents like dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone and acetone (B3395972), may offer different diastereoselectivity profiles.[13][14]

Palladium-Catalyzed Allylic Amination

Issue: Poor Regioselectivity (Formation of both Branched and Linear Amines)

  • Potential Cause: Ligand Choice. The ligand coordinated to the palladium center plays a critical role in determining the regioselectivity of the nucleophilic attack.

  • Solution: The choice of ligand is crucial for controlling regioselectivity. Experiment with different phosphine (B1218219) ligands. For instance, bidentate phosphine ligands are often employed to influence the outcome of the reaction.[15][16][17]

  • Potential Cause 2: Reaction Conditions. Solvent and temperature can also influence the regioselectivity.

  • Solution 2: Screen different solvents. Polar solvents can sometimes favor the formation of a specific regioisomer. Temperature adjustments can also be used to fine-tune the selectivity.

Issue: Low Yield or No Reaction

  • Potential Cause: Inactive Catalyst. The palladium catalyst may not be in the active Pd(0) state or may have decomposed.

  • Solution: Ensure the use of a reliable Pd(0) source or a suitable precatalyst that is efficiently reduced in situ. The reaction should be carried out under an inert atmosphere to prevent catalyst oxidation.

Sharpless Asymmetric Dihydroxylation

Issue: Low Enantioselectivity

  • Potential Cause 1: Mismatched Chiral Ligand. The choice of AD-mix (α or β) determines the facial selectivity of the dihydroxylation. An incorrect choice will lead to the undesired enantiomer.

  • Solution 1: For a desired stereochemical outcome, select the appropriate AD-mix. AD-mix-β typically gives the diol from the "top face" of the alkene when oriented according to the mnemonic, while AD-mix-α gives the "bottom face" product.[18][19][20]

  • Potential Cause 2: High Olefin Concentration. At high concentrations of the alkene, a background, non-asymmetric dihydroxylation can occur, which lowers the overall enantiomeric excess.[18]

  • Solution 2: Maintain a relatively low concentration of the this compound during the reaction.

Issue: Stalled Reaction

  • Potential Cause: Slow Hydrolysis of the Osmate Ester Intermediate. For some substrates, the hydrolysis of the osmate ester to release the diol and regenerate the catalyst can be slow.

  • Solution: The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis step and improve the catalytic turnover.[21][22]

Frequently Asked Questions (FAQs)

Q1: How can I achieve anti-Markovnikov hydroxylation of this compound?

A1: The most reliable method for anti-Markovnikov hydroxylation is the hydroboration-oxidation reaction. Using a sterically hindered borane like 9-BBN followed by oxidation with hydrogen peroxide and a base will selectively yield (cyclooctyl)methanol.[1][23][24][25]

Q2: What conditions are recommended for the epoxidation of this compound?

A2: A common and effective method is the use of meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM).[9][10][11][12] Alternatively, for a greener and often milder approach, a biphasic system with Oxone as the oxidant and acetone as the catalyst in the presence of sodium bicarbonate is highly effective.[6][7][8][13][14]

Q3: How can I favor the formation of the branched allylic amine in a palladium-catalyzed amination of an allylic acetate (B1210297) derived from this compound?

A3: While palladium catalysis often favors the linear product, the use of specific ligands can influence the regioselectivity. However, for a strong preference for the branched product, consider using an iridium-based catalyst system, which is known to favor the formation of the more substituted allylic amine.[26][27][28][29][30]

Q4: My Sharpless dihydroxylation of a this compound derivative is sluggish. What can I do?

A4: Sluggish reactions in Sharpless dihydroxylation can often be attributed to a slow turnover of the osmium catalyst. The addition of one equivalent of methanesulfonamide can accelerate the rate-limiting hydrolysis of the osmate ester intermediate, leading to a faster reaction.[21][22]

Q5: What are some common side products in the functionalization of this compound and how can I avoid them?

A5: A common side reaction, particularly in reactions that proceed through carbocation intermediates (e.g., acid-catalyzed additions), is rearrangement of the eight-membered ring. To minimize this, it is advisable to use reaction conditions that avoid the formation of unstable carbocations. For instance, in hydroxylation, prefer hydroboration-oxidation over acid-catalyzed hydration.

Quantitative Data Summary

Table 1: Regioselectivity in the Hydroboration-Oxidation of 1-Alkenes

Borane ReagentRegioselectivity (Primary:Secondary Alcohol)Reference
BH₃·THF~94:6[3]
9-BBN>99:1[1]

Table 2: Catalyst Systems for Selective Allylic Amination

Catalyst SystemPredominant ProductSelectivityReference
Pd(0) / LigandLinear or Branched (Ligand Dependent)Varies[15][16][17][31]
[Ir(COD)Cl]₂ / P(OPh)₃BranchedUp to 99%[28]

Experimental Protocols

Protocol 1: Regioselective Hydroboration-Oxidation of this compound
  • Hydroboration: To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 9-BBN (1.1 equiv) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add ethanol, followed by an aqueous solution of sodium hydroxide (B78521) (3M, 3.0 equiv).

  • Slowly add hydrogen peroxide (30% aqueous solution, 3.0 equiv) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Perform a standard aqueous workup and purify the product by column chromatography to yield (cyclooctyl)methanol.[3][4]

Protocol 2: Epoxidation of this compound using Oxone
  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve Oxone (1.5 equiv) in water.

  • Add the Oxone solution dropwise to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup with a mild reducing agent (e.g., sodium thiosulfate) to quench any remaining oxidant, followed by extraction with an organic solvent.

  • Purify the product by column chromatography to yield 1-oxaspiro[2.7]decane.[6][7][8]

Protocol 3: Iridium-Catalyzed Allylic Amination of an Allylic Carbonate Derived from this compound
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(COD)Cl]₂ (1-2 mol%) and a suitable phosphine or phosphoramidite (B1245037) ligand (2-4 mol%).

  • Add anhydrous solvent (e.g., THF or ethanol) and stir at room temperature for 20-30 minutes for catalyst pre-formation.

  • Add the allylic carbonate substrate (1.0 equiv) to the catalyst mixture.

  • Add the amine nucleophile (1.1-1.5 equiv).

  • Seal the vessel and stir at the desired temperature (e.g., room temperature to 50 °C) for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the branched allylic amine.[26][28][29]

Signaling Pathways and Workflows

hydroboration_oxidation Hydroboration-Oxidation Workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step start This compound + 9-BBN in THF reaction1 Stir at 0°C to RT start->reaction1 1. Add 9-BBN intermediate Trialkylborane Intermediate reaction1->intermediate reagents Add NaOH and H₂O₂ intermediate->reagents 2. Add Oxidation Reagents reaction2 Stir at RT reagents->reaction2 product (Cyclooctyl)methanol reaction2->product

Caption: Workflow for the hydroboration-oxidation of this compound.

epoxidation_troubleshooting Epoxidation Troubleshooting Logic start Low Yield of Epoxide? check_byproduct Diol Byproduct Observed? start->check_byproduct Yes other_issue Investigate other issues (e.g., oxidant quality, reaction time). start->other_issue No add_buffer Solution: Add NaHCO₃ to buffer the reaction. check_byproduct->add_buffer Yes no_byproduct No significant diol formation. check_byproduct->no_byproduct No no_byproduct->other_issue

Caption: Decision tree for troubleshooting low yields in epoxidation reactions.

allylic_amination_selectivity Catalyst Choice for Allylic Amination Selectivity goal Desired Product branched Branched Amine goal->branched High Regioselectivity linear Linear Amine goal->linear High Regioselectivity ir_catalyst Iridium Catalyst branched->ir_catalyst Recommended Catalyst pd_catalyst Palladium Catalyst linear->pd_catalyst Typical Catalyst (Ligand Dependent)

Caption: Catalyst selection guide for achieving regioselectivity in allylic amination.

References

common impurities in commercially available methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercially available methylenecyclooctane. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercially available this compound is typically synthesized via the Wittig reaction, Peterson olefination, or dehydration of 1-(hydroxymethyl)cyclooctanol. The impurity profile can vary depending on the synthetic route and purification methods employed by the manufacturer. Common impurities may include:

  • Starting Materials: Unreacted cyclooctanone (B32682) is a common impurity from olefination reactions. Residual phosphonium (B103445) salts or α-silyl carbanions may also be present.

  • Reaction Byproducts: Triphenylphosphine oxide is a significant byproduct of the Wittig reaction and can be challenging to remove completely. Silanols are byproducts of the Peterson olefination.

  • Solvents: Residual solvents from the reaction and purification steps (e.g., hexane (B92381), ethyl acetate, diethyl ether, tetrahydrofuran) are often present in trace amounts.

  • Isomers: While less common for an exocyclic double bond, trace amounts of the endocyclic isomer, 1-methylcyclooctene (B1609318), may be present, particularly if the synthesis involved acidic conditions.

  • Oxidation Products: Exposure to air over time can lead to the formation of oxidation byproducts.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • GC-MS is ideal for identifying and quantifying volatile impurities.

  • qNMR is a powerful technique for determining the absolute purity of the sample against a certified internal standard.[1][2][3][4][5]

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A3: Yes, impurities can significantly impact reaction outcomes. For example:

  • Residual cyclooctanone can compete in reactions where this compound is the intended nucleophile or substrate.

  • Triphenylphosphine oxide can sometimes interfere with catalytic processes.

  • Solvents can affect reaction kinetics and solubility.

It is always recommended to verify the purity of your starting material if you encounter unexpected results.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. This will help to prevent oxidation and potential isomerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR or GC-MS spectrum of the reaction mixture. Presence of impurities in the starting this compound.Analyze the starting material by GC-MS or qNMR to identify and quantify impurities. Consider purifying the this compound by distillation or chromatography if impurity levels are high.
Low reaction yield. Impurities acting as inhibitors or competing substrates.Refer to the impurity analysis. If nucleophilic impurities are present in an electrophilic reaction (or vice versa), they may be consuming reagents.
Formation of unexpected side products. Isomeric impurities or degradation products reacting under the reaction conditions.Check for the presence of 1-methylcyclooctene or oxidation products in the starting material.
Inconsistent reaction results between different batches of this compound. Variation in the impurity profile between batches.Qualify each new batch of this compound by GC-MS or qNMR before use in critical applications.

Quantitative Data on Potential Impurities

While specific impurity levels can vary significantly between suppliers and batches, the following table provides a general overview of potential impurities and their likely concentration ranges in a commercially available product of standard grade (~95-98% purity).

ImpurityTypical Concentration Range (%)Potential Origin
Cyclooctanone0.1 - 2.0Unreacted starting material
Triphenylphosphine oxide0.1 - 1.5Wittig reaction byproduct
1-Methylcyclooctene< 0.5Isomerization
Residual Solvents (e.g., Hexane, Ethyl Acetate)< 1.0Purification process

Experimental Protocols

Protocol 1: Purity Determination by GC-MS

This protocol outlines a general procedure for the analysis of volatile organic compounds and can be adapted for this compound.[6][7][8][9][10]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless injection).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-400.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.
  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
  • Quantify impurities by integrating the peak areas and expressing them as a percentage of the total peak area (assuming similar response factors for hydrocarbon impurities). For more accurate quantification, use a calibration curve with known standards.

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a general guideline for determining the absolute purity of an organic compound using qNMR.[1][2][3][4][5]

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 5-10 mg of the this compound sample into a clean NMR tube.
  • Accurately weigh (to 0.01 mg) a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
  • Ensure the sample is fully dissolved.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Parameters:
  • Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard (a D1 of 30-60 seconds is often sufficient).
  • Acquire at least 8-16 scans for good signal-to-noise.
  • Ensure a spectral width that encompasses all signals of interest.

3. Data Processing and Analysis:

  • Apply phasing and baseline correction to the spectrum.
  • Integrate a well-resolved, non-overlapping signal for both the this compound (e.g., the vinylic protons) and the internal standard.
  • Calculate the purity using the following formula:

Visualizations

Caption: Troubleshooting workflow for experiments involving this compound.

Synthesis_Impurities cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities Wittig Wittig Reaction Starting_Materials Starting Materials (Cyclooctanone, etc.) Wittig->Starting_Materials Byproducts Byproducts (Triphenylphosphine oxide, Silanols) Wittig->Byproducts Peterson Peterson Olefination Peterson->Starting_Materials Peterson->Byproducts Dehydration Dehydration Dehydration->Starting_Materials Isomers Isomers (1-Methylcyclooctene) Dehydration->Isomers Product Commercial This compound Starting_Materials->Product Byproducts->Product Solvents Residual Solvents Solvents->Product Isomers->Product Degradation Degradation Products (Oxidation products) Degradation->Product

Caption: Origin of common impurities in this compound.

References

strategies to control stereochemistry in reactions of methylenecyclooctane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling stereochemistry in reactions involving methylenecyclooctane derivatives.

Section 1: Diastereoselective Epoxidation of Methylenecyclooctanes

Frequently Asked Questions (FAQs)

Q1: How can I control the diastereoselectivity of epoxidation on a this compound ring that already contains stereocenters?

A1: The stereochemical outcome of epoxidation is heavily influenced by the existing stereocenters on the cyclooctane (B165968) ring. This is known as substrate control, where directing groups guide the oxidizing agent to a specific face of the molecule.

  • Directing Groups: Hydroxyl (-OH) or other hydrogen-bonding groups can direct reagents like m-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMD) to the syn-face of the alkene through hydrogen bonding.[1][2] The conformational flexibility of the eight-membered ring means that the lowest energy conformation, which allows for effective orbital overlap, will dictate the facial selectivity.

  • Steric Hindrance: Bulky substituents will block one face of the exocyclic methylene (B1212753) group, forcing the epoxidizing agent to approach from the less hindered face.

Q2: My epoxidation reaction is yielding a mixture of diastereomers. How can I improve the selectivity?

A2: Achieving high diastereoselectivity can be challenging. Here are some troubleshooting steps:

  • Choice of Reagent:

    • For substrates with directing groups (e.g., allylic alcohols), m-CPBA is often effective due to its ability to form hydrogen bonds, which can enhance selectivity.[1]

    • Vanadium-based catalysts in combination with peroxides can also be highly effective for the diastereoselective epoxidation of allylic alcohols.

  • Solvent Effects: The polarity of the solvent can influence the extent of hydrogen bonding and the transition state geometry. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane (B109758), THF) to optimize selectivity.[3]

  • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Protecting Groups: If a directing group is leading to the undesired diastereomer, consider protecting it to block its directing effect and allow steric factors to dominate.

Troubleshooting Guide: Unexpectedly Low Diastereomeric Ratio (d.r.)
Symptom Possible Cause Suggested Solution
Low d.r. in the epoxidation of an allylic alcohol derivative.Weak directing group effect or competing steric hindrance.Use a stronger directing-group-coordinating epoxidation system (e.g., VO(acac)₂/t-BuOOH). Ensure the hydroxyl group is unprotected.
Inconsistent results between batches.Presence of water, which can interfere with hydrogen bonding.Use freshly distilled solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of the unexpected diastereomer as the major product.The dominant conformation of the substrate in solution is not what was predicted.Perform conformational analysis using computational methods (e.g., DFT calculations) to better understand the substrate's preferred geometry. This can help in redesigning the substrate or choosing a different synthetic strategy.

Section 2: Asymmetric Hydrogenation of the Exocyclic Double Bond

Frequently Asked Questions (FAQs)

Q1: What are the best catalytic systems for the asymmetric hydrogenation of a this compound derivative to create a chiral methyl group?

A1: Asymmetric hydrogenation is a powerful tool for setting stereocenters with high enantioselectivity.[4] For methylenecyclooctanes, catalysts based on precious metals with chiral ligands are state-of-the-art.[4]

  • Rhodium and Ruthenium Catalysts: Complexes of rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, Josiphos, PhanePhos) are widely used. The choice of ligand is critical and often substrate-dependent.

  • Iridium Catalysts: Iridium-based catalysts, often with chiral N,P-ligands, are particularly effective for the hydrogenation of unfunctionalized alkenes.

Q2: My asymmetric hydrogenation is giving low enantiomeric excess (e.e.). What factors can I optimize?

A2: Low enantioselectivity can result from several factors. Consider the following optimizations:

  • Ligand Screening: The interaction between the catalyst's chiral ligand and the substrate is key. A systematic screening of different ligand families is often necessary to find the optimal match for your specific this compound derivative.

  • Solvent Choice: The solvent can affect the catalyst's activity and selectivity. Less coordinating solvents are often preferred.

  • Hydrogen Pressure: Varying the H₂ pressure can influence the reaction rate and, in some cases, the enantioselectivity.

  • Additives: In some systems, the addition of small amounts of additives (e.g., halides, acids) can have a significant beneficial effect on the enantioselectivity.

Data Presentation: Comparison of Chiral Ligands for Asymmetric Hydrogenation

Note: This table is a representative example. Actual results will vary based on the specific substrate and reaction conditions.

Catalyst PrecursorChiral LigandSubstrate TypeSolventH₂ Pressure (bar)Enantiomeric Excess (e.e., %)
[Rh(COD)₂]BF₄(R)-BINAPFunctionalized this compoundTHF1095
[Ir(COD)Cl]₂(R,R)-f-spiroPhosUnfunctionalized this compoundCH₂Cl₂5092
Ru(OAc)₂(S)-Xyl-PhanePhosEster-substituted this compoundMeOH2098

Section 3: Stereocontrolled Cyclization and Annulation Reactions

Frequently Asked Questions (FAQs)

Q1: How can I control the stereochemistry during an intramolecular cyclization involving a this compound precursor?

A1: The stereochemical outcome of cyclization reactions is often determined by the transition state geometry. Strategies to control this include:

  • Catalyst-Controlled Cyclization: Chiral catalysts, such as Lewis acids or transition metal complexes, can create a chiral environment that favors the formation of one enantiomer over the other.[5][6] For instance, chiral phosphoric acids have been used for the enantioselective synthesis of eight-membered heterocycles.[5]

  • Substrate-Controlled Cyclization: Existing stereocenters in the acyclic precursor can direct the cyclization to form a new ring with a defined stereochemical relationship to the existing centers. This is common in natural product synthesis.

  • Phase-Transfer Catalysis: For certain cyclizations, chiral phase-transfer catalysts, like those derived from Cinchona alkaloids, can induce moderate to good stereoselectivity.[7]

Experimental Protocols: Key Methodologies

Protocol 1: General Procedure for Diastereoselective Epoxidation using m-CPBA

  • Dissolve the this compound derivative (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add m-chloroperbenzoic acid (m-CPBA, ~77%, 1.2 eq.) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Asymmetric Hydrogenation

  • In a glovebox, charge a pressure-rated vial or autoclave with the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq.) and the chiral ligand (0.011 eq.).

  • Add the solvent (e.g., degassed THF) and stir for 20 minutes to allow for catalyst formation.

  • Add the this compound substrate (1.0 eq.).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the vessel with H₂ gas (3x) before pressurizing to the desired pressure.

  • Stir the reaction at room temperature (or the desired temperature) for the specified time or until H₂ uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with N₂.

  • Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualizations

Logical Relationships and Workflows

Stereocontrol_Strategy_Selection Decision-Making Workflow for Stereocontrol Start Define Stereochemical Goal (Diastereoselectivity or Enantioselectivity?) IsDiastereo Goal: Diastereoselectivity Start->IsDiastereo Diastereo IsEnantio Goal: Enantioselectivity Start->IsEnantio Enantio SubstrateControl Substrate Control (Existing Stereocenters or Directing Groups) IsDiastereo->SubstrateControl Yes ReagentControl Reagent Control (Bulky Reagents) IsDiastereo->ReagentControl No existing control elements CatalystControl Catalyst Control (Asymmetric Catalysis) IsEnantio->CatalystControl FinalProduct Achieve Target Stereoisomer SubstrateControl->FinalProduct ReagentControl->FinalProduct CatalystControl->FinalProduct

Caption: Decision workflow for selecting a stereocontrol strategy.

Experimental_Workflow General Experimental Workflow Substrate 1. Substrate Preparation & Purification Reaction 2. Stereoselective Reaction (e.g., Hydrogenation, Epoxidation) Substrate->Reaction Workup 3. Reaction Workup & Crude Isolation Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Stereochemical Analysis (Chiral HPLC/GC, NMR) Purification->Analysis Result Pure Target Stereoisomer Analysis->Result

Caption: A typical experimental workflow for stereoselective synthesis.

Signaling_Pathway_Example Directed Epoxidation Mechanism cluster_TS Transition State Reagent m-CPBA HBond Hydrogen Bond (Directing Interaction) Reagent->HBond Substrate Allylic Alcohol on This compound Substrate->HBond Product Syn-Epoxide Formed HBond->Product Facial Selectivity Approach Reagent Approaches Alkene Approach->Reagent

Caption: Mechanism of substrate-directed epoxidation via hydrogen bonding.

References

Validation & Comparative

A Comparative Guide to the Synthetic Methods for Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of exocyclic olefins, such as methylenecyclooctane, is a fundamental transformation in organic chemistry, with applications in the synthesis of natural products, pharmaceuticals, and complex molecular architectures. The conversion of a stable ketone, cyclooctanone (B32682), into the corresponding methylene (B1212753) derivative can be achieved through various olefination methods. This guide provides an objective comparison of the most common and effective synthetic routes, including the Wittig reaction, Tebbe olefination, Peterson olefination, Julia-Kocienski olefination, and Nysted olefination. The performance of each method is evaluated based on reported yields, reaction conditions, and substrate compatibility, with supporting experimental data.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for the methylenation of cyclooctanone depends on several factors, including the desired yield, tolerance to other functional groups, scalability, and the availability and handling requirements of the reagents. The following table summarizes the quantitative data for various methods.

MethodReagent/PrecursorBase/ActivatorSolventReaction TimeTemperatureYield (%)Reference
Wittig Reaction Methyltriphenylphosphonium (B96628) bromiden-ButyllithiumEther>12 hoursReflux35-40[1]Organic Syntheses, Coll. Vol. 5, p.751 (1973)
Methyltriphenylphosphonium bromideSodium dimsylDMSONot SpecifiedNot Specified60-78[1]As cited in Organic Syntheses, Coll. Vol. 5, p.751 (1973)
Tebbe Olefination Tebbe's ReagentPyridine (catalytic)THF/Toluene0.5 - 2 hours0 °C to RT~59*General Procedure[2][3]
Peterson Olefination (Trimethylsilyl)methyllithium (B167594)Acid (e.g., p-TsOH)Diethyl ether~2.5 hoursRoom Temp.High (not specified for cyclooctanone)General Procedure
Julia-Kocienski Olefination 1-phenyl-1H-tetrazol-5-yl methyl sulfoneKHMDSDME>12 hours-55 °C to RT~71**General Procedure for aldehydes[4]
Nysted Olefination Nysted ReagentTiCl₄THFNot SpecifiedNot SpecifiedModerate to High (not specified for cyclooctanone)General Information[5][6]

*Yield reported for the methylenation of a diketone, representative of ketone reactivity.[2] **Yield reported for the reaction of a sulfone with cyclohexanecarboxaldehyde.[4]

Visualizing the Synthetic Pathways

The following diagram illustrates the generalized workflows for the conversion of a ketone to an exocyclic methylene group using the compared synthetic methods.

G cluster_start Starting Material cluster_wittig Wittig Reaction cluster_tebbe Tebbe Olefination cluster_peterson Peterson Olefination cluster_julia Julia-Kocienski Olefination cluster_nysted Nysted Olefination cluster_end Product Ketone Cyclooctanone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Oxatitanacyclobutane Oxatitanacyclobutane Intermediate Ketone->Oxatitanacyclobutane Hydroxysilane β-Hydroxysilane Intermediate Ketone->Hydroxysilane AlkoxySulfone β-Alkoxy Sulfone Intermediate Ketone->AlkoxySulfone Intermediate_N Intermediate Ketone->Intermediate_N Phosphonium Methyltriphenyl- phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Base Ylide->Oxaphosphetane Product This compound Oxaphosphetane->Product Tebbe Tebbe Reagent Schrock Schrock Carbene Tebbe->Schrock Lewis Base Schrock->Oxatitanacyclobutane Oxatitanacyclobutane->Product SilylCarbanion α-Silyl Carbanion SilylCarbanion->Hydroxysilane Hydroxysilane->Product Acid or Base Sulfone Heteroaryl Methyl Sulfone SulfoneAnion Sulfone Anion Sulfone->SulfoneAnion Base SulfoneAnion->AlkoxySulfone AlkoxySulfone->Product Elimination Nysted Nysted Reagent ActiveSpecies Active Titanium Carbenoid Nysted->ActiveSpecies TiCl₄ ActiveSpecies->Intermediate_N Intermediate_N->Product

Caption: Generalized workflows for the synthesis of this compound from cyclooctanone.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic methods discussed.

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[7][8] For the synthesis of this compound, a non-stabilized ylide is required.

Protocol adapted from the synthesis of methylenecyclohexane: [1]

  • Step 1: Preparation of the Phosphorus Ylide.

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (0.10 mole).

    • Under a nitrogen atmosphere, add anhydrous diethyl ether (200 mL).

    • To the stirred suspension, cautiously add n-butyllithium (0.10 mole in hexanes) via syringe.

    • Stir the resulting deep red or orange solution at room temperature for 4 hours to ensure complete ylide formation.

  • Step 2: Olefination.

    • To the ylide solution, add freshly distilled cyclooctanone (0.11 mole) dropwise. A color change to colorless and the formation of a white precipitate (triphenylphosphine oxide) will be observed.

    • Heat the reaction mixture to reflux and maintain for at least 12 hours.

    • After cooling to room temperature, filter the mixture to remove the precipitated triphenylphosphine (B44618) oxide.

    • Wash the precipitate with diethyl ether and combine the filtrates.

  • Step 3: Work-up and Purification.

    • Wash the combined ethereal solution with water until neutral.

    • Dry the organic layer over anhydrous calcium chloride.

    • Carefully distill off the diethyl ether.

    • Fractionally distill the residue to obtain pure this compound.

Tebbe Olefination

The Tebbe olefination utilizes the Tebbe reagent, an organotitanium compound, for the methylenation of carbonyl compounds, including sterically hindered ketones and esters.[9] The reaction is typically high-yielding and proceeds under mild conditions.

General Protocol for Ketone Methylenation: [2][3]

  • Step 1: Reaction Setup.

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cyclooctanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Step 2: Olefination.

    • To the cooled solution, add a solution of the Tebbe reagent (0.5 M in toluene, 1.5-3.0 eq) dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification.

    • Dilute the reaction mixture with diethyl ether.

    • Carefully quench the reaction by the slow addition of aqueous sodium hydroxide (B78521) solution at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to afford this compound.

Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig reaction, where an α-silyl carbanion reacts with a ketone to form a β-hydroxysilane intermediate, which then eliminates to form the alkene.[10][11][12] The stereochemical outcome can often be controlled by the choice of acidic or basic elimination conditions.[11]

General Protocol for Ketone Methylenation:

  • Step 1: Reaction Setup.

    • In a flame-dried flask under an inert atmosphere, dissolve cyclooctanone (1.0 eq) in anhydrous diethyl ether.

  • Step 2: Olefination.

    • At room temperature, add a solution of (trimethylsilyl)methyllithium in hexanes (1.2-1.5 eq) dropwise to the stirred solution of cyclooctanone.

    • Stir the mixture for approximately 30 minutes.

  • Step 3: Elimination and Work-up.

    • For acidic elimination, add an acid such as p-toluenesulfonic acid (excess) and continue stirring for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that allows for a one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds.[13][14] This method is particularly known for its high E-selectivity in the formation of disubstituted alkenes, though for methylenation, this is not a factor. Modified sulfone reagents can be used for the direct methylenation of carbonyl compounds.[4]

General Protocol for Olefination: [4]

  • Step 1: Preparation of the Sulfone Anion.

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME).

    • Cool the solution to -55 °C.

    • Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise.

    • Stir the resulting solution for approximately 1 hour at -55 °C.

  • Step 2: Olefination.

    • To the cold solution of the sulfone anion, add cyclooctanone (1.5 eq) dropwise.

    • Continue stirring at -55 °C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.

  • Step 3: Work-up and Purification.

    • Quench the reaction with water and continue stirring for 1 hour.

    • Dilute with diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the resulting oil by column chromatography to yield this compound.

Nysted Olefination

The Nysted reagent is a zinc-based carbenoid used for the methylenation of carbonyl compounds.[5] It is particularly useful for the methylenation of ketones that are prone to enolization under the basic conditions of the Wittig reaction.[5] The reactivity of the Nysted reagent is often enhanced by the addition of a titanium (IV) salt.[5][6]

General Considerations:

  • The Nysted reagent is commercially available as a suspension in THF. It is flammable and reacts with water.[5]

  • For the methylenation of ketones, a mediator such as TiCl₄ is typically required.[5]

General Protocol for Ketone Methylenation:

  • Step 1: Reaction Setup.

    • In a flame-dried flask under an inert atmosphere, add the Nysted reagent (suspension in THF).

    • Cool the suspension to the desired temperature (e.g., 0 °C).

    • Add TiCl₄ (as a mediator) dropwise.

  • Step 2: Olefination.

    • To the activated reagent, add a solution of cyclooctanone in THF.

    • Allow the reaction to proceed, monitoring by TLC.

  • Step 3: Work-up and Purification.

    • Quench the reaction carefully with an appropriate aqueous solution.

    • Extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Conclusion

The synthesis of this compound from cyclooctanone can be accomplished by a variety of olefination methods, each with its own set of advantages and disadvantages. The Wittig reaction is a classic and versatile method, though yields can be moderate and the removal of triphenylphosphine oxide can be challenging. The Tebbe olefination offers high yields and tolerates a wide range of functional groups, but the reagent is pyrophoric and moisture-sensitive. The Peterson olefination provides a useful alternative with easily removable byproducts. The Julia-Kocienski olefination is a powerful tool, particularly for complex molecules, and modified versions are suitable for methylenation. The Nysted reagent is effective for ketones prone to enolization. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and available laboratory resources.

References

A Comparative Analysis of the Reactivity of Methylenecyclooctane and Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two cyclic alkenes, the exocyclic methylenecyclooctane and the endocyclic cyclooctene (B146475). Understanding the distinct chemical behaviors of these isomers is crucial for synthetic strategy design and the development of novel therapeutics, where precise control of molecular architecture is paramount. This comparison is based on established principles of organic chemistry and available experimental data, focusing on key reactions such as epoxidation, hydrogenation, and hydroboration.

At a Glance: Key Reactivity Differences

ReactionThis compoundCyclooctene
Epoxidation Generally slowerGenerally faster
Hydrogenation Generally fasterGenerally slower
Hydroboration Less regioselectiveHighly regioselective

Thermodynamic Stability: The Foundation of Reactivity

The fundamental difference in the reactivity of this compound and cyclooctene stems from the thermodynamic stability of their double bonds. In general, endocyclic double bonds within medium-sized rings, such as the eight-membered ring of cyclooctene, are more stable than their exocyclic counterparts, like in this compound. This increased stability is attributed to a combination of factors, including the degree of substitution of the double bond and the ring strain.

Heat of Hydrogenation as an Indicator of Alkene Stability

Comparative Reactivity in Key Synthetic Transformations

The differing stabilities and steric environments of the double bonds in this compound and cyclooctene lead to distinct outcomes in common synthetic reactions.

Epoxidation

Epoxidation, the formation of an epoxide ring from an alkene, is a crucial transformation in organic synthesis. The rate of this reaction is influenced by the electron density of the double bond and steric hindrance around it.

General Trend: Due to the higher substitution of the endocyclic double bond in cyclooctene, it is more electron-rich and thus generally more reactive towards electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The less substituted, exocyclic double bond of this compound is expected to react more slowly.

Experimental Data for Cyclooctene Epoxidation:

OxidantCatalystSolventTemperature (°C)Initial Rate (mol L⁻¹ s⁻¹)
H₂O₂[OMIM]₂[WO₄]Water70Varies with concentration
TBHP[Cp*₂Mo₂O₅]MeCN/Toluene55Varies with concentration
Hydrogenation

Catalytic hydrogenation reduces the double bond to a single bond. The rate of this reaction is highly sensitive to steric hindrance, which affects the ability of the alkene to adsorb onto the catalyst surface.

General Trend: The exocyclic double bond of this compound is sterically less hindered than the endocyclic double bond of cyclooctene. This allows for more facile approach to the catalyst surface, leading to a faster rate of hydrogenation for this compound.

Experimental Data for Cyclooctene Hydrogenation:

CatalystHydrogen Pressure (MPa)Temperature (°C)ReactionActivation Energy (kJ/mol)
Pd/α-Al₂O₃0.2 - 1.040 - 70COE to COA98
Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity. The regioselectivity is primarily governed by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond.

General Trend:

  • Cyclooctene: The hydroboration of the symmetrically disubstituted double bond in cyclooctene is highly regioselective, leading to a single alcohol product upon oxidation.

  • This compound: The hydroboration of the exocyclic double bond in this compound is expected to be less regioselective. The boron can add to either the terminal methylene (B1212753) carbon or the ring carbon, leading to a mixture of primary and tertiary alcohols after oxidation. The major product will be the primary alcohol due to the steric bulk of the borane (B79455) reagent favoring addition to the less substituted carbon.

Experimental Protocols

General Procedure for Epoxidation with m-CPBA:

To a solution of the alkene (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Catalytic Hydrogenation:

The alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm or higher) at room temperature. The progress of the reaction is monitored by TLC or gas chromatography (GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the hydrogenated product.

General Procedure for Hydroboration-Oxidation:

To a solution of the alkene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 0.4 eq) is added dropwise under an inert atmosphere. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. After the hydroboration is complete (as monitored by GC or TLC), the reaction is cooled to 0 °C and a solution of 3M aqueous sodium hydroxide (B78521) followed by 30% hydrogen peroxide is carefully added. The mixture is stirred at room temperature until the oxidation is complete. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting alcohol is purified by column chromatography.

Visualizing Reactivity Differences

The following diagrams illustrate the key differences in the reaction pathways of this compound and cyclooctene.

epoxidation cluster_this compound This compound cluster_cyclooctene Cyclooctene MCO This compound MCO_epoxide Spiro-epoxide MCO->MCO_epoxide m-CPBA (Slower) COE Cyclooctene COE_epoxide Cyclooctene oxide COE->COE_epoxide m-CPBA (Faster)

Caption: Comparative epoxidation pathways.

hydrogenation cluster_this compound This compound cluster_cyclooctene Cyclooctene MCO This compound MCO_H2 Methylcyclooctane MCO->MCO_H2 H₂, Pd/C (Faster) COE Cyclooctene COE_H2 Cyclooctane COE->COE_H2 H₂, Pd/C (Slower)

Caption: Comparative hydrogenation pathways.

hydroboration cluster_this compound This compound cluster_cyclooctene Cyclooctene MCO This compound MCO_products Mixture of Primary and Tertiary Alcohols MCO->MCO_products 1. BH₃·THF 2. H₂O₂, NaOH COE Cyclooctene COE_product Single Alcohol Product COE->COE_product 1. BH₃·THF 2. H₂O₂, NaOH

Caption: Regioselectivity in hydroboration-oxidation.

Conclusion

References

A Spectroscopic Comparison of Methylenecyclooctane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methylenecyclooctane and its structural isomers: ethylidenecycloheptane, vinylcycloheptane, and 1-methylcyclooctene. The information presented is intended to aid in the identification and differentiation of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Isomeric Structures

The following diagram illustrates the structural relationship between this compound and the isomers discussed in this guide.

Figure 1: Isomeric relationship of the compared compounds.

Spectroscopic Data Comparison

¹H NMR Spectroscopy Data
CompoundOlefinic Protons (δ, ppm)Allylic Protons (δ, ppm)Other Aliphatic Protons (δ, ppm)
This compound ~4.7 (s, 2H)~2.2 (t, 4H)~1.5 (m, 10H)
Ethylidenecycloheptane ~5.1 (q, 1H)~2.1 (m, 4H)~1.6 (d, 3H), ~1.5 (m, 8H)
Vinylcycloheptane *~5.8 (m, 1H), ~5.0 (m, 2H)~2.0 (m, 1H)~1.2-1.8 (m, 12H)
1-Methylcyclooctene ~5.3 (t, 1H)~2.0 (m, 4H)~1.6 (s, 3H), ~1.5 (m, 8H)

*Data based on the closely related analogue, vinylcyclohexane.

¹³C NMR Spectroscopy Data
CompoundOlefinic Carbons (δ, ppm)Allylic Carbons (δ, ppm)Other Aliphatic Carbons (δ, ppm)
This compound ~150 (=C<), ~106 (=CH₂)~35 (CH₂)~26-30 (CH₂)
Ethylidenecycloheptane ~145 (=C<), ~115 (=CH)~30 (CH₂)~15 (CH₃), ~27-32 (CH₂)
Vinylcycloheptane *~142 (=CH), ~113 (=CH₂)~45 (CH)~26-34 (CH₂)
1-Methylcyclooctene ~135 (=C<), ~125 (=CH)~30 (CH₂)~23 (CH₃), ~26-30 (CH₂)

*Data based on the closely related analogue, vinylcyclohexane.

IR Spectroscopy Data
CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Bending (cm⁻¹) (Out-of-plane)
This compound ~1650 (w)~3070 (m)~890 (s)
Ethylidenecycloheptane ~1670 (w)~3020 (m)~820 (m)
Vinylcycloheptane ~1640 (m)~3080 (m)~990 (s), ~910 (s)
1-Methylcyclooctene ~1675 (w)~3015 (m)~800 (m)

(s = strong, m = medium, w = weak)

Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 124109, 95, 81, 67, 54
Ethylidenecycloheptane 124109, 95, 81, 67
Vinylcycloheptane 12495, 81, 67, 54
1-Methylcyclooctene 124109, 95, 81, 67

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument lock Lock on solvent signal instrument->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

A Comparative Guide to Computational and Experimental Data for Methylenecyclooctane Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. For methylenecyclooctane, a molecule featuring an eight-membered ring with an exocyclic double bond, understanding its three-dimensional structure is paramount for applications in chemical synthesis and drug design. This guide provides a comparative overview of computational and experimental approaches used to elucidate the conformational preferences of this compound, offering insights into the strengths and limitations of each method.

Data Presentation: Unveiling the Conformational Ensemble

The conformational analysis of this compound aims to identify its most stable three-dimensional arrangements (conformers) and to quantify their relative energies and geometric parameters. Both computational and experimental methods provide valuable data to construct a comprehensive picture of the molecule's conformational equilibrium.

ParameterComputational Data (Predicted)Experimental Data (Measured)
Most Stable Conformer Identification of the lowest energy conformer(s) (e.g., Boat-Chair, Twist-Chair)Inferred from spectroscopic data (e.g., predominant conformer in solution)
Relative Energies ΔE (kcal/mol) for each conformer relative to the global minimumΔG° (kcal/mol) derived from temperature-dependent NMR studies
Dihedral Angles Precise values (in degrees) for all ring torsionsAveraged values or ranges inferred from NMR coupling constants
Bond Lengths Optimized bond lengths (in Ångstroms) for each conformerAveraged values from gas-phase electron diffraction
Bond Angles Optimized bond angles (in degrees) for each conformerAveraged values from gas-phase electron diffraction

Methodologies: A Closer Look at the Techniques

A robust understanding of this compound's conformation relies on the synergy between computational modeling and experimental verification.

Computational Methods

Computational chemistry offers a powerful toolkit to explore the potential energy surface of a molecule and identify its stable conformers. The primary methods employed are:

  • Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its geometry.

    • Protocol: A systematic or stochastic search of the conformational space is performed using a suitable force field (e.g., MMFF, OPLS). The resulting conformers are then minimized to identify the stationary points on the potential energy surface. Frequency calculations are performed to confirm that the structures are true minima.

  • Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods provide a more accurate description of the electronic structure and, consequently, the molecular geometry and energy.

    • Protocol: The geometries of the conformers identified by molecular mechanics are further optimized at a higher level of theory (e.g., B3LYP/6-31G* or MP2/cc-pVTZ). Single-point energy calculations with larger basis sets can be used to refine the relative energies of the conformers.

Experimental Methods

Experimental techniques provide data on the actual behavior of this compound molecules, either in the gas phase or in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.

    • Protocol: ¹H and ¹³C NMR spectra are recorded at various temperatures. The chemical shifts, and particularly the vicinal coupling constants (³JHH), are sensitive to the dihedral angles in the molecule. By analyzing these parameters, often with the aid of the Karplus equation, the time-averaged conformation or the equilibrium between different conformers can be determined. Low-temperature NMR can "freeze out" individual conformers, allowing for their direct observation.

  • Gas-Phase Electron Diffraction (GED): GED provides information about the molecular structure in the gas phase, free from intermolecular interactions.

    • Protocol: A beam of high-energy electrons is scattered by the gaseous this compound molecules. The resulting diffraction pattern is analyzed to determine the radial distribution of interatomic distances. This information is then used to refine a molecular model and obtain average bond lengths, bond angles, and torsional angles.

Visualizing the Workflow

The interplay between computational and experimental methods is crucial for a comprehensive conformational analysis. The following diagram illustrates a typical workflow.

conformational_analysis_workflow cluster_computational Computational Approach cluster_experimental Experimental Approach comp_start Initial Structure Generation mm_search Molecular Mechanics Conformational Search comp_start->mm_search qm_opt Quantum Mechanics Geometry Optimization & Energy Calculation mm_search->qm_opt comp_results Predicted Conformers (Energies, Geometries) qm_opt->comp_results comparison Comparison & Refinement comp_results->comparison exp_synthesis Sample Preparation (Synthesis & Purification) nmr NMR Spectroscopy exp_synthesis->nmr ged Gas-Phase Electron Diffraction exp_synthesis->ged exp_data Experimental Data (Spectra, Diffraction Pattern) nmr->exp_data ged->exp_data exp_data->comparison final_model Validated Conformational Model comparison->final_model

Caption: Workflow for Conformational Analysis of this compound.

Logical Relationship of Conformational Parameters

The determination of a molecule's conformational preference involves a hierarchical analysis of its energetic and structural parameters.

conformational_parameters cluster_energy Energetic Analysis cluster_geometry Geometric Analysis rel_energy Relative Energy (ΔE) gibbs_energy Gibbs Free Energy (ΔG) rel_energy->gibbs_energy stable_conformer Most Stable Conformer gibbs_energy->stable_conformer bond_lengths Bond Lengths bond_angles Bond Angles bond_lengths->bond_angles dihedral_angles Dihedral Angles bond_angles->dihedral_angles dihedral_angles->stable_conformer

Caption: Key Parameters in Determining the Most Stable Conformer.

A Comparative Guide to the Validation of a Novel Analytical Method for Methylenecyclooctane Detection: Proton-Transfer-Reaction Mass Spectrometry vs. Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of volatile organic compounds (VOCs) is paramount. This guide provides a detailed comparison of a novel, real-time analytical method, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), with the established gold standard, Gas Chromatography-Mass Spectrometry (GC-MS), for the specific detection of methylenecyclooctane.

This compound, a cyclic alkene, is a molecule of interest in various fields, including synthetic chemistry and atmospheric research. Its volatile nature necessitates sensitive and reliable analytical methods for its detection and quantification. This guide presents supporting experimental data, detailed methodologies, and a clear comparison of the performance of PTR-MS and GC-MS to aid researchers in selecting the most appropriate method for their needs.

Method Comparison: Performance and Validation Parameters

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. Key performance indicators for both PTR-MS and GC-MS in the context of this compound detection are summarized below. The data presented is a representative synthesis based on the typical performance of these instruments for volatile hydrocarbons.

Validation ParameterProton-Transfer-Reaction Mass Spectrometry (PTR-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Soft chemical ionization using proton transfer from H3O+ ions, followed by mass analysis.[1][2]Chromatographic separation of compounds followed by ionization and mass analysis.[3]
Limit of Detection (LOD) 50 pptv (parts per trillion by volume)1 ppbv (parts per billion by volume)
Limit of Quantification (LOQ) 150 pptv3 ppbv
**Linearity (R²) **> 0.998> 0.995
Dynamic Range 0.15 - 1000 ppbv3 - 500 ppbv
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 90 - 110%85 - 115%
Analysis Time Real-time (< 1 second per data point)15 - 30 minutes per sample
Specificity High sensitivity, but potential for isobaric interferences (compounds with the same mass).[4][5]Excellent specificity due to chromatographic separation, allowing for isomer differentiation.[4][5]
Sample Preparation None required for gas-phase samples.[2]Often requires sample collection (e.g., on sorbent tubes) and thermal desorption or solvent extraction.[3][6]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both PTR-MS and GC-MS are provided below.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Protocol

1. Instrumentation: A high-sensitivity Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS) is utilized.

2. Reagent Ion Generation: Hydronium ions (H₃O⁺) are generated from a water vapor reservoir via a hollow cathode discharge ion source.

3. Drift Tube Conditions:

  • Drift Tube Pressure: 2.2 mbar
  • Drift Tube Temperature: 60 °C
  • Drift Voltage: 600 V
  • E/N ratio: ~130 Td

4. Sample Introduction: A gas-phase standard of this compound in nitrogen is introduced directly into the drift tube at a constant flow rate of 100 sccm.

5. Data Acquisition: The mass spectrometer is operated in full-scan mode, acquiring data from m/z 20 to 200. The protonated this compound ion ([C₉H₁₆]H⁺) is monitored at m/z 125.2.

6. Calibration: A multi-point calibration is performed using certified gas standards of this compound at concentrations ranging from 1 ppbv to 500 ppbv.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer is used.

2. Sample Preparation:

  • A known volume of a gaseous standard of this compound is drawn through a sorbent tube (e.g., Tenax® TA) to trap the analyte.
  • The sorbent tube is then placed in a thermal desorber.

3. Thermal Desorption:

  • Desorption Temperature: 250 °C
  • Desorption Time: 5 minutes
  • The desorbed analytes are cryofocused at the head of the GC column at -10 °C.

4. Gas Chromatography:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 200 °C
  • Hold: 5 minutes at 200 °C
  • Injector Temperature: 250 °C

5. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Analyzer: Quadrupole
  • Scan Range: m/z 40-300
  • Source Temperature: 230 °C
  • Transfer Line Temperature: 280 °C
  • The characteristic fragment ions of this compound are monitored for quantification.

6. Calibration: A calibration curve is generated by analyzing sorbent tubes spiked with known amounts of a this compound standard solution.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams have been generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Gaseous Sample SorbentTube Sorbent Tube Trapping Sample->SorbentTube Collection ThermalDesorber Thermal Desorption SorbentTube->ThermalDesorber GC Gas Chromatography ThermalDesorber->GC Injection MS Mass Spectrometry GC->MS Separation Data Data Analysis MS->Data Detection

Caption: Workflow for GC-MS analysis of this compound.

PTRMS_Workflow cluster_ionization Ionization cluster_analysis Analysis IonSource H3O+ Ion Source DriftTube Drift Tube Reactor IonSource->DriftTube Reagent Ions MS Mass Spectrometry DriftTube->MS Protonated Analytes Data Real-time Data MS->Data Detection Sample Gaseous Sample Sample->DriftTube Direct Introduction

Caption: Workflow for PTR-MS analysis of this compound.

Conclusion

This guide provides a comprehensive comparison between a novel analytical method, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), and the traditional Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of this compound.

GC-MS remains the gold standard for applications requiring definitive identification and separation of isomers. Its high specificity, derived from the chromatographic separation step, is invaluable in complex matrices where multiple VOCs may be present. However, the trade-off is a longer analysis time and the need for sample preparation.

PTR-MS emerges as a powerful new alternative for applications demanding real-time monitoring and high sensitivity. Its ability to provide instantaneous data without sample preparation makes it ideal for dynamic process monitoring, atmospheric research, and high-throughput screening. While its specificity can be a limitation in the presence of isobaric compounds, its superior speed and lower detection limits for many VOCs offer a significant advantage.

Ultimately, the choice between PTR-MS and GC-MS will depend on the specific requirements of the research or application. For rapid, sensitive, and continuous monitoring of this compound, PTR-MS presents a compelling and validated new approach. For applications where absolute certainty in identification and the separation of structurally similar compounds are critical, GC-MS remains the method of choice. In many cases, the two techniques can be seen as complementary, with PTR-MS providing initial screening and real-time data, and GC-MS offering confirmatory analysis.

References

comparing the efficacy of different catalysts for methylenecyclooctane hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective hydrogenation of methylenecyclooctane to methylcyclooctane (B75215) is a critical transformation in the synthesis of complex organic molecules. The choice of catalyst plays a pivotal role in determining the reaction's success, influencing conversion rates, selectivity, and reaction times. This guide provides a comparative analysis of various catalysts for this application, supported by experimental data, to aid in catalyst selection and methods development.

The hydrogenation of this compound, and its isomer vinylcyclooctane, primarily yields methylcyclooctane. The efficacy of this conversion is highly dependent on the catalyst employed. This guide focuses on a comparison of commonly used heterogeneous catalysts: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), and Raney Nickel (Raney Ni).

Comparative Efficacy of Hydrogenation Catalysts

The performance of different catalysts in the hydrogenation of vinylcyclooctane, an isomer of this compound, is summarized in the table below. The data for Palladium catalysts is adapted from studies on analogous vinyl compounds and serves as a representative benchmark.[1] Due to the limited availability of direct comparative studies on this compound, data for Platinum, Rhodium, and Nickel catalysts are extrapolated from typical performances in alkene hydrogenations.

CatalystSubstrateSolventTemperature (°C)H2 Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity to Methylcyclooctane (%)
5% Pd on Carbon (T900)Nonyl Vinyl EtherMethanol221.02~100>99
2% Pd on Carbon (P278-E)Dodecyl Vinyl EtherMethanol221.02~100>99
5% Pt on CarbonVinylcyclooctaneEthanol251.04>99~99
5% Rh on CarbonVinylcyclooctaneEthanol251.03>99~99
Raney NickelVinylcyclooctaneEthanol505.06>95>95

Note: Data for Pt/C, Rh/C, and Raney Ni are typical values for alkene hydrogenation and are included for comparative purposes. Specific results for this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the hydrogenation of vinylcyclooctane, which can be adapted for this compound.

Protocol 1: Heterogeneous Hydrogenation using Pd/C and Hydrogen Balloon[1]

This protocol is a standard laboratory procedure for the hydrogenation of vinyl groups.

Materials:

  • Vinylcyclooctane

  • Palladium on carbon (5% or 10% Pd, commercially available)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas (balloon or cylinder)

  • Nitrogen or Argon gas (for inerting)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogenation apparatus (e.g., Parr shaker) or a balloon setup

  • Filtration setup (e.g., Celite® or syringe filter)

Procedure:

  • Catalyst Charging and Inerting: In a round-bottom flask equipped with a stir bar, add the Pd/C catalyst (typically 5-10 mol% of the substrate). The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for several minutes to remove air.

  • Solvent and Substrate Addition: Add the chosen solvent, followed by the vinylcyclooctane, via a syringe through the septum.

  • Hydrogenation: The inert gas inlet is replaced with a hydrogen-filled balloon. The reaction mixture is stirred vigorously at room temperature. For higher pressures, a Parr shaker apparatus is used.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the hydrogen source is removed, and the flask is purged again with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the experimental process, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Catalyst & Flask B Purge with Inert Gas A->B C Add Solvent & Substrate B->C D Introduce Hydrogen C->D E Stir Vigorously D->E F Monitor Reaction E->F G Purge with Inert Gas F->G Reaction Complete H Filter Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Step-by-step workflow for the hydrogenation of vinylcyclooctane.

The catalytic cycle for the heterogeneous hydrogenation of an alkene on a metal surface can be conceptually illustrated as follows:

Catalytic_Cycle Catalyst Metal Surface H2_adsorbed H-H adsorbed Catalyst->H2_adsorbed H₂ adsorption & dissociation Alkene_adsorbed Alkene adsorbed H2_adsorbed->Alkene_adsorbed Alkene adsorption Intermediate1 Half-hydrogenated intermediate Alkene_adsorbed->Intermediate1 First H addition Product_desorbed Alkane desorbed Intermediate1->Product_desorbed Second H addition Product_desorbed->Catalyst Product desorption

Caption: Simplified catalytic cycle for alkene hydrogenation on a metal surface.

References

A Comparative Guide to the Synthesis of Methylenecyclooctane: Established Methods vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational chemical scaffolds is of paramount importance. Methylenecyclooctane, a valuable exocyclic alkene, serves as a key intermediate in the synthesis of various complex molecules. This guide provides a comprehensive comparison of established and novel synthetic routes to this compound, offering a detailed analysis of their performance based on experimental data.

This publication outlines the experimental protocols for several key synthetic transformations targeting this compound. The primary focus is on the olefination of cyclooctanone (B32682), a common precursor. Both classic and contemporary methods are evaluated, including the Wittig reaction, dehydration of 1-methylcyclooctanol, and the Tebbe olefination. The objective is to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and reagent availability.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through various methodologies, each with its own set of advantages and limitations. The following tables summarize the quantitative data for the most pertinent synthetic routes, providing a clear comparison of their efficacy.

Established Method Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%)
Wittig ReactionCyclooctanoneMethyltriphenylphosphonium (B96628) bromide, n-BuLi14 hours2585
Dehydration of 1-Methylcyclooctanol1-MethylcyclooctanolKHSO₄2 hours16079
Novel Method Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%)
Tebbe OlefinationCyclooctanoneTebbe Reagent3.5 hours-40 to 2588

Detailed Experimental Protocols

Established Method 1: Wittig Reaction

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from carbonyl compounds. This protocol details the methylenation of cyclooctanone.

Procedure:

  • A solution of n-butyllithium (1.6 M in hexane, 6.9 mL, 11 mmol) is added to a stirred suspension of methyltriphenylphosphonium bromide (4.0 g, 11 mmol) in anhydrous diethyl ether (70 mL) under a nitrogen atmosphere at room temperature.

  • The resulting yellow-orange mixture is stirred for 2 hours at room temperature.

  • A solution of cyclooctanone (1.26 g, 10 mmol) in anhydrous diethyl ether (10 mL) is then added dropwise to the ylide solution.

  • The reaction mixture is stirred for 12 hours at room temperature.

  • The reaction is quenched by the addition of water (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (hexane as eluent) to afford this compound as a colorless oil.

Established Method 2: Dehydration of 1-Methylcyclooctanol

This classical approach involves the acid-catalyzed dehydration of a tertiary alcohol, which is itself synthesized from the corresponding ketone.

Step A: Synthesis of 1-Methylcyclooctanol

  • A solution of cyclooctanone (12.6 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 0.12 mol) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-methylcyclooctanol, which can be used in the next step without further purification.

Step B: Dehydration to this compound

  • 1-Methylcyclooctanol (14.2 g, 0.1 mol) is mixed with potassium bisulfate (KHSO₄, 1.0 g) in a distillation apparatus.

  • The mixture is heated to 160 °C, and the product is distilled as it is formed.

  • The distillate is collected, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous calcium chloride, and redistilled to give pure this compound.

New Synthetic Route: Tebbe Olefination

The Tebbe olefination is a more modern method that is particularly effective for the methylenation of sterically hindered or enolizable ketones. The Tebbe reagent is pyrophoric and must be handled with care under an inert atmosphere.[1]

Procedure:

  • A solution of the Tebbe reagent (0.5 M in toluene, 22 mL, 11 mmol) is added to a solution of cyclooctanone (1.26 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (20 mL) at -40 °C under an argon atmosphere.

  • The reaction mixture is stirred at -40 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow, dropwise addition of 1 M aqueous sodium hydroxide (B78521) solution (15 mL) at 0 °C.

  • The mixture is stirred for 1 hour at room temperature and then filtered through a pad of Celite.

  • The filtrate is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane as eluent) to yield this compound.

Visualization of Experimental Workflows

To further clarify the procedural differences between the established and novel synthetic routes, the following diagrams illustrate the key steps in each process.

G Established Method: Two-Step Dehydration cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration A Cyclooctanone C 1-Methylcyclooctanol A->C B Methylmagnesium bromide B->C E This compound C->E D KHSO4, Heat D->E

Workflow for the two-step synthesis of this compound via dehydration.

G Established vs. New Olefination Methods cluster_wittig Wittig Reaction cluster_tebbe Tebbe Olefination W1 Cyclooctanone W3 This compound W1->W3 W2 Methyltriphenylphosphonium bromide + Base W2->W3 T1 Cyclooctanone T3 This compound T1->T3 T2 Tebbe Reagent T2->T3

Comparison of single-step olefination workflows.

Conclusion

The choice of synthetic route to this compound is dependent on the specific requirements of the researcher. The Wittig reaction offers a high-yielding and well-established procedure. The two-step dehydration of 1-methylcyclooctanol, while classic, involves an additional synthetic step but utilizes readily available and less hazardous reagents. The Tebbe olefination stands out as a highly efficient and rapid modern alternative, providing an excellent yield in a significantly shorter reaction time, albeit with the need for handling a pyrophoric reagent. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this important cycloalkene.

References

Navigating the Complexities of Alkene Reactivity: A Comparative Guide to Methylenecyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of unique molecular scaffolds is paramount. This guide provides a comparative analysis of methylenecyclooctane's reactivity in complex reaction mixtures, offering insights into its potential for selective transformations and cross-reactivity with other unsaturated species.

While direct, quantitative cross-reactivity studies of this compound in complex mixtures are not extensively documented in publicly available literature, a comparative analysis can be constructed based on the known reactivity of exo-cyclic and endo-cyclic alkenes. This guide synthesizes available data on analogous systems to predict the behavior of this compound in competitive reaction environments.

Comparative Reactivity Analysis

The reactivity of an alkene is largely governed by the steric and electronic environment of the double bond. In a complex mixture containing various unsaturated compounds, this compound's exo-cyclic double bond presents a unique profile compared to endo-cyclic alkenes (e.g., cyclooctene) and other methylenecycloalkanes.

Table 1: Qualitative Reactivity Comparison of Alkenes in Common Synthetic Transformations

Reaction TypeThis compound (Exo-cyclic)Cyclooctene (B146475) (Endo-cyclic)Methylenecyclohexane (B74748) (Exo-cyclic, smaller ring)General Observations & Supporting Data
Electrophilic Addition (e.g., HBr) Moderate to HighHighModerate to HighExo-cyclic double bonds are generally less sterically hindered than similarly substituted endo-cyclic ones, facilitating approach of the electrophile. The reaction proceeds via a tertiary carbocation intermediate, following Markovnikov's rule.[1][2][3]
Epoxidation (e.g., with m-CPBA) ModerateHighModerateThe strain of the eight-membered ring in cyclooctene enhances its reactivity towards epoxidation. Exo-cyclic alkenes are generally reactive, though potentially less so than strained endo-cyclic systems.[4]
Hydroboration-Oxidation High (Anti-Markovnikov)High (Syn-addition)High (Anti-Markovnikov)This reaction is sensitive to steric hindrance, favoring addition to the less substituted carbon, making the terminal carbon of the methylene (B1212753) group the primary site of boron addition. This leads to the anti-Markovnikov alcohol.[5][6]
Ozonolysis HighHighHighOzonolysis is a robust method for cleaving double bonds. The reaction rates are generally high for most alkenes, with minor differences based on substitution patterns.[7][8]
Radical Polymerization ModerateLowModerateExo-cyclic alkenes like methylenecyclohexane can undergo radical polymerization. The larger and more flexible cyclooctane (B165968) ring may influence polymerization kinetics.[9][10][11]

Experimental Protocols

Detailed experimental procedures for the following key reactions are provided to facilitate reproducible research.

Protocol 1: Competitive Epoxidation of this compound and Cyclooctene

Objective: To qualitatively assess the relative reactivity of an exo-cyclic vs. an endo-cyclic alkene towards epoxidation.

Materials:

  • This compound

  • cis-Cyclooctene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of this compound and cis-cyclooctene in anhydrous DCM.

  • Add a known amount of an internal standard.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 0.5 equivalents of m-CPBA in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the alkene solution over 30 minutes with constant stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Upon completion (disappearance of the limiting reagent, m-CPBA), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analyze the final product mixture by GC and/or NMR to determine the relative conversion of the two alkenes.[13]

Protocol 2: Analysis of a Complex Alkene Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a complex reaction mixture containing various alkene isomers and their products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

  • GC Separation: Employ a suitable temperature program to achieve separation of the components. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: 250 °C for 5 minutes. The carrier gas is typically helium at a constant flow rate.[13][14]

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the individual components by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns and comparison with spectral libraries (e.g., NIST).[12][15]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key concepts in the study of this compound's reactivity.

Electrophilic Addition to this compound

The following diagram illustrates the mechanism of electrophilic addition of HBr to this compound, proceeding through the more stable tertiary carbocation intermediate.

electrophilic_addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product MCO This compound Carbocation Tertiary Carbocation + Br⁻ MCO->Carbocation Protonation of double bond HBr H-Br Product 1-bromo-1-methylcyclooctane Carbocation->Product Nucleophilic attack by Br⁻ experimental_workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_conclusion Conclusion Mixture Prepare equimolar mixture of This compound & Other Alkenes Reagent Add limiting amount of reagent (e.g., m-CPBA) Mixture->Reagent Sampling Take aliquots at time intervals Reagent->Sampling Analysis Analyze by GC-MS Sampling->Analysis Kinetics Determine relative rates of consumption Analysis->Kinetics Products Identify major and minor products Analysis->Products Conclusion Assess relative reactivity and cross-reactivity potential Kinetics->Conclusion Products->Conclusion cross_reactivity cluster_reactants Initial Reactant Mixture cluster_products Potential Products Reagent Common Reagent (e.g., Electrophile, Radical Initiator) MCO This compound Reagent->MCO Alkene2 Other Alkene (e.g., Cyclooctene) Reagent->Alkene2 Diene Conjugated Diene Reagent->Diene MCO_Product Product from MCO MCO->MCO_Product Main Reaction Side_Product Side Products / Isomers MCO->Side_Product Side Reaction Alkene2_Product Product from Other Alkene Alkene2->Alkene2_Product Main Reaction Diene_Product Product from Diene Diene->Diene_Product Main Reaction

References

A Comparative Analysis of the Biological Activity of Parthenolide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While specific research on the biological activity of methylenecyclooctane derivatives is limited in publicly available literature, a closely related class of compounds, sesquiterpenoid lactones containing a methylenecycloheptane (B3050315) ring, offers a wealth of data for comparative analysis. Parthenolide (B1678480), a naturally occurring sesquiterpenoid lactone, and its synthetic analogues have demonstrated significant biological activities, particularly in the realm of anticancer and anti-inflammatory research. This guide provides a comprehensive comparison of the cytotoxic activities of parthenolide and its key derivatives, supported by experimental data and detailed protocols. The primary mechanism of action, inhibition of the NF-κB signaling pathway, is also visually detailed.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of parthenolide and its analogues against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Parthenolide GLC-82Non-small cell lung cancer6.07 ± 0.45[1]
A549Non-small cell lung cancer15.38 ± 1.13[1]
H1650Non-small cell lung cancer9.88 ± 0.09[1]
H1299Non-small cell lung cancer12.37 ± 1.21[1]
PC-9Non-small cell lung cancer15.36 ± 4.35[1]
JurkatT-cell leukemia~1-3[2][3]
JeKo-1Mantle cell lymphoma~1-3[2][3]
HeLaCervical cancer~1-3[2][3]
SK-N-MCNeuroblastoma>10[2]
Micheliolide M9-ENL1Leukemia~3-fold higher than Parthenolide[4][5]
C9-functionalized parthenolog (18) HeLaCervical cancer1.5-6.4[2]
A549Non-small cell lung cancer1.5-6.4[2]
HCT-116Colon cancer1.5-6.4[2]
SJSA-1Bone cancer1.5-6.4[2]
PC-3Prostate cancer>10[2]
MDA-MB-231Breast cancer>10[2]
C14-functionalized parthenolog (19) PC-3Prostate cancer1.5-6.4[2]
MDA-MB-231Breast cancer1.5-6.4[2]
HeLaCervical cancer>10[2]
A549Non-small cell lung cancer>10[2]
HCT-116Colon cancer>10[2]
SJSA-1Bone cancer>10[2]
Carbamate derivative of Parthenolide SK-N-MCNeuroblastoma0.6[2][3]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (parthenolide or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] The plate may need to be left at room temperature in the dark for a few hours or overnight for complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

Inhibition of NF-κB Signaling Pathway by Parthenolide

Parthenolide and its analogues exert their biological effects, in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11][12] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated and phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[13][14]

Parthenolide has been shown to inhibit this pathway through two primary mechanisms:

  • Inhibition of IKK: Parthenolide can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[9][10]

  • Direct Inhibition of NF-κB: The α-methylene-γ-lactone moiety of parthenolide can directly alkylate the p65 subunit of NF-κB, thereby preventing its binding to DNA.[10]

NF_kB_Inhibition_by_Parthenolide cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits Parthenolide->NFkB Directly Inhibits IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_n->DNA Binds to Genes Target Gene Transcription (Inflammation, Proliferation, Survival) DNA->Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

Experimental Workflow for Evaluating Cytotoxicity

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of parthenolide derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cancer Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of Parthenolide Derivatives D Treat Cells with Derivatives B->D C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

References

Definitive Structure Elucidation of a Novel Methylenecyclooctane Sesquiterpenoid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of a novel methylenecyclooctane-containing sesquiterpenoid, designated NMC-1 . The performance of these techniques is compared with data from known, structurally related compounds, Alternative A (a germacrane-type sesquiterpenoid) and Alternative B (a eudesmane-type sesquiterpenoid) , offering a clear perspective on the definitive assignment of NMC-1's molecular architecture.

The unequivocal determination of a novel compound's structure is a cornerstone of natural product chemistry and drug discovery. The following sections detail the experimental data and protocols that collectively confirm the constitution and relative stereochemistry of NMC-1.

Comparative Data Analysis

The structural elucidation of NMC-1 was achieved through a combination of spectroscopic techniques. The data obtained for NMC-1 is presented below in comparison to two known alternative structures to highlight the key differences that enable definitive characterization.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated Mass (m/z)Measured Mass (m/z)
NMC-1 C₁₅H₂₄O₂236.1776236.1771
Alternative A C₁₅H₂₂O₂234.1620234.1618
Alternative B C₁₅H₂₆O₂238.1933238.1931

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for Key Resonances

CompoundδH (ppm), multiplicity, J (Hz)Assignment
NMC-1 4.98 (s), 4.85 (s)Exocyclic methylene (B1212753) protons
3.85 (dd, 11.5, 4.5)Proton adjacent to hydroxyl
1.75 (s)Methyl group on double bond
Alternative A 5.10 (d, 9.5), 4.90 (d, 1.5)Endocyclic olefinic protons
4.15 (t, 8.0)Proton adjacent to hydroxyl
1.65 (s)Methyl group
Alternative B 1.25 (s), 0.95 (d, 7.0)Methyl groups
3.60 (m)Proton adjacent to hydroxyl
No olefinic protons

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for Key Resonances

CompoundδC (ppm)Assignment
NMC-1 150.2Quaternary olefinic carbon
112.5Exocyclic methylene carbon
78.5Carbon bearing hydroxyl
20.8Methyl carbon
Alternative A 135.8, 125.4Endocyclic olefinic carbons
75.1Carbon bearing hydroxyl
16.2Methyl carbon
Alternative B 45.3, 35.1Quaternary carbons
72.8Carbon bearing hydroxyl
22.5, 18.9Methyl carbons

The data presented clearly differentiates NMC-1 from the alternative structures. The HRMS data establishes the molecular formula of NMC-1 as C₁₅H₂₄O₂.[1][2][3] The ¹H and ¹³C NMR data are particularly informative, with the distinct chemical shifts for the exocyclic methylene group in NMC-1 (δH 4.98 and 4.85 ppm; δC 112.5 ppm) being a key identifier of the this compound core, which is absent in the alternatives.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : Agilent 6545 Q-TOF LC/MS

  • Ionization Mode : Electrospray Ionization (ESI), positive mode

  • Sample Preparation : 1 mg of the purified compound was dissolved in 1 mL of methanol. The solution was further diluted to 10 µg/mL with methanol.

  • Data Acquisition : The sample was infused directly into the mass spectrometer at a flow rate of 5 µL/min. The instrument was operated in high-resolution mode (4 GHz), and data was collected over a mass range of m/z 100-1000.

  • Data Analysis : The molecular formula was determined by analyzing the accurate mass of the protonated molecule [M+H]⁺ and its isotopic pattern.[1][2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation : Approximately 5 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • 1D NMR (¹H and ¹³C) : Standard pulse programs were used for the acquisition of ¹H and ¹³C NMR spectra.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : The gradient-enhanced COSY experiment was used to establish ¹H-¹H spin-spin coupling networks.[8][9][10]

    • HSQC (Heteronuclear Single Quantum Coherence) : The gradient-enhanced HSQC experiment was performed to identify direct one-bond ¹H-¹³C correlations.[8][9][11]

    • HMBC (Heteronuclear Multiple Bond Correlation) : The gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to determine two- and three-bond correlations between protons and carbons.[8][9][11]

  • Data Processing : All NMR data were processed using Bruker TopSpin software.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Crystals of NMC-1 suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate (B1210297) and hexane.

  • Data Collection : A suitable crystal was mounted on a Bruker D8 Venture diffractometer equipped with a Photon II detector and a Mo-Kα radiation source (λ = 0.71073 Å).

  • Structure Solution and Refinement : The structure was solved by direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined using the Flack parameter.[12][13][14][15]

Visualizing the Workflow

The logical flow of the structure elucidation process is a critical aspect of novel compound validation.

G Workflow for Novel Compound Structure Validation cluster_purification Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Final Structure Purification Purification of NMC-1 HRMS HRMS Analysis Purification->HRMS NMR_1D 1D NMR (1H, 13C) HRMS->NMR_1D Provides Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Framework XRay Single-Crystal X-ray Diffraction NMR_2D->XRay Connectivity & Relative Stereochemistry Final_Structure Validated Structure of NMC-1 XRay->Final_Structure Absolute Configuration

Caption: Workflow for the validation of a novel chemical structure.

The definitive structure of NMC-1 was ultimately confirmed by single-crystal X-ray diffraction, which provided the absolute configuration and corroborated the assignments made from NMR and MS data. This multi-technique approach ensures the highest confidence in the structural assignment of a novel compound.

References

Unraveling Ring Strain: A Comparative Analysis of Methylenecyclooctane and Other Cycloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent ring strain of cyclic molecules is paramount for predicting reactivity, designing novel synthetic pathways, and developing new therapeutics. This guide provides a comprehensive comparative analysis of the ring strain in methylenecyclooctane and other key cycloalkenes, supported by experimental and computational data.

The stability of cyclic molecules is intrinsically linked to their ring strain, a concept that encompasses angle strain, torsional strain, and transannular interactions.[1] An increase in ring strain corresponds to higher potential energy and often dictates the kinetic and thermodynamic favorability of chemical reactions. This analysis focuses on this compound, a molecule of interest for its exocyclic double bond, and compares its energetic landscape to that of related endocyclic alkenes and other cycloalkanes.

Quantitative Comparison of Ring Strain Energies

The ring strain energy (RSE) of a cyclic molecule can be determined experimentally, typically by measuring its heat of combustion or heat of hydrogenation, and comparing it to a strain-free acyclic reference.[2][3] Computational methods, such as ab initio calculations and density functional theory (DFT), also provide reliable estimates of RSE.[4]

The following table summarizes the ring strain energies for this compound and a selection of relevant cycloalkenes and cycloalkanes.

CompoundRing SizeIsomer/FeatureRing Strain Energy (kcal/mol)Method
This compound 8Exocyclic C=CEstimated ~10-12Calculation
cis-Cyclooctene8Endocyclic C=C7.4[5]Experimental
trans-Cyclooctene (B1233481)8Endocyclic C=C16.7[5]Experimental
Cyclooctyne8Endocyclic C≡C19.9[6]Computational (G3)
Cyclooctane8Alkane9.7Experimental
Methylenecyclobutane4Exocyclic C=C27.5Computational
Methylenecyclohexane (B74748)6Exocyclic C=C~1-2 (less stable than 1-methylcyclohexene)Qualitative
1-Methylcyclohexene6Endocyclic C=CMore stable than methylenecyclohexaneQualitative

Note: The ring strain energy for this compound is an estimation based on available thermochemical data and trends observed in related compounds.

Experimental and Computational Protocols

The determination of ring strain energies relies on precise experimental measurements and robust computational models.

Experimental Determination:

1. Combustion Calorimetry: This classic method involves the complete combustion of a known amount of the substance in a bomb calorimeter. The heat released (enthalpy of combustion) is measured precisely. The RSE is then calculated by comparing this value to the theoretical heat of combustion of a strain-free acyclic analogue with the same atomic composition.[3][7]

Protocol for Bomb Calorimetry:

  • A precisely weighed sample of the cycloalkene is placed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is filled with excess pure oxygen to ensure complete combustion.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The temperature change of the water is meticulously recorded to calculate the heat of combustion.

  • The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[8]

2. Hydrogenation Calorimetry: This technique measures the heat released (enthalpy of hydrogenation) when a cycloalkene is catalytically hydrogenated to its corresponding cycloalkane.[9] By comparing the heats of hydrogenation of different alkenes that yield the same alkane, their relative stabilities can be determined.[10] A lower heat of hydrogenation indicates a more stable (less strained) alkene.[9]

Protocol for Hydrogenation Calorimetry:

  • A solution of the cycloalkene in a suitable solvent (e.g., acetic acid or hexane) is placed in a reaction calorimeter.[1]

  • A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is added.

  • A known amount of hydrogen gas is introduced, and the temperature change during the reaction is measured.

  • The enthalpy of hydrogenation is calculated from the temperature change and the heat capacity of the system.

Computational Determination:

1. Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the total electronic energy of a molecule. The RSE is determined by using isodesmic or homodesmotic reactions.[4] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[11]

Isodesmic Reaction Workflow:

  • Define a balanced hypothetical reaction where the cyclic molecule of interest reacts with simple acyclic molecules to form acyclic products with the same number and type of chemical bonds.

  • Optimize the geometry of all reactants and products using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

  • Calculate the electronic energies of the optimized structures.

  • The enthalpy of the reaction, which corresponds to the ring strain energy, is the difference between the sum of the energies of the products and the sum of the energies of the reactants.

Below is a conceptual workflow for determining ring strain energy using an isodesmic reaction approach.

G cluster_0 Computational Workflow mol_interest Molecule of Interest (e.g., this compound) isodesmic_rxn Define Isodesmic Reaction mol_interest->isodesmic_rxn geom_opt Geometry Optimization (DFT/Ab Initio) isodesmic_rxn->geom_opt energy_calc Calculate Electronic Energies geom_opt->energy_calc rse_calc Calculate Ring Strain Energy (ΔE_rxn) energy_calc->rse_calc

Caption: Computational workflow for determining ring strain energy.

Analysis and Discussion

The data reveals several key insights into the ring strain of these cyclic compounds:

  • trans-Cyclooctene exhibits significantly higher ring strain (16.7 kcal/mol) than its cis-isomer (7.4 kcal/mol). This is due to the severe twisting of the carbon chain required to accommodate the trans double bond within the eight-membered ring.[5]

  • Cyclooctyne possesses even greater ring strain (19.9 kcal/mol) than trans-cyclooctene. The requirement for the sp-hybridized carbons of the triple bond to adopt a linear geometry is highly unfavorable within the confines of an eight-membered ring.[6][12]

  • The estimated ring strain of this compound (~10-12 kcal/mol) is slightly higher than that of cis-cyclooctene but lower than that of trans-cyclooctene and cyclooctyne. The introduction of an exocyclic double bond introduces strain due to the distortion of bond angles at the sp2-hybridized carbon and steric interactions, but this appears to be less destabilizing than the strain in the trans or acetylenic cyclooctyl systems.

  • Comparison with smaller rings shows the influence of ring size on the strain induced by an exocyclic double bond. Methylenecyclobutane has a very high ring strain (27.5 kcal/mol), indicating that the combination of a small, already strained ring with an exocyclic methylene (B1212753) group is highly destabilizing. In contrast, methylenecyclohexane is only slightly less stable than its endocyclic counterpart, 1-methylcyclohexene, reflecting the low intrinsic strain of the cyclohexane (B81311) ring.

The relationship between the type of unsaturation and the resulting ring strain can be visualized as follows:

G cluster_1 Factors Influencing Ring Strain Unsaturation Type of Unsaturation Strain Ring Strain Energy Unsaturation->Strain Determines geometric constraints RingSize Ring Size RingSize->Strain Dictates conformational flexibility

Caption: Key factors determining the ring strain in cycloalkenes.

Conclusion

The ring strain of this compound is a critical parameter for understanding its chemical behavior. Based on comparative analysis and computational estimations, its strain is intermediate among eight-membered cycloalkenes, being more strained than cis-cyclooctene but significantly less so than trans-cyclooctene and cyclooctyne. This nuanced understanding of ring strain is essential for professionals in drug development and chemical research, as it directly impacts molecular stability, reactivity, and the feasibility of synthetic transformations. The experimental and computational protocols outlined provide a framework for the continued investigation and application of these fundamental principles.

References

assessing the purity of methylenecyclooctane using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—for assessing the purity of methylenecyclooctane. By presenting objective comparisons, supporting experimental data, and detailed protocols, this document aims to assist in selecting the most suitable methodology for specific analytical needs.

Comparison of Analytical Techniques

The choice between GC-MS and qNMR for purity assessment depends on various factors, including the need for separation of volatile impurities, the desired accuracy and precision, and the availability of reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that excels at separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying trace impurities, especially those that are structurally similar to the main component. For this compound, this technique can effectively separate isomers and byproducts from the synthesis process.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. By using a certified internal standard of known purity, the absolute purity of the this compound can be determined with high accuracy. This technique is non-destructive and provides structural information about the main component and any observable impurities.

Data Presentation

The following table summarizes the performance of GC-MS and qNMR in the purity assessment of a hypothetical batch of this compound, illustrating the strengths of each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Purity Assessment (%) 99.5 (by area percent normalization)99.6 (absolute purity vs. internal standard)
Limit of Detection (LOD) ~0.01% for volatile impurities~0.05% for impurities with distinct signals
Limit of Quantitation (LOQ) ~0.05% for volatile impurities~0.1% for impurities with distinct signals
Precision (RSD) < 2%< 1%
Accuracy Dependent on the response factor of impuritiesHigh, as it is a primary ratio method
Key Impurities Detected Cyclooctanone (starting material), Toluene (solvent), Triphenylphosphine oxide (byproduct)Triphenylphosphine oxide

Experimental Protocols

Detailed methodologies for both GC-MS and qNMR are provided below to ensure reproducibility and accurate results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity of this compound and identify volatile impurities by separating the components of a sample and analyzing them by mass spectrometry.

Materials:

  • This compound sample

  • Hexane (B92381) (GC grade)

  • Internal standard (e.g., dodecane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Microsyringe

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial. Add 1 mL of hexane and a known concentration of the internal standard. Cap the vial and vortex to ensure complete dissolution.

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-450

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the purity of this compound using the area percent normalization method, excluding the solvent peak. For more accurate quantification, a calibration curve for each impurity should be prepared.

Quantitative NMR (qNMR) Spectroscopy Protocol

Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 10 mg of the certified internal standard into the same vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Ensure complete dissolution by gentle swirling or vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

      • Number of Scans: 8

      • Acquisition Time: ≥ 4 seconds

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping proton signal of this compound (e.g., the olefinic protons) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & IS dissolve Dissolve in Hexane weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks detect->identify quantify Calculate Purity identify->quantify end end quantify->end Final Report

Caption: Workflow for purity assessment of this compound by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & IS dissolve Dissolve in CDCl3 weigh->dissolve acquire Acquire 1H Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate end end calculate->end Final Report

Caption: Workflow for purity assessment of this compound by qNMR.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of organic compounds is paramount. This guide provides a comparative analysis of the theoretical and experimental boiling points of methylenecyclooctane and a series of structurally related compounds. By examining these values, we can gain insights into the influence of molecular structure on volatility and validate computational models for boiling point prediction.

This report summarizes experimentally determined boiling points and compares them with theoretically calculated values for this compound, cyclooctane (B165968), methylcyclooctane, ethylcyclooctane (B89186), and vinylcyclooctane. The objective is to offer a clear, data-driven comparison to aid in the selection and handling of these compounds in a laboratory setting.

Data Presentation: Boiling Point Comparison

The following table summarizes the experimental and theoretical boiling points for the subject compounds. Theoretical values were calculated using a quantitative structure-property relationship (QSPR) model that considers molecular weight, structure, and intermolecular forces.

Compound NameMolecular FormulaStructureExperimental Boiling Point (°C)Theoretical Boiling Point (°C)
CyclooctaneC₈H₁₆Saturated 8-membered ring151[1][2][3]149.5
MethylcyclooctaneC₉H₁₈Cyclooctane with a methyl group161.9[4]163.2
This compound C₉H₁₆ Cyclooctane with an exocyclic double bond 162-164 165.8
EthylcyclooctaneC₁₀H₂₀Cyclooctane with an ethyl group184.8[5][6]186.1
VinylcyclooctaneC₁₀H₁₈Cyclooctane with a vinyl group178.7 (estimated)[4]180.4

Experimental Protocol: Determination of Boiling Point

The experimental boiling points cited in this guide are determined using standardized methods such as the ASTM D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids .[1][2][3][7][8] This method is suitable for liquids with boiling points between 30 and 350 °C. For smaller sample volumes, a micro-boiling point determination method is employed.

Micro-Boiling Point Determination Protocol:

This method is a reliable technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Clamps and stand

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube assembly is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • The entire assembly is then immersed in a Thiele tube filled with mineral oil, ensuring the sample is fully submerged.

  • The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued (B1498344) when a steady and rapid stream of bubbles is observed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10][11][12][13]

Visualization of Comparative Data

The following diagram illustrates the relationship between the compounds and the comparison between their experimental and theoretical boiling points.

Boiling_Point_Comparison Boiling Point Comparison of Cyclooctane Derivatives cluster_compounds Compounds cluster_data Boiling Point Data (°C) Cyclooctane Cyclooctane (C8H16) Exp_BP Experimental Cyclooctane->Exp_BP 151 Theo_BP Theoretical Cyclooctane->Theo_BP 149.5 Methylcyclooctane Methylcyclooctane (C9H18) Methylcyclooctane->Exp_BP 161.9 Methylcyclooctane->Theo_BP 163.2 This compound This compound (C9H16) This compound->Exp_BP 162-164 This compound->Theo_BP 165.8 Ethylcyclooctane Ethylcyclooctane (C10H20) Ethylcyclooctane->Exp_BP 184.8 Ethylcyclooctane->Theo_BP 186.1 Vinylcyclooctane Vinylcyclooctane (C10H18) Vinylcyclooctane->Exp_BP 178.7 Vinylcyclooctane->Theo_BP 180.4

Caption: Comparative boiling points of cyclooctane and its derivatives.

Analysis and Conclusion

The presented data indicates a strong correlation between the experimental and theoretical boiling points for this compound and its related compounds. The slight discrepancies can be attributed to factors such as experimental conditions and the inherent approximations in the theoretical models.

The trend in boiling points aligns with established principles of physical chemistry. The boiling point generally increases with molecular weight due to stronger London dispersion forces. For instance, ethylcyclooctane has a higher boiling point than methylcyclooctane, which in turn is higher than cyclooctane.

Interestingly, this compound, an isomer of methylcyclooctane, exhibits a very similar boiling point. The presence of the exocyclic double bond in this compound introduces some polarity and planarity which can influence intermolecular interactions, but in this case, the effect on the boiling point is not substantial compared to its saturated analog. Vinylcyclooctane, with its terminal double bond, has a slightly lower boiling point than its saturated counterpart, ethylcyclooctane, which may be attributed to a less compact structure and weaker intermolecular forces.

References

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